molecular formula C27H42O4 B1674596 Laxogenin CAS No. 1177-71-5

Laxogenin

Número de catálogo: B1674596
Número CAS: 1177-71-5
Peso molecular: 430.6 g/mol
Clave InChI: WOJKRRDDERNLBU-BOYSPROGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Laxogenin is a new steroidal sapogenin isolated from Smilax sieboldi Miq.

Propiedades

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-21,23-24,28H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJKRRDDERNLBU-BOYSPROGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177-71-5
Record name Laxogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laxogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001177715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAXOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT7W184YG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Laxogenin: A Technical Guide to its Botanical Origins and Natural Availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin, a naturally occurring brassinosteroid, has garnered significant interest for its potential anabolic properties. This technical guide provides an in-depth exploration of the botanical origins and natural sources of this compound. It summarizes the available quantitative data on its concentration in various plant species, details the experimental protocols for its extraction, isolation, and quantification, and elucidates the key signaling pathways through which it is proposed to exert its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (25R)-3β-hydroxy-5α-spirostan-6-one, is a steroidal sapogenin belonging to the brassinosteroid family of plant hormones. Brassinosteroids are a class of polyhydroxysteroids that play a crucial role in plant growth and development. While the anabolic effects of this compound in humans are a subject of ongoing research and debate, its presence in various plant species is well-documented. Understanding the natural sources and the methodologies to isolate and quantify this compound is fundamental for further pharmacological investigation and potential therapeutic development.

Botanical Origin and Natural Sources

This compound is found in a limited number of plant species, primarily within the genus Smilax. Several other plants have also been identified as potential, albeit minor, sources.

Primary Natural Sources:

  • Smilax sieboldii : This climbing plant, native to East Asia, is the most widely recognized and scientifically cited natural source of this compound. The rhizomes and stems of Smilax sieboldii are reported to contain the highest concentrations of this compound.

  • Smilax china : Another species within the Smilax genus, also found in East Asia, has been identified as containing this compound and other related steroidal saponins.

Secondary and Potential Sources:

  • Allium species : Certain members of the onion family, including Allium schoenoprasum (chives) and Allium chinense (Chinese onion), have been reported to contain this compound, although typically in very small amounts.

  • Solanum unguiculatum : This plant species has also been mentioned as a source of this compound.

  • Dioscorea species : While more commonly known for their diosgenin content, a precursor for the synthesis of various steroids, some Dioscorea species are also considered potential sources of other brassinosteroids. However, specific quantitative data for this compound in these species is scarce.

It is important to note a distinction between naturally occurring this compound and the often-marketed 5-alpha-hydroxy-laxogenin. Scientific literature suggests that 5-alpha-hydroxy-laxogenin is a synthetic derivative of this compound, often produced from diosgenin, and its natural occurrence has not been definitively proven.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound in its natural sources is generally low. The most concrete quantitative data available is for Smilax sieboldii. The following table summarizes the available data.

Plant SpeciesPlant PartCompoundConcentration (% w/w of dried material)Reference
Smilax sieboldiiStemThis compound0.059%[1]

Note: There is a significant lack of comprehensive quantitative data for this compound and other brassinosteroids across a wide range of plant species and their various parts. The data presented here is based on available scientific literature and highlights the need for further quantitative studies.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant materials involve multi-step processes that are similar to those used for other brassinosteroids. The following is a generalized methodology based on established analytical techniques.

Extraction and Purification
  • Sample Preparation : The plant material (e.g., dried and powdered rhizomes of Smilax sieboldii) is accurately weighed.

  • Initial Extraction : The powdered plant material is subjected to solvent extraction, typically using methanol or an aqueous methanol solution. This can be performed using methods such as maceration, sonication, or Soxhlet extraction.

  • Solvent Partitioning : The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their solubility. This compound, being a moderately polar compound, will typically be found in the ethyl acetate or n-butanol fractions.

  • Solid-Phase Extraction (SPE) : For further purification, the enriched fraction is passed through an SPE cartridge (e.g., C18 or silica). This step helps to remove interfering compounds.

  • Chromatographic Separation : The purified extract is then subjected to column chromatography, often using silica gel or Sephadex LH-20, to isolate the this compound.

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for the quantification of this compound.

  • Standard Preparation : A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is typically used.

    • Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

    • Detection : As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 205 nm) can be used. However, for higher sensitivity and selectivity, Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) is preferred.

  • Analysis : The purified plant extract is injected into the HPLC system, and the peak corresponding to this compound is identified by comparing its retention time with that of the standard. The concentration is then calculated based on the peak area and the calibration curve.

For more definitive identification and quantification, especially in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS/MS) is a powerful technique.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_quantification Quantification Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Solvent_Partitioning Solvent-Solvent Partitioning Solvent_Extraction->Solvent_Partitioning SPE Solid-Phase Extraction (SPE) Solvent_Partitioning->SPE Column_Chromatography Column Chromatography (Silica/Sephadex) SPE->Column_Chromatography HPLC HPLC Analysis (C18 Column) Column_Chromatography->HPLC Purified this compound Detection Detection (MS or ELSD) HPLC->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Fig. 1: Generalized workflow for the extraction and quantification of this compound.

Signaling Pathways

The purported anabolic effects of this compound are thought to be mediated through several signaling pathways, primarily related to muscle protein synthesis and breakdown.

Inhibition of the Myostatin Pathway

Myostatin (MSTN) is a negative regulator of muscle growth. It binds to the activin type IIB receptor (ACVR2b), which then activates SMAD2 and SMAD3, leading to the inhibition of muscle protein synthesis. Research suggests that this compound may act as an inhibitor of this pathway, thereby promoting muscle growth.

Myostatin_Pathway MSTN Myostatin (MSTN) ACVR2b Activin Receptor IIB (ACVR2b) MSTN->ACVR2b Binds to SMAD2_3 SMAD2/3 ACVR2b->SMAD2_3 Activates Muscle_Growth_Inhibition Inhibition of Muscle Growth SMAD2_3->Muscle_Growth_Inhibition Leads to This compound This compound This compound->MSTN Inhibits This compound->ACVR2b Inhibits This compound->SMAD2_3 Inhibits

Fig. 2: Proposed inhibition of the myostatin signaling pathway by this compound.
Activation of the AKT/mTOR Pathway

The AKT/mTOR pathway is a central regulator of cell growth and protein synthesis. Activation of Protein Kinase B (AKT) leads to the activation of the mammalian target of rapamycin (mTOR), which in turn promotes muscle protein synthesis. It is hypothesized that this compound may stimulate this pathway, contributing to its anabolic effects.

AKT_mTOR_Pathway This compound This compound AKT1 AKT1 (Protein Kinase B) This compound->AKT1 Activates mTOR mTOR AKT1->mTOR Activates Muscle_Protein_Synthesis Muscle Protein Synthesis mTOR->Muscle_Protein_Synthesis Promotes

Fig. 3: Proposed activation of the AKT/mTOR pathway by this compound.
Cortisol Regulation and Fat Metabolism

This compound is also suggested to influence body composition by regulating the stress hormone cortisol and promoting fat breakdown. Elevated cortisol levels can lead to muscle catabolism. By inhibiting cortisol, this compound may help preserve muscle mass. Additionally, it has been proposed that this compound can increase cyclic AMP (cAMP) levels, a signaling molecule involved in various cellular processes, including fat metabolism.

Cortisol_cAMP_Pathway This compound This compound Cortisol Cortisol This compound->Cortisol Inhibits cAMP cAMP This compound->cAMP Increases Muscle_Breakdown Muscle Breakdown Cortisol->Muscle_Breakdown Promotes Fat_Breakdown Fat Breakdown cAMP->Fat_Breakdown Promotes

Fig. 4: Proposed effects of this compound on cortisol and cAMP signaling.

Conclusion

This compound is a naturally occurring brassinosteroid with Smilax sieboldii being its most significant botanical source. While the quantitative data on its concentration in various plants is limited, established analytical methodologies for brassinosteroids provide a clear framework for its extraction, isolation, and quantification. The proposed mechanisms of action, primarily through the modulation of the myostatin and AKT/mTOR pathways, offer a basis for its potential anabolic effects. Further research is warranted to expand the quantitative understanding of this compound distribution in the plant kingdom and to fully elucidate its pharmacological activities and therapeutic potential. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing natural compound.

References

The Mechanism of Action of Laxogenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin (5α-hydroxy this compound) is a plant-derived sapogenin belonging to the brassinosteroid class of compounds. Marketed as a "natural anabolic agent," it is purported to enhance muscle growth and athletic performance without the side effects associated with traditional anabolic steroids. This technical guide provides an in-depth review of the current scientific evidence regarding the mechanism of action of this compound and its synthetic derivative, 5-alpha-hydroxy-laxogenin. While human clinical data remains notably absent, in vitro and in silico studies have begun to elucidate potential molecular pathways. This document summarizes the quantitative data from key experiments, details the corresponding methodologies, and presents the signaling pathways and experimental workflows through structured diagrams to offer a clear perspective for research and development professionals. The primary putative mechanisms include the inhibition of the myostatin signaling pathway and, for its synthetic derivative, interaction with the androgen receptor. A hypothesized activation of the PI3K/Akt pathway, based on studies of related brassinosteroids, is also discussed.

Introduction

This compound is a spirostanic analogue of the brassinosteroid, brassinolide.[1] Brassinosteroids are a class of polyhydroxysteroids that function as plant hormones, playing crucial roles in growth and development.[1] In the context of human physiology, this compound and its popular synthetic derivative, 5-alpha-hydroxy-laxogenin, have gained attention for their potential anabolic properties. Unlike anabolic-androgenic steroids that exert their effects through direct modulation of the endocrine system, this compound is claimed to operate via distinct, non-hormonal pathways. This guide critically examines the peer-reviewed scientific literature to provide a detailed account of its proposed mechanisms of action.

Myostatin Inhibition Pathway

Recent research has identified the inhibition of myostatin (MSTN), a key negative regulator of muscle mass, as a primary mechanism for this compound and 5-alpha-hydroxy-laxogenin.[2][3] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, binds to the activin receptor type-2B (ACVR2b), initiating a signaling cascade through the phosphorylation of SMAD2 and SMAD3. This cascade ultimately suppresses myogenesis (muscle cell growth and differentiation).[2]

An in silico and subsequent in vitro study demonstrated that both this compound and 5-alpha-hydroxy-laxogenin can interfere with this pathway.[2][3]

Quantitative Data: Myostatin Pathway Modulation

The following tables summarize the key quantitative findings from the study by Lim et al. (2025) investigating the effects of this compound (LXG) and 5-alpha-hydroxy-laxogenin (5HLXG) on muscle cells.[2][3]

Table 1: In Silico Binding Affinity to Myostatin

CompoundBinding Free Energy (kcal/mol)
This compound (LXG)-7.90
5-alpha-hydroxy-laxogenin (5HLXG)-8.50

Table 2: In Vitro Efficacy in Porcine Muscle Satellite Cells (MSCs) at 10 nM Concentration

ParameterTreatment% Change vs. Control
mRNA Levels
MYODLXG~ +40%
MYOGLXG~ +50%
MYHLXG~ +150%
MSTNLXGDecrease
Protein Levels
MSTNLXGDecrease
Enzyme Activity
Creatine KinaseLXG~ +18%
Creatine Kinase5HLXG~ +18%

Signaling Pathway Diagram

Myostatin_Pathway This compound This compound / 5HLXG MSTN Myostatin (MSTN) This compound->MSTN Inhibits ACVR2b ACVR2b Receptor MSTN->ACVR2b Binds SMAD p-SMAD2/3 ACVR2b->SMAD Phosphorylates Nucleus Nucleus SMAD->Nucleus Translocates Myogenesis Myogenesis (Muscle Growth) Nucleus->Myogenesis Inhibits

Putative mechanism of this compound in myostatin signaling.
Experimental Protocol: Myostatin Inhibition Assay

The following protocol is a summary of the methodology used to determine the myostatin-inhibiting properties of this compound and 5-alpha-hydroxy-laxogenin.[2]

  • In Silico Analysis: Molecular docking studies were performed to predict the binding affinity of this compound and 5-alpha-hydroxy-laxogenin to the myostatin protein.

  • Cell Culture: Murine C2C12 myoblasts, as well as primary muscle satellite cells (MSCs) isolated from bovine, porcine, and chicken sources, were cultured and induced to differentiate into myotubes.

  • Treatment: Differentiating cells were treated with various concentrations of this compound or 5-alpha-hydroxy-laxogenin (with 10 nM being identified as a highly effective concentration).

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA expression levels of myostatin (MSTN) and key myogenic regulatory factors (MYOD, MYOG, MYH).

  • Protein Expression Analysis: Western blotting was performed to quantify the protein levels of MSTN, ACVR2b, SMAD2, and phosphorylated SMAD2.

  • Creatine Kinase Activity Assay: As a marker of myotube formation and maturation, the activity of muscle-specific creatine kinase was measured.

  • Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels were quantified to assess the antioxidant effects of the compounds.

Androgen Receptor Interaction (5-alpha-hydroxy-laxogenin)

While this compound is often promoted as non-hormonal, in vitro research has shown that its synthetic derivative, 5-alpha-hydroxy-laxogenin, can interact with the human androgen receptor (AR).[4][5] This interaction is complex, exhibiting a biphasic dose-response relationship.

Quantitative Data: Androgen Receptor Transactivation

The study by Beer and Keiler (2022) investigated the ability of 5-alpha-hydroxy-laxogenin to activate the androgen receptor in a human prostate cell line (PC3(AR)2) using a luciferase reporter assay. The results are summarized below.[6]

Table 3: Effect of 5-alpha-hydroxy-laxogenin on Androgen Receptor (AR) Transactivation in PC3(AR)2 Cells

Concentration (µg/mL)Observed Effect on AR Transactivation
0.01 - 1.0Antagonistic
> 1.0 (up to 50)Agonistic (Dose-dependent increase)

Note: No activity was observed in a yeast androgen screen, suggesting the interaction may be specific to mammalian cellular environments.[5] An in vivo follow-up study in orchiectomized rats did not observe androgenic or anabolic effects, highlighting the need for further research to understand the physiological relevance of the in vitro findings.[7]

Experimental Workflow Diagram

AR_Assay_Workflow start PC3(AR)2 Cells (Human Prostate) transfection Transfect with mmTV-luc Reporter Plasmid start->transfection treatment Treat with 5-alpha- hydroxy-laxogenin (0.01-50 µg/mL) transfection->treatment lysis Cell Lysis treatment->lysis measurement Measure Luciferase Activity lysis->measurement result Result: Biphasic Dose-Response measurement->result

Workflow for the androgen receptor transactivation assay.
Experimental Protocol: Androgen Receptor Transactivation Assay

The protocol for the mammalian cell reporter gene assay is summarized from Beer and Keiler (2022).[5][6]

  • Cell Line: Human PC3(AR)2 cells, which are prostate cancer cells stably transfected to express the human androgen receptor, were used.

  • Reporter System: Cells were transiently transfected with the mmTV-luc reporter plasmid, which contains a luciferase gene under the control of an androgen-responsive promoter.

  • Cell Culture and Treatment: Cells were cultured in 24-well plates. Following transfection, they were treated with a range of concentrations of 5-alpha-hydroxy-laxogenin (0.01 µg/mL to 50 µg/mL), a positive control (DHT), or a vehicle control (DMSO). Antagonism was tested by co-incubating with the AR antagonist bicalutamide.

  • Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured using a luminometer. Activity was normalized to total protein concentration as determined by a bicinchoninic acid (BCA) assay.

Hypothesized PI3K/Akt Pathway Activation

A frequently proposed mechanism for the anabolic effects of brassinosteroids is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of muscle protein synthesis and hypertrophy.[8] While direct evidence for this compound is currently lacking in peer-reviewed literature, studies on other structurally similar brassinosteroids provide a strong basis for this hypothesis.

A study on various natural and synthetic brassinosteroids (though not this compound itself) demonstrated that these compounds could stimulate protein synthesis and inhibit protein degradation in L6 rat skeletal muscle cells. This anabolic effect was correlated with the activation of the PI3K/Akt pathway, specifically shown by an increase in the phosphorylation of Akt (at Ser473).[8]

Signaling Pathway Diagram

PI3K_Akt_Pathway Brassinosteroids Brassinosteroids (e.g., this compound - Hypothesized) Receptor Cell Surface Receptor (Putative) Brassinosteroids->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt (p-Akt) PI3K->AKT Activates mTOR mTORC1 AKT->mTOR Activates FOXO FOXO AKT->FOXO Inhibits ProteinSynthesis ↑ Protein Synthesis mTOR->ProteinSynthesis ProteinDegradation ↓ Protein Degradation FOXO->ProteinDegradation Inhibits Pathway to

Hypothesized activation of the PI3K/Akt pathway by brassinosteroids.
Experimental Protocol: Akt Phosphorylation Assay

The following is a generalized protocol based on the methodology used to study brassinosteroid effects on the PI3K/Akt pathway in muscle cells.[8]

  • Cell Culture: L6 rat skeletal muscle myoblasts are differentiated into myotubes.

  • Treatment: Myotubes are treated with the test compound (e.g., a brassinosteroid at a concentration such as 10 µM) for a specified time (e.g., 1 hour). A positive control, such as IGF-1, is used to confirm pathway responsiveness.

  • Cell Lysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blotting: Total protein concentration is determined (e.g., via BCA assay). Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

  • Analysis: The signal from the phosphorylated Akt is normalized to the signal from total Akt to determine the relative increase in pathway activation compared to untreated controls.

Other Proposed Mechanisms (Limited Evidence)

Cortisol Inhibition

Several non-peer-reviewed sources claim that this compound can inhibit the stress hormone cortisol. A reduction in cortisol would be beneficial for an anabolic state, as high cortisol levels are catabolic and can lead to muscle breakdown. However, there is currently a lack of published scientific studies that provide quantitative data or detailed experimental protocols to substantiate this claim for this compound. In vitro assays to test for cortisol inhibition typically involve using adrenocortical cell lines (e.g., H295R), stimulating cortisol production, and then measuring cortisol levels (e.g., via ELISA) after treatment with the test compound.

Conclusion and Future Directions

The mechanism of action of this compound is an area of emerging research. The most compelling evidence to date points towards a non-hormonal anabolic effect mediated through the inhibition of the myostatin signaling pathway. This mechanism is supported by both in silico modeling and in vitro experiments on muscle cells from multiple species.[2]

For the synthetic derivative 5-alpha-hydroxy-laxogenin, the data is more complex. While it demonstrates an ability to interact with the androgen receptor in vitro, the physiological significance of this finding is unclear, especially in light of a negative in vivo study in rats.[5][7]

The hypothesis that this compound, as a brassinosteroid, activates the PI3K/Akt pathway is plausible and supported by research on analogous compounds.[8] However, direct evidence for this compound is required. Claims of cortisol inhibition remain unsubstantiated by peer-reviewed data.

For drug development professionals and researchers, the critical next step is the execution of well-controlled human clinical trials to determine the safety, pharmacokinetics, and efficacy of this compound. Future preclinical research should focus on directly confirming the activation of the PI3K/Akt pathway by this compound, quantifying its effects on muscle protein synthesis and breakdown rates using direct measurement techniques, and investigating the veracity of the cortisol inhibition claims.

References

A Technical Review: 5α-Hydroxy-Laxogenin Versus Natural Laxogenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: The landscape of performance-enhancing supplements is rife with compounds marketed as safe, natural alternatives to anabolic steroids. Among these, Laxogenin and its synthetic derivative, 5α-hydroxy-laxogenin, have gained significant popularity. This technical guide provides a critical evaluation of the available scientific evidence for these two compounds, distinguishing between marketing claims and peer-reviewed research. A stark disparity exists between the purported anabolic, non-hormonal effects and the findings from in-vitro studies, which indicate a direct interaction with the androgen receptor by 5α-hydroxy-laxogenin. Furthermore, the dietary supplement market for these compounds is plagued by issues of mislabeling and adulteration. This document synthesizes the current state of knowledge regarding their origin, mechanism of action, and analytical characterization to inform the scientific and drug development communities.

Chemical Identity and Origin

This compound and 5α-hydroxy-laxogenin are structurally related steroidal sapogenins. However, their origins are distinct, which is a critical factor in their regulatory and chemical profiles.

  • Natural this compound ((25R)-3β-hydroxy-5α-spirostan-6-one): This compound is a naturally occurring brassinosteroid, or plant-based steroid, found in small quantities in various plants.[1][2] Its primary source for extraction is the rhizome of Smilax sieboldii, an Asian plant species.[3][4] The concentration in these natural sources is very low, with some estimates around 0.06% in the underground stems.[4]

  • 5α-Hydroxy-Laxogenin: Often marketed as a direct derivative or the "active" form of this compound, evidence strongly indicates that 5α-hydroxy-laxogenin is a synthetic compound that is not found in nature.[5][6][7] Analytical studies suggest it is synthesized from diosgenin, a common starting material for various synthetic steroids.[1][6] This synthetic origin is a key reason why regulatory bodies like the U.S. Food and Drug Administration (FDA) do not consider it a legal dietary supplement ingredient.[1][7]

Comparative Bioactivity and Mechanism of Action

The most significant divergence between marketing claims and scientific evidence lies in the mechanism of action of these compounds. While often promoted as non-hormonal anabolic agents, in-vitro research on 5α-hydroxy-laxogenin suggests otherwise.

Purported (Non-Hormonal) Anabolic Pathways

Supplement manufacturers frequently claim that this compound and its derivatives exert their effects by increasing protein synthesis and decreasing the stress hormone cortisol.[8][9][10] The proposed mechanism is often attributed to the activation of brassinosteroid-related pathways, such as the PI3K/Akt/mTOR pathway, which is a key regulator of muscle protein synthesis.[3][11] However, direct, peer-reviewed evidence demonstrating this specific mechanism in mammalian cells is lacking.

A recent in-vitro study on bovine muscle satellite cells for cultured meat production suggested that both this compound and 5α-hydroxy-laxogenin may act as myostatin inhibitors, promoting myogenesis and myotube formation.[12][13] While intriguing, this is a preliminary finding in a non-human, in-vitro model.

Documented Androgenic Activity of 5α-Hydroxy-Laxogenin

In direct contrast to the "non-hormonal" claims, a 2022 study published in Archives of Toxicology investigated the androgenic potential of 5α-hydroxy-laxogenin.[5][14] The research demonstrated that this compound can bind to and activate the human androgen receptor (AR) in a cell-based reporter gene assay.[5][14][15] The study observed a biphasic response: antagonistic properties at lower concentrations and agonistic (activating) effects at higher concentrations .[5][14] This finding confirms that 5α-hydroxy-laxogenin is not a non-hormonal agent and possesses direct androgenic properties.

There is currently no peer-reviewed research available that provides a direct, head-to-head comparison of the anabolic or androgenic activities of natural this compound versus its synthetic 5α-hydroxy derivative.

Quantitative Data Summary

The quantitative data available for these compounds from rigorous scientific studies is extremely limited. Most numerical claims originate from marketing materials and lack scientific validation. The following tables summarize the available information.

Table 1: Chemical and Physical Properties

PropertyNatural this compound5α-Hydroxy-Laxogenin
IUPAC Name (25R)-3β-hydroxy-5α-spirostan-6-one(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one[6]
CAS Number 1177-71-5 (approx.)56786-63-1[6][16]
Molecular Formula C27H42O4C27H42O5[6]
Molar Mass 430.63 g·mol−1446.628 g·mol−1[6]
Origin Natural (e.g., Smilax sieboldii)[1]Synthetic (from Diosgenin)[1][6]

Table 2: Biological Activity Data

ParameterNatural this compound5α-Hydroxy-LaxogeninSource
Anabolic Activity Data Not AvailableData Not Available-
Androgenic Activity Data Not AvailableAgonist at the human Androgen Receptor (in-vitro)[5][14]Keiler et al., 2022
Myostatin Inhibition Potential activity (in-vitro, bovine cells)[12][13]Potential activity (in-vitro, bovine cells)[12][13]Lim et al., 2025
Protein Synthesis Claimed to increase[8][11]Claimed to increase[10]Manufacturer Claims
Cortisol Reduction Claimed to inhibit[8][9]Claimed to support cortisol control[10]Manufacturer Claims

Experimental Protocols

Detailed, replicable experimental protocols are crucial for the scientific assessment of these compounds.

Protocol: Androgen Receptor Transactivation Assay (Adapted from Keiler et al., 2022)

This protocol outlines the methodology used to determine the androgenic properties of 5α-hydroxy-laxogenin.

  • Cell Culture: Human prostate cells engineered to express the androgen receptor (e.g., PC3(AR)2 cells) are maintained in DMEM/F12 medium supplemented with 10% FBS and relevant antibiotics. For experiments, cells are cultivated in a medium containing charcoal-treated FBS to remove endogenous steroids.

  • Transfection: Cells are transiently transfected with a reporter plasmid containing luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).

  • Compound Treatment: Cells are treated with varying concentrations of 5α-hydroxy-laxogenin (e.g., 0.01 µg/mL to 50 µg/mL), a positive control (e.g., Dihydrotestosterone, DHT), and a solvent control (DMSO). To confirm AR-mediated effects, co-incubation with an AR antagonist like bicalutamide is performed.

  • Luciferase Assay: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luminescence units are normalized to total protein concentration. Results are expressed relative to the solvent control. Statistical significance is assessed using appropriate methods like ANOVA with post-hoc tests.[17]

Protocol: Extraction of Natural this compound (Adapted from CN101205249A)

This protocol describes a patented method for extracting this compound from Smilax plant material.

  • Material Preparation: Dried and pulverized plant material (e.g., Smilax nigra) is prepared.

  • Solvent Extraction: The material is extracted with a solvent mixture (e.g., ethanol, methanol, acetone, and water) at a ratio of 1:5 to 1:20 (w/v) at a temperature of 10-100°C for 0.5-5 hours, repeated 2-5 times.

  • Liquid-Liquid Extraction: The combined extract is concentrated and dissolved in water. This aqueous solution is then successively extracted with a weak polar solvent (e.g., petroleum ether, chloroform) followed by a water-immiscible C4-C10 alcohol (e.g., n-butanol).

  • Chromatographic Purification: The weak polar solvent extract is subjected to chromatography on a macroporous resin column.

  • Final Purification: The resulting fraction is further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to yield pure this compound.[18][19]

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the documented androgenic mechanism and the purported, but unproven, anabolic pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Translocation HSP HSP ARE Androgen Response Element (ARE) Gene Target Gene Transcription ARE->Gene This compound 5α-Hydroxy-Laxogenin This compound->AR Binds & Activates (Agonist at high conc.) AR_dimer->ARE Binds G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Brassinosteroid Receptor Brassinosteroid Receptor (BRI1) This compound->Receptor Binds (?) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Synthesis Protein Synthesis (Muscle Growth) mTOR->Synthesis note Note: This pathway is proposed for this compound in mammals by supplement marketers, based on plant biology. It is not confirmed by peer-reviewed studies. G start Dietary Supplement Sample extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration / Centrifugation extraction->filtration hplc UHPLC Separation (e.g., C18 Column) filtration->hplc ms Mass Spectrometry (e.g., QTOF-MS) hplc->ms data Data Analysis (Compound ID & Quant.) ms->data

References

The Anabolic Potential of Laxogenin: A Technical Guide to its Influence on Protein Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin, a plant-derived brassinosteroid, has garnered significant attention within the sports nutrition and bodybuilding communities for its purported anabolic properties, specifically its potential to enhance muscle protein synthesis and accelerate recovery without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth review of the available scientific evidence concerning this compound's effects on protein synthesis pathways. It summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the proposed signaling cascades and experimental workflows. While anecdotal claims are abundant, this guide focuses on dissecting the peer-reviewed scientific literature to offer a clear perspective on the current state of knowledge and to highlight areas requiring further investigation.

Introduction

5α-Hydroxy this compound, commonly referred to as this compound, is a synthetic spirostanic analogue of the plant steroid brassinolide.[1][2] Brassinosteroids are a class of polyhydroxylated steroids that play crucial roles in plant growth and development.[2] In recent years, certain brassinosteroids have been investigated for their potential anabolic effects in mammalian systems. The prevailing hypothesis is that this compound and its derivatives may stimulate muscle protein synthesis and inhibit protein breakdown, thereby creating a net positive protein balance conducive to muscle hypertrophy.[1] This is proposed to occur through non-hormonal pathways, meaning it does not interfere with the body's endocrine system, specifically the hypothalamic-pituitary-testicular axis.[1]

This guide will explore the molecular mechanisms potentially underlying these effects, with a focus on key signaling pathways that regulate muscle mass: the PI3K/Akt/mTOR pathway and the myostatin signaling pathway.

Proposed Mechanisms of Action

Stimulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of muscle protein synthesis and hypertrophy. While direct evidence for this compound's interaction with this pathway is limited, studies on other brassinosteroids provide a plausible model. Research on 28-homobrassinolide (HB), another plant-derived brassinosteroid, has shown that it can stimulate protein synthesis and inhibit protein degradation in rat skeletal muscle cells, with these effects being mediated in part by the PI3K/Akt signaling pathway.[3] It is hypothesized that this compound may act in a similar manner, potentially activating Akt, which in turn phosphorylates and activates mTOR. Activated mTOR then promotes protein synthesis by phosphorylating its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Hypothesized PI3K/Akt/mTOR Pathway Activation by this compound

Laxogenin_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis ↑ Protein Synthesis p70S6K->Protein_Synthesis eIF4E eIF4E eIF4E->Protein_Synthesis Laxogenin_Myostatin_Inhibition cluster_extracellular Extracellular cluster_cell Muscle Cell This compound This compound Myostatin Myostatin (MSTN) This compound->Myostatin Inhibition Myogenic_Factors ↑ Myogenic Regulatory Factors (MyoD, MyoG, Myh) This compound->Myogenic_Factors Promotion ACVR2B ACVR2B Receptor Myostatin->ACVR2B Smad2_3 Smad2/3 ACVR2B->Smad2_3 Myogenesis_Inhibition Inhibition of Myogenesis Smad2_3->Myogenesis_Inhibition Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Analysis Start Start: Muscle Satellite Cells (MSCs) Culture Cell Culture (Growth Medium) Start->Culture Differentiation Induce Differentiation (Differentiation Medium) Culture->Differentiation Treatment Treatment: - Control - this compound (LAX) - 5HLAX Differentiation->Treatment Harvest Harvest Cells at Different Time Points Treatment->Harvest CK_Assay Creatine Kinase Activity Assay Harvest->CK_Assay RT_PCR Real-Time RT-PCR (mRNA expression) Harvest->RT_PCR Western_Blot Western Blotting (Protein expression) Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation CK_Assay->Data_Analysis RT_PCR->Data_Analysis Western_Blot->Data_Analysis

References

A Technical Guide to the Discovery and Scientific History of Laxogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, history, and scientific investigation of Laxogenin and its synthetic analogue, 5-alpha-hydroxy-laxogenin. It is intended for an audience with a professional background in life sciences, pharmacology, and drug development. The guide summarizes key findings from the scientific literature, details experimental protocols, and presents quantitative data in a structured format.

Discovery and Historical Context

This compound is a naturally occurring steroidal sapogenin belonging to a class of plant-based steroids known as brassinosteroids.[1][2][3] These compounds are noted for their growth-promoting properties in plants.[4]

Initial Isolation and Identification

The first identification of this compound in the scientific literature dates back to the 1960s.[1] A pivotal publication by A. Akahori and F. Yasuda in 1963 described the isolation of this compound as a new steroidal sapogenin from the rhizomes of Smilax sieboldii, a plant native to Asia.[1][5][6] Subsequent early research further characterized the compound in the mid-1960s and early 1970s.[7] Natural sources of this compound are limited, with the underground stems of Smilax sieboldii containing approximately 0.06% of the compound.[8][2] It has also been isolated from other plants, including Allium chinense.[2]

Emergence of 5-Alpha-Hydroxy-Laxogenin

A related compound, 5-alpha-hydroxy-laxogenin, is frequently marketed in dietary supplements, often presented as a direct derivative or scientific name for this compound.[1][8] However, scientific investigations have found no evidence of its natural occurrence.[5] It is described as a synthetic compound, likely derived from diosgenin, a common precursor used in the pharmaceutical industry for synthesizing steroidal drugs.[1][9] Recent analysis of dietary supplements has confirmed the synthetic origin of 5-alpha-hydroxy-laxogenin found in these products.[5]

Proposed Mechanisms of Action

The anabolic effects attributed to this compound and its synthetic analogue are purported to occur through several signaling pathways. It is crucial to note that while these mechanisms are proposed, the majority of the research is preliminary, with a significant lack of human clinical trials.[1][3]

Protein Kinase B (Akt) Signaling

One of the primary proposed mechanisms for this compound's anabolic activity is the activation of Protein Kinase B (Akt), a serine/threonine kinase that plays a central role in cellular processes such as glucose metabolism, apoptosis, and protein synthesis.[3] Activation of Akt signaling is known to promote muscle hypertrophy.[3][10] It is suggested that this compound binds to a cell surface receptor, initiating a signaling cascade that leads to the activation of Akt, thereby promoting muscle protein synthesis and preventing muscle breakdown.[3][10]

Akt_Signaling_Pathway This compound This compound CellReceptor Cell Surface Receptor This compound->CellReceptor Binds PI3K PI3K CellReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates MuscleBreakdown ↓ Protein Breakdown Akt->MuscleBreakdown Inhibits ProteinSynthesis ↑ Protein Synthesis (Muscle Growth) mTORC1->ProteinSynthesis

Proposed this compound-mediated Akt signaling pathway.
Myostatin Inhibition

A recent 2025 in silico and in vitro study investigated the potential for this compound (LAX) and 5-alpha-hydroxy-laxogenin (5HLAX) to act as inhibitors of myostatin (MSTN).[11] Myostatin is a negative regulator of muscle mass; its inhibition leads to muscle hypertrophy. The study found that both compounds could bind to myostatin, potentially inhibiting its activity and downstream signaling through the activin receptor type-2B (ACVR2b) and Smad2/3 pathway.[11]

Myostatin_Inhibition_Pathway cluster_inhibition Inhibitory Action cluster_signaling Canonical MSTN Signaling This compound This compound / 5HLAX MSTN Myostatin (MSTN) This compound->MSTN Binds & Inhibits ACVR2b ACVR2b Receptor MSTN->ACVR2b Activates Smad23 Smad2/3 ACVR2b->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Gene Target Gene Transcription pSmad23->Gene Degradation ↑ Protein Degradation (Muscle Atrophy) Gene->Degradation

Proposed inhibition of the Myostatin pathway by this compound.
Androgen Receptor Interaction

While natural this compound is considered non-hormonal, studies on synthetic 5-alpha-hydroxy-laxogenin suggest it may possess androgenic properties.[12][13] An in vitro study demonstrated that 5-alpha-hydroxy-laxogenin can trans-activate the human androgen receptor in prostate cells.[5][14][15] The compound exhibited a biphasic response, with antagonistic effects at lower concentrations and agonistic (activating) effects at higher concentrations.[5][14][15] This indicates a direct interaction with the androgen receptor, a mechanism distinct from natural this compound's proposed pathways.[5]

Summary of Preclinical Data

Scientific investigation into this compound's biological effects is limited, with no published human clinical trials to date. The available data comes from in vitro cell culture studies, in vivo rodent models (often studying related brassinosteroids), and in silico computational models.

Table 1: In Vitro Myogenesis and Myostatin Inhibition Data

Source: The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production (2025)[11]

ParameterTreatment (10 nM)Result
Binding Energy (in silico) This compound (LAX)-7.90 kcal/mol (to MSTN)
5-alpha-hydroxy-laxogenin (5HLAX)-8.50 kcal/mol (to MSTN)
mRNA Expression (vs. Control)
MYODLAX~40% Increase
MYOGLAX~50% Increase
MYHLAX~150% Increase
MSTNLAX & 5HLAXDecrease
Reactive Oxygen Species (ROS) LAX7% Reduction
5HLAX9% Reduction
Table 2: In Vitro Androgenic Activity Data

Source: Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin (2022)[5][14]

AssayCompoundConcentrationResult
Yeast Androgen Screen5α-hydroxy-laxogeninNot SpecifiedNo Activity Observed
Human PC3(AR)₂ Reporter Gene Assay5α-hydroxy-laxogenin0.01–1 µg/mLAntagonistic Effect
Higher Doses (>1 µg/mL)Agonistic Effect
Table 3: In Vivo Rodent Study with Brassinosteroids

Source: Fitness Informant, referencing a rodent study on brassinosteroids (2019)[8]

ParameterTreatment (10 days)Result (vs. Androgen Deprivation)
Gastrocnemius Muscle Mass20mg Brassinosteroids13.8% Increase
60mg Brassinosteroids10.3% Increase

Key Experimental Protocols

Protocol: In Vitro Androgen Receptor Transactivation Assay

This protocol describes the methodology used to assess the androgenic potential of 5-alpha-hydroxy-laxogenin.[5]

  • Cell Line: Human prostate cells (PC3(AR)₂) stably transfected with an androgen receptor and a reporter gene.

  • Culture Conditions: Cells were maintained in DMEM/F12 medium supplemented with 10% FBS, 1% P/S, and 0.25 mg/mL G418. For experiments, cells were cultivated in media containing 5% dextran-coated charcoal-treated FBS to remove endogenous steroids.

  • Treatment: Cells were treated with varying concentrations of 5-alpha-hydroxy-laxogenin (ranging from 0.01 to higher doses in µg/mL).

  • Co-incubation: To confirm AR-mediated effects, co-incubation experiments were performed with a known non-steroidal AR antagonist, bicalutamide.

  • Endpoint Measurement: Luciferase expression (from the reporter gene) was measured as an indicator of androgen receptor activation.

  • Data Analysis: Results were analyzed to determine dose-dependent agonistic or antagonistic activity.

Androgen_Assay_Workflow Start Start Culture Culture PC3(AR)₂ Cells (Steroid-stripped media) Start->Culture Treat Treat cells with 5α-hydroxy-laxogenin (various concentrations) Culture->Treat CoTreat Co-treat with Bicalutamide (AR Antagonist Control) Culture->CoTreat Incubate Incubate Treat->Incubate CoTreat->Incubate Measure Measure Luciferase Activity (Reporter Gene Expression) Incubate->Measure Analyze Analyze Dose-Response (Agonism vs. Antagonism) Measure->Analyze End End Analyze->End

Workflow for the in vitro androgen receptor assay.
Protocol: In Vitro Myogenesis Assay

This protocol outlines the methodology used to evaluate the effects of this compound and 5-alpha-hydroxy-laxogenin on myotube formation.[11]

  • Cell Lines: Porcine Muscle Satellite Cells (MSCs) and C2C12 myoblasts.

  • Treatment: Cells were treated with 10 nM concentrations of this compound (LAX) or 5-alpha-hydroxy-laxogenin (5HLAX) in the differentiation media.

  • Endpoint Measurements:

    • Gene Expression: mRNA levels of myogenic regulatory factors (MYOD, MYOG, MYH) and myostatin (MSTN) were quantified using qRT-PCR.

    • Protein Expression: Protein levels of the same factors were assessed via Western Blotting.

    • Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels were measured.

    • Myotube Formation: Myotube formation and maturation were visually assessed and quantified.

  • Data Analysis: Results from treated groups were compared to an untreated control group to determine the effect on myogenesis and MSTN expression.

Conclusion and Future Directions

The scientific history of this compound begins with its discovery in the 1960s as a natural plant brassinosteroid.[1][6] For decades, research was primarily focused on its plant-growth-promoting activities.[16][17] In recent years, interest has shifted towards its potential anabolic effects in mammals, largely driven by the dietary supplement industry. This has also led to the prevalence of the synthetic, non-natural analogue 5-alpha-hydroxy-laxogenin.[1][5]

Current scientific evidence is nascent and largely preclinical. Proposed mechanisms of action include the activation of the Akt signaling pathway and the inhibition of myostatin, both of which are plausible routes to muscle hypertrophy.[3][11] However, the finding that synthetic 5-alpha-hydroxy-laxogenin can interact with the androgen receptor raises different mechanistic and safety considerations.[5][14]

The primary and most critical gap in the literature is the complete absence of robust, peer-reviewed human clinical trials. Therefore, claims of efficacy and safety in humans are not currently supported by scientific evidence. Future research for drug development professionals should focus on:

  • Pharmacokinetics and Bioavailability: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models and eventually, humans.

  • Human Clinical Trials: Conducting well-controlled, double-blind, placebo-controlled studies to validate the anabolic claims and assess the safety profile in human subjects.

  • Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways for both natural this compound and its synthetic analogues to differentiate their biological activities.

References

Laxogenin as a Potential Myostatin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin, a naturally occurring brassinosteroid found in various plants, and its synthetic derivative, 5-alpha-hydroxy-laxogenin, have garnered attention within the fitness and dietary supplement markets for their purported anabolic effects.[1][2] The primary proposed mechanism of action centers on the inhibition of myostatin (MSTN), a key negative regulator of skeletal muscle mass.[3] This technical guide provides a comprehensive overview of the current scientific evidence regarding this compound's potential as a myostatin inhibitor, with a focus on quantitative data from in vitro studies, detailed experimental protocols, and an illustration of the relevant biological pathways. It is imperative to note at the outset that, while preliminary computational and in vitro findings are available, there is a significant lack of in vivo animal and human studies to substantiate the anabolic claims.[1][4][5]

Introduction to Myostatin and Its Signaling Pathway

Myostatin (MSTN), also known as Growth Differentiation Factor 8 (GDF-8), is a member of the Transforming Growth Factor-beta (TGF-β) superfamily.[6] It is predominantly expressed in skeletal muscle and acts as a chalone, negatively regulating muscle growth.[6][7] The loss or inhibition of myostatin function leads to a significant increase in muscle mass, a phenotype observed in various species, including cattle and humans.[3]

The canonical myostatin signaling pathway is initiated when the active myostatin dimer binds to the Activin Type IIB Receptor (ACVR2B) on the surface of muscle cells.[6][8] This binding event recruits and phosphorylates a type I receptor, either Activin Receptor-Like Kinase 4 (ALK4) or ALK5.[6] The activated receptor complex then phosphorylates the downstream signaling proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates into the nucleus. Inside the nucleus, this complex regulates the transcription of target genes, ultimately leading to an inhibition of myoblast proliferation and differentiation, and a decrease in protein synthesis.[6][7]

Myostatin Signaling Pathway Diagram

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSTN Myostatin (MSTN) Dimer ACVR2B ACVR2B Receptor MSTN->ACVR2B Binding ALK4_5 ALK4/5 Receptor ACVR2B->ALK4_5 Recruitment SMAD2_3 SMAD2/3 ALK4_5->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc p-SMAD2/3 + SMAD4 Complex SMAD_complex->SMAD_complex_nuc Translocation Gene_Transcription Target Gene Transcription SMAD_complex_nuc->Gene_Transcription Regulation Inhibition Inhibition of Myogenesis Gene_Transcription->Inhibition

Caption: Canonical Myostatin (MSTN) signaling pathway.

This compound as a Putative Myostatin Inhibitor

This compound (LXG) and its derivative, 5-alpha-hydroxy-laxogenin (5HLXG), have been investigated as potential myostatin inhibitors.[3] The proposed mechanism involves direct binding to myostatin, which would prevent myostatin from interacting with its receptor, ACVR2B, thereby inhibiting the downstream signaling cascade that leads to muscle growth suppression.[3][8]

Proposed Mechanism of this compound Action

Laxogenin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_downstream Downstream Signaling MSTN Myostatin (MSTN) MSTN_Lax_Complex MSTN-Laxogenin Complex ACVR2B ACVR2B Receptor MSTN->ACVR2B Binding This compound This compound (LXG) or 5HLXG This compound->MSTN Binding MSTN_Lax_Complex->ACVR2B Binding Blocked Signaling_Cascade SMAD2/3 Phosphorylation ACVR2B->Signaling_Cascade Activation Myogenesis_Inhibition Inhibition of Myogenesis Signaling_Cascade->Myogenesis_Inhibition

Caption: Proposed mechanism of this compound as a myostatin inhibitor.

Quantitative Data from In Silico and In Vitro Studies

The primary source of quantitative data on this compound's interaction with myostatin comes from a 2025 study on its potential application in cultured meat production.[3][8][9][10]

Table 1: In Silico Binding Affinities of this compound and 5HLXG to Myostatin
CompoundBinding Free Energy (kcal/mol)
This compound (LXG)-7.90[3][8][9][10]
5-alpha-hydroxy-laxogenin (5HLXG)-8.50[3][8][9][10]

Data from computational screening of natural compounds against myostatin.[3]

Table 2: In Vitro Effects of this compound and 5HLXG on Muscle Stem Cell (MSC) Differentiation
SpeciesCompound (Concentration)Outcome MeasureResult (% Increase vs. Control)
Bovine MSCsLXG (10 nM)Creatine Kinase Activity11%[3]
Bovine MSCs5HLXG (1 nM)Creatine Kinase Activity>15%[3]
Porcine MSCsLXG (10 nM)Creatine Kinase Activity~18%[3][8]
Porcine MSCs5HLXG (1 nM)Creatine Kinase Activity~18%[3][8]
Porcine MSCs5HLXG (10 nM)Creatine Kinase Activity~18%[3][8]
Porcine MSCs5HLXG (0.1 nM)Creatine Kinase Activity~9%[3][8]

Creatine kinase is a marker of muscle differentiation.[3]

Table 3: Effects of this compound (10 nM) on Gene Expression in Porcine MSCs
GeneFunctionResult (% Increase in mRNA vs. Control)
MYODMyogenic Regulatory Factor~40%[3][8]
MYOGMyogenic Regulatory Factor~50%[3][8]
MYHMyosin Heavy Chain (Structural Protein)~150%[3][8]
MSTNNegative Regulator of Muscle MassDecrease (protein and mRNA)[3][8]

These results suggest that at a concentration of 10 nM, this compound and 5HLXG can inhibit myostatin expression and promote the expression of genes involved in myogenesis in porcine muscle stem cells.[3][8]

Experimental Protocols

The following methodologies are summarized from the key in vitro study investigating this compound's effects on muscle cells.[3]

In Silico Molecular Docking
  • Objective: To predict the binding affinity of this compound and other natural compounds to the myostatin protein.

  • Protocol:

    • Obtain the 3D structure of the myostatin protein.

    • Prepare the 3D structures of the ligand molecules (this compound, 5HLXG).

    • Utilize computational docking software to predict the binding pose and calculate the binding free energy between each ligand and myostatin.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the myostatin binding pocket.

Muscle Stem Cell (MSC) Culture and Differentiation
  • Objective: To assess the effect of this compound on the differentiation of muscle stem cells into myotubes.

  • Protocol:

    • Isolate MSCs from bovine and porcine muscle tissue.

    • Culture the MSCs in a growth medium until they reach confluence.

    • Induce differentiation by switching to a differentiation medium.

    • Treat the cells with varying concentrations of this compound or 5HLXG (e.g., 0.1, 1, 10, 100, and 1000 nM) dissolved in a suitable solvent (e.g., DMSO). A control group receives only the solvent.[3]

    • Continue incubation for a period sufficient to allow myotube formation (typically several days).

Creatine Kinase Activity Assay
  • Objective: To quantify a biochemical marker of muscle differentiation.

  • Protocol:

    • After the differentiation period, lyse the cells to release intracellular contents.

    • Use a commercial creatine kinase activity assay kit.

    • Measure the enzymatic activity spectrophotometrically according to the manufacturer's instructions.

    • Normalize the activity to the total protein content in each sample to account for differences in cell number.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of key myogenic and myostatin genes.

  • Protocol:

    • Extract total RNA from the treated and control cells.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform real-time PCR using specific primers for target genes (MYOD, MYOG, MYH, MSTN) and a reference (housekeeping) gene.

    • Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCt method.

Workflow for Myostatin Inhibitor Screening

Myostatin_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy & Safety cluster_clinical Clinical Development in_silico In Silico Screening (e.g., Molecular Docking) cell_based Cell-Based Reporter Assay (e.g., CAGA-Luciferase) in_silico->cell_based Identify Hits msc_diff MSC Differentiation Assays (e.g., Bovine, Porcine, C2C12) cell_based->msc_diff Confirm Hits gene_expression Gene Expression Analysis (qRT-PCR, Western Blot) msc_diff->gene_expression Characterize Mechanism animal_model Animal Models (e.g., Mice) gene_expression->animal_model Test Lead Compounds muscle_mass Muscle Mass & Function Tests (e.g., Grip Strength, Rotarod) animal_model->muscle_mass human_trials Human Clinical Trials muscle_mass->human_trials IND-Enabling Studies

Caption: Generalized workflow for the discovery of myostatin inhibitors.

Critical Gaps in Research and Future Directions

While the in silico and in vitro data are promising, they represent the very early stages of drug discovery. For drug development professionals and researchers, it is crucial to recognize the significant limitations of the current body of evidence for this compound:

  • Lack of In Vivo Data: There are no published animal or human studies demonstrating that orally ingested this compound or its derivatives can inhibit myostatin, increase muscle mass, or enhance strength.[1][4] A study using orchiectomized rats treated with 5α-hydroxy-laxogenin found no androgenic or anabolic effects.[4]

  • Bioavailability and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is unknown. It is unclear if it can be absorbed intact into the bloodstream and reach muscle tissue in sufficient concentrations to exert a biological effect.

  • Safety Profile: The safety of this compound has not been evaluated in humans.[1][5] Products sold as this compound supplements have been found to be inaccurately labeled, sometimes containing none of the advertised ingredient or other undisclosed substances.[1][11]

  • Mechanism of Action: The proposed direct binding to myostatin is based on computational models and needs to be confirmed with biophysical assays (e.g., Surface Plasmon Resonance). Furthermore, the activation of pathways like the AKT/mTOR pathway is often cited but lacks direct experimental support in the context of this compound.[12][13]

Future research should prioritize well-controlled in vivo studies in animal models to determine if the promising in vitro effects translate to a whole-organism setting. These studies should assess not only muscle mass and function but also conduct thorough pharmacokinetic and toxicological analyses. Until such data are available, any claims regarding this compound's efficacy as an anabolic agent in humans remain speculative and unsubstantiated by rigorous scientific evidence.

References

Unraveling the Cellular Mechanisms of Laxogenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. Laxogenin and its derivatives are not approved by the FDA for any medical use. The information presented herein is a synthesis of available research and should not be interpreted as a promotion or endorsement of these compounds for human consumption.

Introduction

This compound, a plant-based steroidal sapogenin, and its synthetic derivative, 5α-hydroxy-laxogenin, have garnered significant attention within the fitness and bodybuilding communities as purported natural anabolic agents.[1] These compounds are often marketed as alternatives to anabolic steroids, with claims of promoting muscle growth, enhancing strength, and accelerating recovery without the associated hormonal side effects.[2][3] This technical guide provides an in-depth exploration of the available scientific evidence concerning the cellular pathways modulated by this compound, offering a resource for researchers and professionals in drug development. While anecdotal reports are plentiful, robust clinical data in humans is scarce, with much of the current understanding derived from in vitro studies, animal models, and computational analyses.

Core Cellular Pathways and Molecular Interactions

This compound is proposed to exert its biological effects through several distinct cellular pathways. The primary mechanisms revolve around the modulation of protein synthesis, regulation of catabolic hormones, and interaction with specific cellular receptors.

The Akt/mTOR Signaling Pathway and Protein Synthesis

A central claim regarding this compound's anabolic effect is its ability to stimulate muscle protein synthesis.[4] Several sources suggest that this compound may activate Protein Kinase B (Akt), a critical node in the PI3K/Akt/mTOR signaling cascade.[5][6] This pathway is a master regulator of cell growth, proliferation, and protein synthesis.

  • Proposed Mechanism: this compound is hypothesized to bind to a cell surface receptor, initiating a signaling cascade that leads to the phosphorylation and activation of Akt.[5][6] Activated Akt, in turn, phosphorylates and activates the mammalian target of rapamycin (mTOR), a key kinase that promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7][8] This cascade ultimately enhances the translation of messenger RNA (mRNA) into protein, contributing to muscle hypertrophy.[5]

Akt_mTOR_Pathway Proposed Akt/mTOR Pathway Activation by this compound This compound This compound Cell_Receptor Cell Surface Receptor This compound->Cell_Receptor Binds Akt Akt (Protein Kinase B) Cell_Receptor->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates 4EBP1 4E-BP1 mTOR->4EBP1 Inhibits Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E eIF4E->Protein_Synthesis Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth 4EBP1->eIF4E Represses

Proposed Akt/mTOR Pathway Activation by this compound
Interaction with the Androgen Receptor

Contrary to the common marketing claim that this compound is non-hormonal, some in vitro evidence suggests an interaction with the androgen receptor (AR). A study investigating 5α-hydroxy-laxogenin demonstrated its ability to trans-activate the AR in human prostate cells.[9][10]

  • Biphasic Response: The study observed a biphasic dose-dependent response, with antagonistic properties at lower concentrations (0.01–1 µg/mL) and agonistic effects at higher concentrations.[9] This suggests a complex interaction with the AR that is not yet fully understood. The agonistic effect at higher doses was inhibited by the AR antagonist bicalutamide, confirming the involvement of the androgen receptor.[9]

  • Contradictory In Vivo Data: It is crucial to note that a subsequent in vivo study in castrated male rats did not find any androgenic or anabolic effects of 5α-hydroxy-laxogenin.[11] This discrepancy highlights the potential for false negatives in certain in vitro assays and the importance of in vivo validation.[9]

Androgen_Receptor_Interaction In Vitro Interaction of 5α-hydroxy-laxogenin with the Androgen Receptor This compound 5α-hydroxy-laxogenin AR Androgen Receptor (AR) This compound->AR Binds (High Conc.) Nucleus Nucleus AR->Nucleus Translocates ARE Androgen Response Element (ARE) AR->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates

In Vitro Androgen Receptor Interaction
Myostatin Inhibition

Myostatin (MSTN) is a negative regulator of skeletal muscle mass.[12] Inhibition of myostatin is a promising therapeutic strategy for muscle-wasting diseases. A recent study utilized in silico and in vitro approaches to investigate the effects of this compound and 5α-hydroxy-laxogenin on myostatin.[12][13]

  • Computational Docking: In silico analysis predicted that both this compound and 5α-hydroxy-laxogenin could bind to myostatin with significant binding free energies.[12][14]

  • In Vitro Validation: At a concentration of 10 nM, both compounds were shown to effectively inhibit the mRNA and protein expression of myostatin in muscle satellite cells.[12][14] This inhibition was associated with enhanced myogenesis, myotube formation, and maturation.[12][13] The proposed mechanism involves this compound binding to myostatin, preventing it from interacting with its receptor, ACVR2b, thereby inhibiting the downstream Smad2/3 signaling that leads to protein degradation.[15]

Myostatin_Inhibition Proposed Myostatin Inhibition Pathway by this compound This compound This compound Myostatin Myostatin (MSTN) This compound->Myostatin Inhibits ACVR2B ACVR2B Receptor Myostatin->ACVR2B Binds Muscle_Growth Promotes Muscle Growth Myostatin->Muscle_Growth Inhibits Smad23 Smad2/3 Signaling ACVR2B->Smad23 Activates Protein_Degradation Protein Degradation Smad23->Protein_Degradation Experimental_Workflow_AR Experimental Workflow for AR Transactivation Assay Start Start Cell_Culture Culture PC3(AR)2 cells Start->Cell_Culture Seeding Seed cells in 24-well plate Cell_Culture->Seeding Transfection Transfect with mmTV-luc reporter plasmid Seeding->Transfection Treatment Treat with this compound, DHT, or control Transfection->Treatment Incubation Incubate Treatment->Incubation Analysis Measure Luciferase Activity Incubation->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Chemical Structure and Properties of Laxogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin, a naturally occurring brassinosteroid found in certain plants, has garnered significant interest for its purported anabolic properties without the androgenic side effects typically associated with steroidal hormones. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its proposed mechanism of action, including its interaction with key signaling pathways relevant to muscle growth and metabolism. Furthermore, this document outlines detailed experimental protocols for the in vitro evaluation of this compound's effects on muscle cells, offering a foundational resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₇H₄₂O₄, is a spirostanic analogue of the plant steroid hormone brassinolide.[1] Its structure is characterized by a steroid nucleus with a spiroketal side chain. The systematic IUPAC name for this compound is (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-19-one.[2] A closely related and often commercially available synthetic derivative is 5-alpha-hydroxy-laxogenin.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₇H₄₂O₄[2][3]
Molecular Weight 430.6 g/mol [2][3]
CAS Number 1177-71-5[2][3]
Appearance White crystalline powder[4]
Melting Point 210-212 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Topological Polar Surface Area 55.8 Ų[2]
Complexity 766[2]

Synthesis Overview

This compound can be synthesized from diosgenin, a common starting material for the synthesis of various steroidal compounds.[5][6] A convenient four-step pathway has been reported to produce 3β-hydroxy-6-oxo-5α-steroids like this compound from 3β-acetoxy Δ⁵-steroids.[5][7] This process involves diastereoselective epoxidation and subsequent rearrangement reactions.[5] The robustness of this method is highlighted by its ability to preserve the labile spiroketal side chain of diosgenin under the required strong oxidizing and acidic conditions.[5]

Mechanism of Action and Biological Properties

This compound is a member of the brassinosteroid family of plant hormones.[1] While its mechanism in mammals is not fully elucidated, it is believed to exert its effects through non-hormonal pathways, distinguishing it from anabolic androgenic steroids.

Brassinosteroid Signaling Pathway

In plants, brassinosteroids bind to a cell-surface receptor kinase, BRASSINOSTEROID INSENSITIVE1 (BRI1), initiating a signaling cascade that ultimately regulates gene expression related to growth and development.[8][9] This pathway involves a series of phosphorylation and dephosphorylation events, with key players including the kinase BIN2 and the transcription factors BZR1 and BES1.[9][10] It is hypothesized that this compound may interact with a yet-to-be-identified mammalian receptor that shares homology with BRI1, thereby activating downstream signaling cascades.

Caption: Proposed Brassinosteroid Signaling Pathway for this compound.
Interaction with Myostatin and Activation of PI3K/Akt Pathway

Recent in silico and in vitro studies suggest that this compound and its derivative, 5-alpha-hydroxy-laxogenin, may act as inhibitors of myostatin (MSTN), a negative regulator of muscle mass.[11][12] By binding to myostatin, this compound could prevent its interaction with its receptor, activin receptor type-2B (ACVR2b), thereby inhibiting the downstream Smad2/3 signaling that leads to muscle protein degradation.[12] The inhibition of myostatin is known to promote muscle growth through the activation of the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis. While direct binding of this compound to a mammalian receptor initiating this cascade has not been definitively shown, its effects on myostatin provide a plausible mechanism for its anabolic activity.

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound Myostatin Myostatin This compound->Myostatin Inhibition ACVR2b ACVR2b (Receptor) Myostatin->ACVR2b Binding Smad23 Smad2/3 ACVR2b->Smad23 Akt Akt ACVR2b->Akt PI3K/Akt Pathway Activation pSmad23 p-Smad2/3 Gene_inhibition Gene Expression (Muscle Atrophy) pSmad23->Gene_inhibition pAkt p-Akt mTOR mTOR pAkt->mTOR Phosphorylation pmTOR p-mTOR Gene_activation Gene Expression (Protein Synthesis) pmTOR->Gene_activation

Caption: this compound's Proposed Interaction with the Myostatin Pathway.
Other Potential Biological Activities

Some sources suggest that this compound may also have cortisol-inhibiting properties.[12] By reducing the levels of this catabolic hormone, this compound could further contribute to an anabolic environment. However, robust scientific evidence from controlled studies is needed to substantiate this claim.

Quantitative Biological Data

The following table summarizes the available quantitative data on the interaction of this compound and its derivative with myostatin.

Table 2: In Silico Binding Affinities

LigandTargetBinding Free Energy (kcal/mol)Reference
This compoundMyostatin-7.90[11][12]
5-Alpha-Hydroxy-LaxogeninMyostatin-8.50[11][12]

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the in vitro assessment of this compound's biological activity.[11]

Cell Culture and Differentiation of C2C12 Myoblasts
  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Differentiation Induction: When cells reach approximately 90% confluency, replace the growth medium with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

  • Treatment: Add this compound (dissolved in a suitable vehicle like DMSO) to the differentiation medium at desired concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control should be run in parallel.

  • Incubation: Culture the cells in the differentiation medium for 2-6 days to allow for myotube formation.

Creatine Kinase Activity Assay
  • Sample Preparation: After the desired differentiation period, wash the cells with ice-cold PBS and lyse them in a suitable assay buffer. Homogenize the cell lysate and centrifuge to remove insoluble material.

  • Assay: Use a commercial creatine kinase activity assay kit. In a 96-well plate, add the cell lysate to the reaction mixture provided in the kit.

  • Measurement: Measure the change in absorbance at the specified wavelength (e.g., 340 nm or 450 nm, depending on the kit) over time using a microplate reader.[13][14][15][16]

  • Calculation: Calculate the creatine kinase activity based on the rate of change in absorbance and normalize to the total protein concentration of the lysate.

Western Blot Analysis for Myogenic Markers and Signaling Proteins
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[4][17][18][19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, MYOD, MYOG, MYH, MSTN) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[18]

Western_Blot_Workflow start Start: Treated & Control Cells lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis end End: Relative Protein Levels analysis->end

Caption: General Workflow for Western Blot Analysis.
Androgen Receptor Activation Reporter Gene Assay

  • Cell Culture and Transfection: Use a cell line stably or transiently expressing the human androgen receptor (AR) and an AR-responsive reporter gene (e.g., luciferase).[20][21]

  • Treatment: Treat the cells with this compound at various concentrations, a known AR agonist (e.g., DHT) as a positive control, and a vehicle control.

  • Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.[20][21]

  • Data Analysis: Express the results as fold activation over the vehicle control.

In Vitro Cortisol Inhibition Assay
  • Cell Culture: Culture H295R human adrenocortical cells.

  • Treatment: Treat the cells with a cortisol release inducer (e.g., forskolin) in the presence or absence of varying concentrations of this compound.

  • Sample Collection: Collect the cell culture supernatant after the incubation period.

  • Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a commercial ELISA kit.[22][23]

  • Data Analysis: Calculate the percentage inhibition of cortisol release by this compound compared to the forskolin-only treated cells.

Conclusion

This compound is a promising natural compound with potential anabolic effects mediated through non-hormonal pathways. Its ability to interact with the myostatin signaling pathway provides a plausible mechanism for its observed effects on muscle cells. The experimental protocols detailed in this guide offer a robust framework for further investigation into the precise molecular mechanisms and therapeutic potential of this compound. Further research, particularly in vivo studies and the identification of its specific mammalian receptor, is warranted to fully elucidate its pharmacological profile and validate its efficacy and safety for potential therapeutic applications.

References

The Pharmacokinetic Profile of Laxogenin: A Review of Current In Silico and In Vitro Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the scientific literature exists regarding the in vivo bioavailability and pharmacokinetics of Laxogenin and its synthetic derivative, 5-alpha-hydroxy-laxogenin. Despite their promotion as "natural anabolics" in dietary supplements, no formal studies in humans or animals have been published to substantiate these claims or to characterize their absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This technical guide synthesizes the currently available preclinical data from computational (in silico) and cell-based (in vitro) studies to provide a foundational understanding of this compound's potential biological interactions.

In Silico Predictions of Absorption

Computational modeling offers a preliminary assessment of a compound's pharmacokinetic properties. An in silico analysis predicted high human intestinal absorption for both this compound and 5-alpha-hydroxy-laxogenin, with estimated absorption rates of 97.12% and 96.78%, respectively. These predictions, if accurate, would suggest that a significant portion of orally ingested this compound could be absorbed from the gastrointestinal tract. However, it is crucial to emphasize that these are theoretical values and have not been confirmed through in vivo experimentation.

Quantitative Data from Preclinical Studies

To date, there is no quantitative in vivo pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) available for this compound or 5-alpha-hydroxy-laxogenin. The only animal study identified involved the administration of 5α-hydroxy-laxogenin to orchiectomized rats for two weeks. This study, however, focused on assessing androgenic and anabolic effects by measuring organ and muscle weights and did not report any plasma concentration or pharmacokinetic parameters.[4][5]

The table below summarizes the available preclinical data. The lack of in vivo data significantly limits our understanding of this compound's behavior in a biological system.

ParameterCompoundValueSpecies/ModelStudy TypeSource
Human Intestinal AbsorptionThis compound97.12%In SilicoComputational Prediction[1]
Human Intestinal Absorption5-alpha-hydroxy-laxogenin96.78%In SilicoComputational Prediction[1]
Androgenic/Anabolic Effects5-alpha-hydroxy-laxogeninNo significant effects observedRat (orchiectomized)In Vivo[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that have investigated the biological activity of this compound and 5-alpha-hydroxy-laxogenin.

In Vitro Androgen Receptor Transactivation Assay

This experiment aimed to determine if 5α-hydroxy-laxogenin could activate the human androgen receptor (AR) in a cellular model.

  • Cell Line: Human prostate cancer cells (PC3) engineered to express the human androgen receptor (PC3(AR)2).

  • Reagents: 5α-hydroxy-laxogenin, dihydrotestosterone (DHT) as a positive control, and the anti-androgen bicalutamide.

  • Procedure:

    • PC3(AR)2 cells were cultured in appropriate media.

    • Cells were transiently transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

    • Transfected cells were treated with varying concentrations of 5α-hydroxy-laxogenin, DHT, or a combination of 5α-hydroxy-laxogenin and bicalutamide.

    • After an incubation period, the cells were lysed, and luciferase activity was measured. An increase in luciferase activity indicated activation of the androgen receptor.

  • Key Findings: 5α-hydroxy-laxogenin was found to trans-activate the androgen receptor in a dose-dependent manner. This effect was blocked by the co-incubation with the androgen receptor antagonist, bicalutamide, suggesting a direct interaction with the receptor.[2][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway based on in vitro findings and the experimental workflow of the androgen receptor transactivation assay.

Caption: Hypothetical signaling pathway of 5α-hydroxy-laxogenin interacting with the androgen receptor.

Experimental Workflow for In Vitro Androgen Receptor Transactivation Assay A 1. Cell Culture (PC3(AR)2 cells) B 2. Transfection (Luciferase reporter plasmid) A->B C 3. Treatment (5α-hydroxy-laxogenin, DHT, Bicalutamide) B->C D 4. Incubation C->D E 5. Cell Lysis D->E F 6. Luciferase Assay E->F G 7. Data Analysis F->G

Caption: Workflow of the in vitro experiment to assess androgen receptor activation.

This compound as a Brassinosteroid

This compound belongs to a class of plant steroids known as brassinosteroids.[1] In plants, brassinosteroids are involved in a wide range of physiological processes, including growth, development, and immunity.[7][8] They have their own well-characterized signaling pathways in plants, which are distinct from androgen signaling in animals.[9][10] While the structural similarity of this compound to animal steroid hormones is noted, it is critical to differentiate between its role as a phytohormone and its potential, but unproven, effects in mammals.

Conclusion and Future Directions

The current body of scientific evidence is insufficient to provide a comprehensive understanding of the bioavailability and pharmacokinetics of this compound and 5-alpha-hydroxy-laxogenin. While in silico predictions suggest high intestinal absorption, the lack of in vivo data means that the true extent of absorption, as well as the subsequent distribution, metabolism, and excretion, remains unknown.

In vitro studies have indicated that 5-alpha-hydroxy-laxogenin may interact with the androgen receptor, but these findings have not been replicated in an in vivo animal model, and their relevance to human physiology is yet to be determined.

To address the significant knowledge gaps, rigorous preclinical and clinical research is imperative. Future studies should focus on:

  • Pharmacokinetic studies in animal models: To determine key parameters such as Cmax, Tmax, AUC, and elimination half-life following oral administration.

  • Metabolite identification: To characterize how this compound is metabolized in the body.

  • Excretion studies: To determine the primary routes of elimination.

  • Well-controlled clinical trials: To assess the safety, efficacy, and pharmacokinetics of this compound in humans.

Until such studies are conducted, the claims of anabolic effects and the overall safety profile of this compound-containing supplements remain scientifically unsubstantiated. Researchers, clinicians, and consumers should exercise caution when considering the use of these products.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Laxogenin from Smilax sieboldii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxogenin (5α-hydroxy this compound) is a plant-based steroid belonging to the brassinosteroid family, naturally occurring in various plants, including Smilax sieboldii.[1][2] It has garnered significant interest for its potential anabolic properties, which are suggested to occur without the typical side effects associated with synthetic anabolic steroids.[1][3] this compound is believed to promote muscle protein synthesis and accelerate recovery, making it a compound of interest for applications in sports nutrition and drug development.[3][4] This document provides detailed protocols for the extraction of this compound from Smilax sieboldii and its subsequent purification, along with methods for quantitative analysis.

Data Presentation

The following tables summarize the expected quantitative data based on available literature for the extraction and purification of this compound from Smilax sieboldii.

Table 1: this compound Content and Extraction Yield

ParameterValueReference
This compound Content in Dried Smilax sieboldii Rhizomes (w/w)0.059%[5]
Expected Crude Extract Yield (from dried rhizomes)~10-15%General Extraction Principle
Expected this compound Yield from 1 kg of Dried Rhizomes~1.2 g (as pure compound)[6]

Table 2: Purification Summary (Illustrative)

Purification StepPurity (%)Recovery (%)Purification Fold
Crude Extract~0.4-0.6%100%1
Macroporous Resin Chromatography~20-30%~90%~50
Sephadex LH-20 Chromatography>95%~80%>160
Crystallization>98%~70%>170

Note: The values in Table 2 are estimates based on typical purification schemes for similar natural products and should be optimized for specific laboratory conditions.

Experimental Protocols

Two primary pathways for obtaining pure this compound from Smilax sieboldii are presented: direct purification of the saponin extract and a method involving acid hydrolysis to yield the aglycone (this compound).

Method 1: Direct Purification of this compound

This method focuses on isolating this compound in its naturally occurring glycosidic forms, which can then be used as is or hydrolyzed in a separate step if the aglycone is desired.

1. Extraction

  • Objective: To extract crude saponins, including this compound glycosides, from the plant material.

  • Materials:

    • Dried and powdered rhizomes of Smilax sieboldii.

    • Methanol or Ethanol (95%).

    • Rotary evaporator.

  • Protocol:

    • Weigh 1 kg of dried, powdered Smilax sieboldii rhizomes.

    • Add 5 L of 95% methanol to the powdered material.

    • Perform reflux extraction at 60°C for 3 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the supernatants from all three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract paste.[6]

2. Purification

  • Objective: To purify this compound from the crude extract using column chromatography.

a. Macroporous Resin Chromatography

  • Principle: This step removes highly polar impurities like sugars and some pigments, enriching the saponin content. Non-polar or weakly polar resins adsorb the less polar saponins, which are then eluted with an organic solvent.[7]

  • Materials:

    • Crude extract from the extraction step.

    • Macroporous resin (e.g., HP-20, D-101, or AB-8).[6]

    • Ethanol.

    • Deionized water.

    • Chromatography column.

  • Protocol:

    • Pre-treat the macroporous resin by soaking in ethanol for 24 hours, followed by thorough washing with deionized water until no ethanol odor remains.[7]

    • Pack the pre-treated resin into a chromatography column.

    • Dissolve the crude extract in deionized water to create a sample solution.

    • Load the sample solution onto the column at a flow rate of 1-2 bed volumes per hour (BV/h).[7]

    • Wash the column with 2-3 BV of deionized water to remove unbound impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions at each step.

    • Analyze the fractions for this compound content using HPLC. Fractions containing this compound are typically eluted with higher concentrations of ethanol (e.g., 70-90%).[6]

    • Combine the this compound-rich fractions and concentrate using a rotary evaporator.

b. Sephadex LH-20 Chromatography

  • Principle: Sephadex LH-20 is a size-exclusion and partition chromatography medium suitable for separating steroids and other small molecules in organic solvents.[8][9]

  • Materials:

    • Concentrated this compound-rich fraction from the previous step.

    • Sephadex LH-20 resin.

    • Chloroform-methanol solvent system (e.g., 1:1 v/v).[6]

    • Chromatography column.

  • Protocol:

    • Swell the Sephadex LH-20 resin in the chosen chloroform-methanol solvent system.

    • Pack the swollen resin into a chromatography column.

    • Dissolve the concentrated fraction from the macroporous resin step in a minimal amount of the eluent.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with the chloroform-methanol solvent system, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

c. Crystallization

  • Objective: To obtain highly purified this compound in crystalline form.

  • Principle: Crystallization is a purification technique based on the principle of solubility. A supersaturated solution of the compound is prepared in a suitable solvent, and as it cools or the solvent evaporates, the compound crystallizes out, leaving impurities in the solution.[10]

  • Materials:

    • Purified this compound from the previous step.

    • Suitable solvent (e.g., methanol, ethanol, or a mixture).

  • Protocol:

    • Dissolve the purified this compound in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to promote crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Method 2: Acid Hydrolysis of Total Saponins

This method involves the hydrolysis of all saponins in the enriched extract to their respective aglycones, followed by the purification of this compound.

1. Extraction and Saponin Enrichment

  • Follow the extraction and macroporous resin chromatography steps as described in Method 1 to obtain a total saponin-rich fraction.

2. Acid Hydrolysis

  • Objective: To cleave the sugar moieties from the saponins to yield the aglycone, this compound.

  • Materials:

    • Total saponin-rich fraction.

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).

    • Methanol.

    • Chloroform or other suitable organic solvent.

  • Protocol:

    • Dissolve the total saponin fraction in a mixture of methanol and water (e.g., 1:1 v/v).[6]

    • Add concentrated HCl or H₂SO₄ to the solution to achieve a final concentration of 1-2 M.[6]

    • Reflux the mixture at 80-90°C for 2-4 hours.[6][11]

    • After cooling, neutralize the reaction mixture with a base (e.g., NaOH).

    • Remove the methanol by evaporation under reduced pressure.

    • Extract the aqueous solution multiple times with chloroform.

    • Combine the chloroform extracts and wash with deionized water.

    • Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude aglycone mixture containing this compound.

3. Purification of this compound

  • The crude aglycone mixture can be purified using Sephadex LH-20 chromatography and crystallization as described in Method 1.

Quantitative Analysis by HPLC
  • Objective: To quantify the concentration of this compound in extracts and purified fractions.

  • Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity. A nonpolar stationary phase (C18 column) is used with a polar mobile phase. Less polar compounds like this compound are retained longer on the column. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

  • Materials:

    • HPLC system with a UV or RI detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • This compound analytical standard.

    • HPLC-grade methanol, acetonitrile, and water.

  • Protocol:

    • Sample Preparation: Dissolve a known amount of the extract or purified fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions (starting point for optimization):

      • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25-30°C.

      • Detection: UV at a suitable wavelength (if applicable) or Refractive Index (RI) detection.[5]

      • Injection Volume: 10-20 µL.

    • Quantification:

      • Prepare a calibration curve using a series of known concentrations of the this compound standard.

      • Inject the samples and integrate the peak area corresponding to this compound.

      • Calculate the concentration of this compound in the samples based on the calibration curve.

    • Method Validation: The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Signaling Pathways and Experimental Workflows

Anabolic Signaling Pathway of this compound

This compound is suggested to exert its anabolic effects through the activation of the mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of muscle protein synthesis. It may also involve the phosphorylation of Akt, a critical kinase upstream of mTOR. Furthermore, some evidence points towards the inhibition of myostatin, a negative regulator of muscle growth.

Laxogenin_Anabolic_Pathway cluster_cell Muscle Cell This compound This compound Receptor Brassinosteroid Receptor (putative) This compound->Receptor Binds Myostatin Myostatin This compound->Myostatin Inhibits PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis ↑ Muscle Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis No longer inhibits Myostatin->Protein_Synthesis Inhibits

Caption: Putative anabolic signaling pathway of this compound in muscle cells.

Experimental Workflow for Extraction and Purification

The overall workflow for obtaining pure this compound from Smilax sieboldii can be visualized as follows.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_hydrolysis Alternative Pathway Plant_Material Dried & Powdered Smilax sieboldii Rhizomes Solvent_Extraction Methanol/Ethanol Reflux Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Saponin Extract Solvent_Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Sephadex_LH20 Sephadex LH-20 Chromatography Macroporous_Resin->Sephadex_LH20 Acid_Hydrolysis Acid Hydrolysis Macroporous_Resin->Acid_Hydrolysis Crystallization Crystallization Sephadex_LH20->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound Crude_Aglycone Crude Aglycone Mixture Acid_Hydrolysis->Crude_Aglycone Crude_Aglycone->Sephadex_LH20

Caption: Workflow for this compound extraction and purification.

Logical Relationship for Method Selection

The choice between direct purification and the acid hydrolysis method depends on the desired final product.

Method_Selection_Logic node_rect node_rect Desired_Product Desired Final Product? Laxogenin_Glycosides This compound Glycosides Desired_Product->Laxogenin_Glycosides Glycosides Laxogenin_Aglycone This compound Aglycone Desired_Product->Laxogenin_Aglycone Aglycone Direct_Purification Method 1: Direct Purification Laxogenin_Glycosides->Direct_Purification Hydrolysis_Pathway Method 2: Acid Hydrolysis Pathway Laxogenin_Aglycone->Hydrolysis_Pathway

Caption: Logic for selecting the appropriate purification method.

References

Application Note: Quantification of Laxogenin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxogenin (5a-hydroxy this compound) is a plant-based steroid belonging to the brassinosteroid family. It is a spirostanic sapogenin found in plants like Smilax sieboldii. Due to its purported anabolic properties, it has gained attention in the dietary supplement industry. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a representative High-Performance Liquid Chromatography (HPLC) method.

Analytical Method

The quantification of this compound can be achieved using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection. Due to the weak UV absorbance of spirostanes, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can offer higher sensitivity and specificity.[1] This protocol will focus on a widely accessible HPLC-UV method.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water
Gradient 70% Acetonitrile, increasing to 95% over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 205 nm
Run Time 25 minutes

Data Presentation

The following table summarizes the typical quantitative data and performance characteristics of a validated HPLC method for the analysis of spirostanic sapogenins, which can be considered representative for a this compound assay.

ParameterTypical ValueAcceptance Criteria (as per ICH Guidelines)
Retention Time (min) ~12.5Consistent retention time under identical conditions
Linearity Range (µg/mL) 1 - 100-
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Limit of Detection (LOD) (µg/mL) 0.5Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) (µg/mL) 1.5Signal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
    - Repeatability (Intra-day)< 2.0%≤ 2.0%
    - Intermediate Precision (Inter-day)< 2.0%≤ 2.0%
Specificity No interference from blank and placeboPeak purity angle should be less than peak purity threshold

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Sample Solutions

The sample preparation method will vary depending on the matrix (e.g., bulk powder, dietary supplement capsule, biological fluid). A general procedure for a solid dosage form is outlined below.

  • Sample Weighing: Accurately weigh a portion of the homogenized sample powder equivalent to a target concentration of this compound.

  • Extraction: Transfer the weighed sample to a suitable volumetric flask. Add methanol as the extraction solvent.

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of this compound.

  • Dilution: Dilute to the mark with methanol and mix thoroughly.

  • Centrifugation/Filtration: Centrifuge a portion of the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

Quantification

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solutions using the linear regression equation derived from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

HPLC_Parameters cluster_instrument Instrumental Parameters cluster_performance Performance Characteristics Method HPLC Method Column Column (C18) Method->Column Mobile_Phase Mobile Phase (ACN/Water) Method->Mobile_Phase Flow_Rate Flow Rate (1.0 mL/min) Method->Flow_Rate Detector Detector (UV @ 205 nm) Method->Detector Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity

Caption: Key parameters and performance characteristics of the HPLC method.

References

In Vitro Analysis of Laxogenin's Anabolic Potential in C2C12 Myotubes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxogenin, a plant-derived brassinosteroid, has garnered significant interest for its purported anabolic properties, including the potential to increase muscle mass and accelerate recovery.[1][2] This document provides detailed application notes and experimental protocols for the in vitro analysis of this compound using the C2C12 myoblast cell line, a well-established model for studying skeletal muscle differentiation and hypertrophy.[3] The provided methodologies will guide researchers in assessing the effects of this compound on myotube formation, protein synthesis, and the underlying molecular signaling pathways.

Recent studies suggest that this compound may exert its effects through the inhibition of myostatin, a negative regulator of muscle growth.[4][5][6][7] By suppressing myostatin signaling, this compound is proposed to enhance myogenic differentiation and myotube maturation.[4][5][6][7] The protocols outlined herein will enable the systematic investigation of these claims and provide a framework for further research into the therapeutic potential of this compound and its derivatives.

Data Presentation

The following tables summarize quantitative data from a key study investigating the effects of this compound (LXG) and its derivative, 5-alpha-hydroxy-laxogenin (5HLXG), on C2C12 myotubes.

Table 1: Effect of this compound on Myogenic Regulatory Factors and Myostatin Signaling in C2C12 Cells [4][5]

Treatment (10 nM)MYOD mRNA Levels (fold change)MYOG mRNA Levels (fold change)MYH mRNA Levels (fold change)MSTN mRNA Levels (fold change)SMAD2 mRNA Levels (fold change)SMAD3 mRNA Levels (fold change)ACVR2b mRNA Levels (fold change)
Control1.01.01.01.01.01.01.0
LXG~1.4~1.5~2.5DecreasedDecreasedDecreasedDecreased
5HLXGIncreasedIncreasedIncreasedDecreasedDecreasedDecreasedDecreased

Table 2: Effect of this compound on Myotube Morphology and Creatine Kinase Activity in C2C12 Cells [4][5]

TreatmentMyotube LengthMyotube WidthMuscle-Specific Creatine Kinase Activity (% increase)
ControlBaselineBaselineBaseline
LXG (10 nM)IncreasedIncreased~18%
5HLXG (10 nM)IncreasedIncreased~18%

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9]

  • Differentiation Medium (DM): High-glucose DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.[8][9]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a culture flask with GM and incubate at 37°C with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, aspirate the GM, wash with PBS, and detach the cells using Trypsin-EDTA.[9] Resuspend the cells in fresh GM and seed into new culture vessels for experiments.

  • Induction of Differentiation: Once the cells in the experimental plates reach 90-100% confluency, aspirate the GM and wash the cells twice with PBS.[8][10]

  • Replace the GM with DM to induce differentiation.[8]

  • Maintenance: Change the DM every 24-48 hours.[8][10] Myotubes should be visible within 3-5 days of differentiation.[8]

This compound Treatment

Materials:

  • Differentiated C2C12 myotubes

  • This compound (stock solution in a suitable solvent like DMSO)

  • Differentiation Medium (DM)

Procedure:

  • Prepare working solutions of this compound in DM at the desired concentrations (e.g., a final concentration of 10 nM has been shown to be effective).[4][5][6][7]

  • Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.

  • Aspirate the old DM from the differentiated myotubes and replace it with the prepared this compound-containing DM or vehicle control DM.

  • Incubate the cells for the desired treatment duration (e.g., up to 4 days for differentiation studies).[4][5]

Assessment of Myotube Hypertrophy

Procedure:

  • After the treatment period, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

  • Incubate with a primary antibody against a myotube marker, such as Myosin Heavy Chain (MyHC).

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Capture images using a fluorescence microscope.

  • Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).

Protein Synthesis Assay (SUnSET Method)

This method utilizes puromycin to measure the rate of global protein synthesis.[11][12]

Materials:

  • Treated C2C12 myotubes

  • Puromycin

  • RIPA lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Anti-puromycin antibody

Procedure:

  • Towards the end of the this compound treatment period, add puromycin to the culture medium at a final concentration of 1 µM for 30 minutes.[11][12]

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer.[13]

  • Quantify the protein concentration of the lysates.

  • Perform Western blotting using an anti-puromycin antibody to detect puromycin-incorporated peptides. The intensity of the signal corresponds to the rate of protein synthesis.

Gene and Protein Expression Analysis (Western Blotting and RT-qPCR)

Western Blotting:

  • Lyse the treated C2C12 myotubes and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., MyHC, MyoD, Myogenin, Myostatin, SMAD2/3, p-Akt, p-mTOR).

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

RT-qPCR:

  • Isolate total RNA from treated C2C12 myotubes.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers for genes of interest (e.g., Myod1, Myog, Myh, Mstn, Smad2, Smad3, Acvr2b).

  • Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

Visualizations

Experimental_Workflow cluster_culture C2C12 Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Analysis C2C12_myoblasts C2C12 Myoblasts Growth_Medium Growth Medium (10-20% FBS) C2C12_myoblasts->Growth_Medium Differentiation Induce Differentiation (2% Horse Serum) Growth_Medium->Differentiation Differentiated_Myotubes Differentiated Myotubes Differentiation->Differentiated_Myotubes Laxogenin_Treatment Treat with this compound (e.g., 10 nM) Differentiated_Myotubes->Laxogenin_Treatment Hypertrophy Myotube Hypertrophy Analysis Laxogenin_Treatment->Hypertrophy Protein_Synthesis Protein Synthesis Assay (SUnSET) Laxogenin_Treatment->Protein_Synthesis Gene_Protein_Expression Gene & Protein Expression Laxogenin_Treatment->Gene_Protein_Expression

Caption: Experimental workflow for in vitro analysis of this compound.

Laxogenin_Signaling_Pathway This compound This compound Myostatin Myostatin This compound->Myostatin Inhibition ACVR2B ACVR2B Receptor Myostatin->ACVR2B Binds to SMAD2_3 SMAD2/3 ACVR2B->SMAD2_3 Activates Myogenesis Myogenesis & Protein Synthesis SMAD2_3->Myogenesis Inhibition

Caption: Proposed signaling pathway of this compound in C2C12 myotubes.

Anabolic_and_Catabolic_Pathways cluster_anabolic Anabolic Signaling cluster_catabolic Catabolic Signaling PI3K_Akt PI3K/Akt mTOR mTOR PI3K_Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Myostatin Myostatin Myostatin->PI3K_Akt Inhibition SMAD2_3 SMAD2/3 Myostatin->SMAD2_3 Muscle_Atrophy Muscle Atrophy SMAD2_3->Muscle_Atrophy This compound This compound This compound->Myostatin Inhibition

References

Application Note: Androgen Receptor Binding of 5α-Hydroxy-Laxogenin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5α-hydroxy-laxogenin is a synthetic spirostane-type steroid often marketed in dietary supplements as an anabolic agent[1][2]. While its anabolic effects are not yet fully substantiated, in vitro research has demonstrated that 5α-hydroxy-laxogenin can interact with the human androgen receptor (AR)[1][3][4]. Understanding the nature of this interaction is crucial for elucidating its mechanism of action and for the safety assessment of supplements containing this compound. This document provides a protocol for a competitive androgen receptor binding assay to characterize the affinity of 5α-hydroxy-laxogenin for the AR.

Recent studies have shown that 5α-hydroxy-laxogenin is capable of trans-activating the androgen receptor in human prostate cells. Interestingly, it exhibits a biphasic response, acting as an antagonist at lower concentrations and an agonist at higher concentrations[1][2]. However, in a yeast androgen screen, no activity was observed[1][2]. This suggests that the interaction may be dependent on the specific cellular context and the presence of mammalian co-factors[3][4].

Applicability

The following protocols are designed for researchers in pharmacology, endocrinology, and drug development to assess the binding affinity of test compounds, such as 5α-hydroxy-laxogenin, to the androgen receptor. The described competitive binding assay can be adapted for various formats, including radioligand and fluorescence polarization-based methods.

Data Presentation

Currently, there is a lack of publicly available direct binding affinity data (e.g., Kd or IC50) for 5α-hydroxy-laxogenin to the androgen receptor from competitive binding assays. The available data focuses on the functional consequences of this binding, such as receptor transactivation. The table below summarizes the findings from a key study on the functional activity of 5α-hydroxy-laxogenin in a human prostate cell line (PC3(AR)2) using a reporter gene assay.

Concentration of 5α-Hydroxy-LaxogeninObserved Effect on Androgen Receptor Activity
0.01–1 µg/mLAntagonistic
>1 µg/mL (up to 50 µg/mL)Agonistic (dose-dependent increase)

Data extracted from Beer and Keiler (2022). The study used a luciferase reporter gene assay in PC3(AR)2 cells.[3][4]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Androgen Receptor

This protocol describes a classic method to determine the binding affinity of a test compound by measuring its ability to displace a high-affinity radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881) from the AR.

Materials:

  • AR Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.

  • Radioligand: [3H]-Mibolerone or [3H]-R1881.

  • Test Compound: 5α-hydroxy-laxogenin.

  • Non-specific Binding Control: High concentration of a non-labeled potent androgen (e.g., Dihydrotestosterone - DHT).

  • Assay Buffer: Tris-HCl buffer with protease inhibitors.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Preparation of AR-containing cytosol: Homogenize rat prostate tissue in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction.

  • Assay Setup: In microcentrifuge tubes, combine the AR-containing cytosol, a fixed concentration of the radioligand, and varying concentrations of 5α-hydroxy-laxogenin.

  • Controls:

    • Total Binding: AR cytosol and radioligand only.

    • Non-specific Binding: AR cytosol, radioligand, and a high concentration of unlabeled DHT.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.

  • Measurement: Transfer the supernatant (containing the AR-bound radioligand) to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of 5α-hydroxy-laxogenin by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This is a high-throughput, homogeneous assay that measures the displacement of a fluorescently labeled androgen from the AR.

Materials:

  • Recombinant Human Androgen Receptor Ligand Binding Domain (AR-LBD).

  • Fluorescent Ligand (Tracer): A high-affinity fluorescently labeled androgen.

  • Test Compound: 5α-hydroxy-laxogenin.

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

  • Microplate Reader with FP capabilities.

Procedure:

  • Reagent Preparation: Prepare solutions of AR-LBD, fluorescent tracer, and a serial dilution of 5α-hydroxy-laxogenin in the assay buffer.

  • Assay Plate Setup: In a black, low-volume microplate, add the AR-LBD and the fluorescent tracer to each well.

  • Addition of Test Compound: Add the serially diluted 5α-hydroxy-laxogenin to the wells. Include wells with buffer only (for minimum polarization) and wells with AR-LBD and tracer only (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: As the concentration of 5α-hydroxy-laxogenin increases, it will displace the fluorescent tracer, causing a decrease in the FP signal. Plot the FP signal against the logarithm of the 5α-hydroxy-laxogenin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Androgen_Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis AR_Source Androgen Receptor Source Total_Binding Total Binding (AR + Radioligand) AR_Source->Total_Binding NSB Non-Specific Binding (AR + Radioligand + Cold Ligand) AR_Source->NSB Competition Competitive Binding (AR + Radioligand + Test Compound) AR_Source->Competition Radioligand Radiolabeled Ligand Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (5α-hydroxy-laxogenin) Test_Compound->Competition Separation Separate Bound from Free Ligand Total_Binding->Separation NSB->Separation Competition->Separation Measurement Measure Radioactivity (Bound Fraction) Separation->Measurement Calculation Calculate Specific Binding Measurement->Calculation Curve_Fit Non-linear Regression (Competition Curve) Calculation->Curve_Fit Result Determine IC50 / Ki Curve_Fit->Result

Caption: Workflow for a competitive radioligand binding assay.

Androgen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen / Agonist (e.g., 5α-hydroxy-laxogenin) AR Androgen Receptor (AR) - Heat Shock Protein Complex Androgen->AR Binding AR_Ligand Activated AR-Ligand Complex AR->AR_Ligand Conformational Change & HSP Dissociation Dimer AR Dimer AR_Ligand->Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-activators

Caption: Androgen receptor signaling pathway.

References

Unveiling the Anabolic Potential of Laxogenin: A Luciferase Reporter Assay Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Laxogenin, a naturally occurring brassinosteroid found in plants, has garnered significant interest within the fitness and wellness communities for its purported anabolic properties, including enhanced muscle growth and accelerated recovery.[1][2] Unlike synthetic anabolic steroids, this compound is believed to exert its effects without disrupting the body's hormonal balance.[1][3] This has positioned it as an attractive compound for researchers and drug development professionals exploring novel, non-hormonal anabolic agents. This document provides a detailed overview and protocol for utilizing a luciferase reporter assay to investigate and quantify the bioactivity of this compound and its derivatives, with a specific focus on its interaction with the androgen receptor signaling pathway.

Principle of the Luciferase Reporter Assay

The luciferase reporter assay is a highly sensitive and quantitative method used to study gene expression and signal transduction pathways. In the context of this compound, this assay can be employed to determine if the compound can activate specific cellular signaling pathways, such as those mediated by nuclear receptors like the androgen receptor (AR). The fundamental principle involves introducing a plasmid into cultured cells. This plasmid contains a reporter gene (e.g., firefly luciferase) under the control of a promoter with specific hormone response elements. If this compound activates the target pathway, it will lead to the transcription of the luciferase gene. The subsequent addition of a substrate (luciferin) results in a luminescent signal that is directly proportional to the level of gene expression, and therefore, the activity of this compound. A second, constitutively expressed reporter like Renilla luciferase is often co-transfected to normalize for transfection efficiency and cell viability.[4][5]

This compound's Mechanism of Action: Current Hypotheses

The precise molecular mechanisms underlying this compound's anabolic effects are still under investigation. Several pathways have been proposed:

  • Brassinosteroid-like Activity: As a brassinosteroid, this compound may mimic the growth-promoting effects of these plant hormones in mammalian cells, potentially influencing protein synthesis and inhibiting protein degradation.[6][7]

  • AKT1/Protein Kinase B Signaling: Some evidence suggests that this compound may bind to a cell surface receptor, initiating a signaling cascade that activates AKT1 (Protein Kinase B).[3][8] AKT1 is a key regulator of muscle growth and an inhibitor of muscle breakdown.

  • Myostatin Inhibition: Recent computational and in vitro studies suggest that this compound and its derivatives may act as inhibitors of myostatin (MSTN), a negative regulator of muscle mass. By inhibiting the MSTN signaling pathway, this compound could promote muscle development.[9]

  • Androgen Receptor Transactivation: A study by Beer and Keiler (2022) demonstrated that 5α-hydroxy-laxogenin, a synthetic derivative of this compound, can trans-activate the androgen receptor in human prostate cells in a dose-dependent manner.[10][11] This suggests a potential mechanism for its anabolic effects through a well-established muscle-building pathway.

This application note will focus on a protocol to investigate the androgenic properties of this compound using a luciferase reporter assay, based on the findings for its synthetic derivative.

Experimental Protocols

I. Dual-Luciferase Reporter Assay for Androgen Receptor Activity of this compound

This protocol is adapted from the methodology used to assess the androgenic potential of 5α-hydroxy-laxogenin.[10][11]

Objective: To determine if this compound can activate the human androgen receptor in a dose-dependent manner.

Materials:

  • Human prostate cancer cell line (e.g., PC3(AR)2), stably expressing the human androgen receptor.

  • Reporter plasmid containing the luciferase gene under the control of a promoter with androgen response elements (e.g., mmTV-luc).[10][11]

  • Renilla luciferase control plasmid (e.g., pRL-TK).

  • Cell culture medium (e.g., DMEM/F12), supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

  • This compound (high purity).

  • Dihydrotestosterone (DHT) as a positive control.

  • Bicalutamide as an androgen receptor antagonist.

  • Transfection reagent (e.g., Lipofectamine).

  • Passive lysis buffer.

  • Dual-Luciferase® Reporter Assay System (or equivalent).

  • Luminometer.

  • 96-well white, clear-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Plate PC3(AR)2 cells in a 96-well plate at a density that will result in 60-70% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix containing the mmTV-luc reporter plasmid and the pRL-TK control plasmid.

    • Add the transfection reagent according to the manufacturer's protocol.

    • Incubate the cells with the transfection mix for 4-6 hours.

    • Replace the transfection medium with fresh cell culture medium.

  • Treatment:

    • 48 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.01 µg/mL to 50 µg/mL).

    • Include the following controls:

      • Vehicle control (e.g., DMSO).

      • Positive control (e.g., 5 x 10⁻⁹ M DHT).

      • Antagonist control (co-incubation of a high concentration of this compound with an AR antagonist like bicalutamide).

  • Cell Lysis:

    • After a 24-hour incubation period, wash the cells with 1X PBS.

    • Add 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.[5]

  • Luminometry:

    • Add Luciferase Assay Reagent II (LAR II) to a white-walled, clear-bottom 96-well plate.

    • Transfer up to 20 µL of the cell lysate into the wells containing LAR II and mix.[5]

    • Measure the firefly luciferase activity using a luminometer.

    • Add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.[4]

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to obtain the Relative Luciferase Units (RLU).

    • Plot the RLU against the concentration of this compound to determine the dose-response relationship.

Data Presentation

Table 1: Dose-Dependent Androgen Receptor Transactivation by 5α-hydroxy-laxogenin

The following table summarizes the quantitative data from the study by Beer and Keiler (2022) on 5α-hydroxy-laxogenin, which can serve as an expected trend for a similar experiment with this compound.

Concentration of 5α-hydroxy-laxogenin (µg/mL)Relative Luciferase Activity (% of control)
0.01~80% (antagonistic effect)
0.1~75% (antagonistic effect)
1~70% (antagonistic effect)
10~120% (agonistic effect)
25~180% (agonistic effect)
50~250% (agonistic effect)

Data is estimated from the graphical representation in the cited source and demonstrates a biphasic response.[10][11]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_assay Dual-Luciferase Assay cluster_analysis Data Analysis seed_cells Seed PC3(AR)2 Cells in 96-well Plate transfect Transfect with mmTV-luc & pRL-TK Plasmids seed_cells->transfect treat Treat with this compound, DHT, or Vehicle transfect->treat incubate Incubate for 24 hours treat->incubate lysis Lyse Cells with Passive Lysis Buffer incubate->lysis measure_firefly Measure Firefly Luciferase Activity lysis->measure_firefly measure_renilla Measure Renilla Luciferase Activity measure_firefly->measure_renilla normalize Normalize Firefly to Renilla Activity measure_renilla->normalize plot Plot Dose-Response Curve normalize->plot

Caption: Workflow for the dual-luciferase reporter assay to assess this compound activity.

androgen_receptor_pathway cluster_cell Target Cell This compound This compound ar Androgen Receptor (AR) This compound->ar Binds & Activates are Androgen Response Element (ARE) ar->are Translocates to Nucleus & Binds ARE luciferase Luciferase Gene are->luciferase Promotes Transcription luminescence Luminescence luciferase->luminescence Produces Light

Caption: Proposed androgen receptor signaling pathway for this compound.

akt1_pathway cluster_cell_surface Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound receptor Cell Surface Receptor This compound->receptor Binds akt1 AKT1 (Protein Kinase B) receptor->akt1 Activates protein_synthesis Increased Protein Synthesis (Muscle Growth) akt1->protein_synthesis protein_breakdown Decreased Protein Breakdown akt1->protein_breakdown

Caption: Hypothesized AKT1 signaling pathway activated by this compound.

References

Animal Models for In Vivo Evaluation of Laxogenin's Anabolic Potential: A Critical Review and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laxogenin (5a-hydroxy this compound) is a plant-derived brassinosteroid that has gained popularity in the fitness community as a "natural anabolic agent."[1][2] Purported benefits include increased muscle protein synthesis, enhanced recovery, and reduced cortisol levels.[1][3] Despite these claims, robust scientific evidence from in vivo animal models to substantiate its anabolic effects is scarce and contradictory. This document provides a detailed overview of the available animal study data, protocols for in vivo assessment, and a critical analysis of the current state of research. The primary aim is to equip researchers with the necessary information to critically evaluate and design further preclinical studies on this compound.

In Vivo Evidence: A Notable Lack of Anabolic Effects

A key study published in Drug Testing and Analysis in 2025 investigated the androgenic and anabolic effects of 5α-hydroxy-laxogenin in a well-established animal model: the orchiectomized (castrated) rat.[4] This model is highly sensitive to anabolic and androgenic compounds. The study, however, found no evidence of anabolic activity.[4][5]

Summary of Key Findings from the Orchiectomized Rat Model[4]
ParameterControl (Orchiectomized)Testosterone (1 mg/kg)5α-hydroxy-laxogenin (Low Dose)5α-hydroxy-laxogenin (High Dose - 36 mg/kg)
Musculus Levator Ani Wet Weight (mg/kg) 535.5 ± 69.1668.5 ± 112.2 *No significant changeSignificant Decrease
Skeletal Muscle Wet Weights No significant changeNo significant changeNo significant changeNo significant change
Muscle Fiber Cross-Sectional Area (M. soleus) No significant changeSignificant Increase No significant changeNo significant change
Androgenic Target Tissue Wet Weights (Prostate, Seminal Vesicle) AtrophiedRestored to normalNo significant changeFurther atrophy in some tissues

*Statistically significant increase compared to the control group.

Proposed (but not proven in vivo) Mechanisms of Action

Despite the negative in vivo findings, several mechanisms of action for this compound have been proposed, primarily based on its classification as a brassinosteroid and limited in vitro data.[1][3][6] It is crucial to note that these pathways have not been validated in live animal models in the context of this compound administration.

A 2025 in vitro study suggested that this compound and its 5-alpha-hydroxy derivative may inhibit myostatin, a negative regulator of muscle growth.[7][8][9] This could theoretically lead to muscle hypertrophy.

This compound This compound Myostatin Myostatin This compound->Myostatin Inhibition (in vitro) ACVRIIB ACVRIIB Receptor Myostatin->ACVRIIB Binding Smad23 Smad2/3 Signaling ACVRIIB->Smad23 Activation Protein_Degradation Protein Degradation Smad23->Protein_Degradation Promotion Myogenesis Myogenesis (Muscle Growth) Smad23->Myogenesis Inhibition

Caption: Proposed Myostatin Inhibition Pathway of this compound (in vitro).

Another commonly cited mechanism is the activation of protein kinase B (Akt/PKB), a key signaling molecule in the PI3K/Akt pathway, which is central to muscle protein synthesis.[6]

This compound This compound (Hypothesized) PI3K PI3K This compound->PI3K Activation? Akt Akt (PKB) PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation GSK3b GSK-3β Akt->GSK3b Inhibition Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Promotion Glycogen_Synthesis Glycogen Synthesis GSK3b->Glycogen_Synthesis Inhibition

Caption: Hypothesized PI3K/Akt Signaling Pathway for this compound.

Experimental Protocol: Modified Hershberger Assay for Anabolic Assessment

The following protocol is based on the methodology described in the 2025 study by Keiler et al. in Drug Testing and Analysis.[4] This assay is a standard method for screening compounds for androgenic and anabolic activity.

I. Animal Model and Housing
  • Species: Sprague-Dawley rats (male)

  • Age: Juvenile (approximately 42 days old at castration)

  • Housing: Individually housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

  • Diet: Standard laboratory chow and water ad libitum.

II. Experimental Design
  • Acclimatization: Animals are acclimatized for at least 5 days before the start of the experiment.

  • Orchiectomy: Rats are surgically castrated (orchiectomized) under anesthesia to remove endogenous androgen production.

  • Post-operative Recovery: Animals are allowed to recover for 7 days.

  • Grouping and Treatment: Animals are randomly assigned to treatment groups (n=6-8 per group):

    • Vehicle Control: Orchiectomized rats receiving the vehicle (e.g., corn oil).

    • Positive Control: Orchiectomized rats receiving a known anabolic agent (e.g., testosterone propionate, 1 mg/kg/day, subcutaneous).

    • Test Groups: Orchiectomized rats receiving various doses of this compound (e.g., low, medium, and high doses) via the desired route of administration (e.g., subcutaneous or oral gavage).

  • Dosing Period: Daily administration of treatments for a period of 10-14 days.

  • Euthanasia and Tissue Collection: On the final day, animals are euthanized, and target tissues are carefully dissected and weighed.

Start Start: Acclimatization (5 days) Orchiectomy Orchiectomy Start->Orchiectomy Recovery Recovery (7 days) Orchiectomy->Recovery Grouping Random Grouping Recovery->Grouping Treatment Daily Treatment (10-14 days) Grouping->Treatment Euthanasia Euthanasia & Tissue Collection Treatment->Euthanasia

Caption: Experimental Workflow for the Modified Hershberger Assay.

III. Endpoint Analysis
  • Primary Endpoints (Anabolic Effects):

    • Wet weight of the musculus levator ani.

    • Wet weights of other skeletal muscles (e.g., gastrocnemius, soleus).

  • Secondary Endpoints (Androgenic Effects):

    • Wet weights of androgen-dependent tissues (prostate, seminal vesicles, glans penis).

  • Histological Analysis:

    • Muscle fiber cross-sectional area analysis of skeletal muscles.

  • Molecular Analysis (Optional):

    • Quantitative PCR (qPCR) to measure mRNA expression of myogenic regulatory factors (e.g., MyoD, myogenin), myostatin, and the androgen receptor in muscle tissue.

Discussion and Future Directions

The significant discrepancy between the marketing claims of this compound and the lack of supporting in vivo animal data highlights a critical need for further rigorous scientific investigation.[2][4] While one well-conducted study failed to show anabolic effects, future research could explore different animal models (e.g., aged or sarcopenic models), longer treatment durations, or different routes of administration.

It is also imperative to investigate the potential signaling pathways, such as myostatin inhibition and Akt activation, in an in vivo context.[6][7] This would involve not just measuring muscle mass but also analyzing the phosphorylation status of key signaling proteins and the expression of downstream target genes in muscle tissue from this compound-treated animals.

References

Application Notes and Protocols for Studying Laxogenin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture-based assays for investigating the biological activities of Laxogenin and its derivatives, such as 5-alpha-hydroxy-laxogenin. The following protocols are designed for skeletal muscle cell lines and can be adapted to study the effects of these compounds on myogenesis, protein synthesis, and related signaling pathways.

Introduction to this compound

This compound is a plant-derived brassinosteroid that has garnered interest for its potential anabolic properties.[1][2][3] It is believed to promote muscle growth and increase protein synthesis without the androgenic side effects associated with traditional anabolic steroids.[3] In vitro studies suggest that this compound and its analog, 5-alpha-hydroxy-laxogenin, can enhance myogenesis, the process of muscle cell formation and differentiation.[4][5][6] One of the proposed mechanisms of action involves the activation of the PI3K/Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis.[7][8] Additionally, research indicates that this compound may act as an inhibitor of myostatin, a negative regulator of muscle mass.[4][5][6]

Recommended Cell Lines

  • C2C12 (Mouse Myoblasts): A well-established and widely used cell line for studying myogenesis.[9][10][11] These cells proliferate as myoblasts in high-serum media and can be induced to differentiate and fuse into multinucleated myotubes in low-serum conditions.[9][11]

  • L6 (Rat Myoblasts): Another suitable cell line for investigating skeletal muscle physiology.[2][12][13] Similar to C2C12 cells, L6 myoblasts can be differentiated into myotubes and are a good model for studying protein synthesis and metabolic processes in muscle.[14][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound and related brassinosteroids.

Table 1: Effects of this compound and 5-Alpha-Hydroxy-Laxogenin on Myogenesis

CompoundCell LineConcentrationEffectReference
This compound (LAX)Bovine, Porcine, and Chicken MSCs; C2C1210 nMIncreased MyoD, MyoG, and MYH mRNA and protein levels. Decreased Myostatin (MSTN) mRNA and protein levels.[4]
5-Alpha-Hydroxy-Laxogenin (5HLAX)Bovine, Porcine, and Chicken MSCs; C2C1210 nMIncreased MyoD, MyoG, and MYH mRNA and protein levels. Decreased Myostatin (MSTN) mRNA and protein levels.[4]
This compound (LAX)C2C120.1 - 100 nMIncreased creatine kinase activity by 9% to 19%.[4]

Table 2: Effect of a Brassinosteroid Analogue (28-Homobrassinolide) on Protein Synthesis in L6 Myotubes

Concentration% Increase in Protein Synthesis (vs. Control)
1 µM12.4 ± 2.3%
10 µM34.9 ± 3.1%
20 µM36.9 ± 2.9%
EC50 4 µM

*Data from a study on 28-Homobrassinolide, a compound structurally similar to this compound, in L6 rat skeletal muscle cells.[7][8]

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on muscle cell proliferation, differentiation, protein synthesis, and signaling.

General Cell Culture and Differentiation

Protocol 4.1.1: C2C12 Cell Culture and Differentiation

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][11]

  • Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[10][11]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[9][11]

Procedure:

  • Proliferation: Culture C2C12 myoblasts in Growth Medium. Passage cells when they reach 70-80% confluency to avoid spontaneous differentiation.[11]

  • Induction of Differentiation: Seed C2C12 cells in multi-well plates at a density that allows them to reach 90-100% confluency. To induce differentiation, aspirate the Growth Medium, wash the cells once with Phosphate-Buffered Saline (PBS), and replace it with Differentiation Medium.[11]

  • Maintenance: Change the Differentiation Medium every 24-48 hours. Myotube formation should be visible within 2-4 days.[11]

Protocol 4.1.2: L6 Cell Culture and Differentiation

  • Growth Medium: DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][13]

  • Differentiation Medium: DMEM with high glucose, supplemented with 2% FBS or 2% Horse Serum and 1% Penicillin-Streptomycin.[12][14]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[13]

Procedure:

  • Proliferation: Culture L6 myoblasts in Growth Medium. Subculture before they reach full confluency.[13]

  • Induction of Differentiation: Once L6 myoblasts reach confluence, switch to Differentiation Medium to induce myotube formation.[14]

  • Maintenance: Replace the Differentiation Medium every 48 hours. Differentiation is typically observed over 5-7 days.[12]

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of myoblasts.

Materials:

  • C2C12 or L6 myoblasts

  • Growth Medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed myoblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Myotube Differentiation and Fusion Index Assay

Objective: To quantify the effect of this compound on myotube formation and myoblast fusion.

Materials:

  • Differentiated C2C12 or L6 myotubes in multi-well plates

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a muscle-specific protein (e.g., Myosin Heavy Chain, MyHC)

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Induce differentiation of myoblasts in the presence of various concentrations of this compound (e.g., 1 nM to 1 µM) for 3-5 days.

  • Fix the cells with 4% PFA and permeabilize with Triton X-100.[17]

  • Block non-specific antibody binding.

  • Incubate with primary antibody against MyHC, followed by incubation with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.[17]

  • Acquire images using a fluorescence microscope.

  • Quantification (Fusion Index): Calculate the fusion index as the percentage of total nuclei that are located within MyHC-positive myotubes (defined as having ≥2 nuclei).[17][18][19]

    • Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

Protein Synthesis Assay (SUnSET)

Objective: To measure the rate of global protein synthesis in myotubes treated with this compound.

Materials:

  • Differentiated C2C12 or L6 myotubes

  • This compound

  • Puromycin

  • Lysis buffer

  • Anti-puromycin antibody for Western blotting

Procedure:

  • Treat differentiated myotubes with desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Add a low concentration of puromycin (e.g., 1 µg/mL) to the culture medium and incubate for 15-30 minutes at 37°C.[20][21][22]

  • Wash the cells with PBS and lyse them.

  • Determine protein concentration of the lysates.

  • Perform Western blot analysis using an anti-puromycin antibody to detect puromycin-incorporated peptides.[1][22][23] The intensity of the puromycin signal is proportional to the rate of protein synthesis.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Objective: To investigate the effect of this compound on the activation of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Treated myotube lysates

  • Primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat differentiated myotubes with this compound at various concentrations and time points.

  • Prepare cell lysates and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[24][25][26]

  • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_assays Functional Assays cluster_analysis Mechanistic Analysis C2C12 C2C12/L6 Myoblast Culture (Growth Medium) Differentiation Induce Differentiation (Differentiation Medium) C2C12->Differentiation Treatment Treat with this compound (Dose-Response & Time-Course) Differentiation->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Differentiation_Assay Differentiation Assay (Myotube Staining) Treatment->Differentiation_Assay Protein_Synthesis Protein Synthesis Assay (SUnSET) Treatment->Protein_Synthesis Western_Blot Western Blot Analysis (PI3K/Akt/mTOR Pathway) Treatment->Western_Blot

Caption: Experimental workflow for studying this compound in muscle cell culture.

Signaling_Pathway This compound This compound Cell_Surface_Receptor Cell Surface Receptor (Putative) This compound->Cell_Surface_Receptor Binds to Myostatin Myostatin This compound->Myostatin Inhibits PI3K PI3K Cell_Surface_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Increased Protein Synthesis & Muscle Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Myogenesis Enhanced Myogenesis Protein_Synthesis->Myogenesis Myostatin->Myogenesis Inhibits

Caption: Proposed signaling pathway of this compound in skeletal muscle cells.

References

Application Note and Protocol: Determining Laxogenin Cytotoxicity using the MTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laxogenin is a plant-based steroid that is claimed to promote muscle growth[1][2]. While it is used in dietary supplements, there is a lack of scientific evidence regarding its safety and biological effects in humans[1][2]. Therefore, it is crucial to evaluate its potential cytotoxicity. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells[3][4][5]. This assay is a valuable tool in toxicology and drug discovery for screening compounds that may affect cell proliferation and survival[3][6].

Principle of the Method

The MTS assay is based on the reduction of a tetrazolium salt, MTS, by metabolically active, viable cells to produce a colored formazan product that is soluble in cell culture media[7][8]. This reduction is carried out by NAD(P)H-dependent dehydrogenase enzymes in the mitochondria of living cells[4][8][9]. The amount of formazan produced is directly proportional to the number of viable cells in the culture[3][9]. The quantity of formazan is determined by measuring the absorbance of the solution at a specific wavelength, typically between 490 and 500 nm[7][9]. A decrease in the absorbance reading in cells treated with a test compound, such as this compound, compared to untreated control cells, indicates a reduction in cell viability and suggests a cytotoxic effect.

MTS_Principle cluster_cell Viable Cell cluster_measurement Measurement MTS MTS (Tetrazolium Salt) (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H) MTS->Mitochondria Reduction Formazan Formazan (Purple, Water-Soluble) Absorbance Measure Absorbance at 490-500 nm Formazan->Absorbance Proportional to Viable Cell Number Mitochondria->Formazan

Caption: Principle of the MTS assay for cell viability.

Materials and Reagents

  • Cell Line: A suitable mammalian cell line (e.g., HepG2 for liver toxicity, or a cancer cell line relevant to the research question).

  • This compound: High-purity this compound powder.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution: 100x.

  • Trypsin-EDTA Solution: 0.25%.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • MTS Reagent: Commercially available MTS assay kit (e.g., from Abcam, Promega, etc.).

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, for dissolving this compound.

  • 96-well clear-bottom cell culture plates: Sterile.

  • Sterile microcentrifuge tubes and pipette tips.

  • Multichannel pipette.

  • Humidified incubator: 37°C, 5% CO2.

  • Microplate reader: Capable of measuring absorbance at 490-500 nm.

Experimental Protocol

The following is a detailed protocol for assessing the cytotoxicity of this compound using the MTS assay.

MTS_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate1 2. Incubate for 24 hours (allow cells to attach) seed_cells->incubate1 prepare_this compound 3. Prepare serial dilutions of this compound incubate1->prepare_this compound treat_cells 4. Treat cells with This compound dilutions prepare_this compound->treat_cells incubate2 5. Incubate for 24, 48, or 72 hours treat_cells->incubate2 add_mts 6. Add MTS reagent to each well incubate2->add_mts incubate3 7. Incubate for 1-4 hours add_mts->incubate3 read_plate 8. Measure absorbance at 490 nm incubate3->read_plate analyze_data 9. Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound cytotoxicity testing.

Step 1: Cell Seeding

  • Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

Step 2: Preparation of this compound Solutions

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving it in DMSO.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as in the highest this compound concentration wells.

Step 3: Treatment of Cells

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Add 100 µL of the vehicle control medium to the control wells.

  • Add 100 µL of fresh complete medium to the untreated (negative control) wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Step 4: MTS Assay

  • Following the treatment period, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[9][10][11]

  • Gently tap the plate to mix the contents.

  • Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator.[9][10][11] The optimal incubation time may vary depending on the cell type and density, so it is recommended to determine this empirically.

  • After incubation, measure the absorbance of each well at 490 nm using a microplate reader.[8][9]

Data Presentation and Analysis

1. Data Collection and Calculation of Percent Viability

Record the absorbance readings for all wells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Untreated Control - Absorbance of Background)] x 100

2. Data Presentation in a Table

Organize the data in a table for clear presentation and analysis.

This compound Concentration (µM)Replicate 1 AbsorbanceReplicate 2 AbsorbanceReplicate 3 AbsorbanceAverage Absorbance% Cell Viability
0 (Untreated Control)100
0 (Vehicle Control)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6

3. Generation of Dose-Response Curve and IC50 Determination

Plot the % Cell Viability against the logarithm of the this compound concentration. This will generate a dose-response curve. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of this compound that causes a 50% reduction in cell viability, can be determined from this curve using non-linear regression analysis software (e.g., GraphPad Prism).

Potential Signaling Pathway for Investigation

If this compound is found to be cytotoxic, further investigation into the mechanism of cell death is warranted. A common form of programmed cell death is apoptosis. The following diagram illustrates a generalized view of the extrinsic and intrinsic apoptotic pathways, which could be investigated as potential mechanisms of this compound-induced cytotoxicity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Laxogenin_ext This compound (Potential Trigger) Death_Receptor Death Receptors (e.g., Fas, TNFR1) Laxogenin_ext->Death_Receptor Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 recruits Caspase8 Caspase-8 Pro_Caspase8->Caspase8 activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Laxogenin_int This compound (Potential Trigger) Mitochondrion Mitochondrion Laxogenin_int->Mitochondrion stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 binds Apoptosome Apoptosome Pro_Caspase9->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis execution

Caption: Generalized apoptotic signaling pathways.

References

Application Notes: Investigating Myostatin Inhibition by Laxogenin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myostatin (MSTN), a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass.[1][2][3] Its inhibitory function makes it a significant target for therapeutic interventions aimed at combating muscle wasting diseases and promoting muscle growth. Laxogenin (LXG), a naturally occurring brassinosteroid found in various plants, has been investigated for its potential anabolic properties, including the inhibition of myostatin.[1][4][5] These application notes provide a summary of the in vitro investigation of this compound's effects on myostatin and its signaling pathway, offering protocols for key experiments.

Recent research has demonstrated that this compound and its derivative, 5-alpha-hydroxy-laxogenin (5HLXG), can directly interact with myostatin.[1][6] In silico analysis predicted that both compounds bind to myostatin with significant binding free energies.[1][6][7] Subsequent in vitro studies have shown that at nanomolar concentrations, this compound and 5HLXG can effectively suppress the expression of myostatin at both the mRNA and protein levels.[1][6][7] This inhibition of myostatin leads to the promotion of myogenesis, enhanced myotube formation, and maturation.[1][6] The mechanism of action involves the downregulation of the myostatin signaling pathway, including its receptor ACVR2b and the intracellular signaling molecules SMAD2 and SMAD3.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from in silico and in vitro studies on the interaction between this compound, 5-Alpha-Hydroxy-Laxogenin, and Myostatin.

Table 1: In Silico Myostatin Binding Affinity

CompoundBinding Free Energy (kcal/mol)
This compound (LXG)-7.90[1][6]
5-Alpha-Hydroxy-Laxogenin (5HLXG)-8.50[1][6]

Table 2: In Vitro Effects on Myogenic Differentiation and Myostatin Expression in Porcine MSCs (10 nM Treatment)

ParameterThis compound (LXG)5-Alpha-Hydroxy-Laxogenin (5HLXG)
Myogenic Markers (mRNA Fold Increase)
MYOD~1.4[1][8]Data not specified
MYOG~1.5[1][8]Data not specified
MYH~2.5[1][8]Data not specified
Myostatin Expression
MSTN mRNA and Protein LevelsDecreased[1][8]Decreased[1][8]
Muscle-Specific Creatine Kinase Activity ~18% increase[1]~18% increase[1]
Reactive Oxygen Species (ROS) Levels ~7% reduction[8]~9% reduction[8]

Experimental Protocols

1. Cell Culture and Differentiation of C2C12 Myoblasts

This protocol describes the culture of C2C12 myoblasts and the induction of their differentiation into myotubes, a standard in vitro model for studying myogenesis.

  • Cell Line: C2C12 mouse myoblast cell line.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Procedure:

    • Culture C2C12 cells in growth medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).

    • When cells reach 80-90% confluency, replace the growth medium with differentiation medium.

    • Treat the differentiating cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO).

    • Continue incubation for a specified period (e.g., 4-6 days), replacing the differentiation medium with fresh medium and treatments every 48 hours.

    • Harvest cells at the end of the differentiation period for downstream analysis (e.g., RNA extraction, protein extraction, immunofluorescence).

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of myostatin and key myogenic regulatory factors.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR SYBR Green Master Mix

    • Gene-specific primers (e.g., for MSTN, MYOD, MYOG, MYH, and a housekeeping gene like GAPDH)

  • Procedure:

    • Extract total RNA from treated and control C2C12 myotubes using a suitable RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using a real-time PCR system with SYBR Green Master Mix and gene-specific primers.

    • The thermal cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

3. Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the protein levels of myostatin and downstream signaling molecules.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Myostatin, anti-SMAD2, anti-phospho-SMAD2, anti-ACVR2b, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the treated and control myotubes in lysis buffer and collect the protein lysates.

    • Determine the protein concentration of each lysate using a protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Visualizations

Myostatin_Signaling_Pathway Myostatin Myostatin (MSTN) ACVR2B Activin Receptor Type IIB (ACVR2B) Myostatin->ACVR2B Binds to SMAD23 SMAD2/3 ACVR2B->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates MuscleGrowthInhibition Inhibition of Muscle Growth Transcription->MuscleGrowthInhibition This compound This compound This compound->Myostatin Inhibits Experimental_Workflow start Start: Culture C2C12 Myoblasts induce_diff Induce Differentiation (Switch to Differentiation Medium) start->induce_diff treatment Treat with this compound (or Vehicle Control) induce_diff->treatment incubation Incubate for 4-6 Days treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis western_blot Western Blot Analysis (Myostatin, p-SMAD2/3) protein_extraction->western_blot qpcr qRT-PCR Analysis (MSTN, Myogenic Genes) cdna_synthesis->qpcr data_analysis Data Analysis and Interpretation qpcr->data_analysis western_blot->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Navigating Inconsistent Results in Laxogenin In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Laxogenin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the in vitro results for this compound's anabolic effects inconsistent across different studies?

A1: Inconsistent results in this compound in vitro studies can arise from several factors:

  • Compound Purity and Identity: Commercially available this compound and its derivatives, such as 5-alpha-hydroxy-laxogenin, can vary significantly in purity. Some products have been found to be inaccurately labeled or even contain undisclosed substances, which can lead to misleading results[1]. It is crucial to use a well-characterized compound with a certificate of analysis.

  • Cell Line-Specific Responses: The effects of brassinosteroids, the class of compounds to which this compound belongs, can be highly dependent on the cell line used. For example, 5-alpha-hydroxy-laxogenin has been shown to activate the androgen receptor in human prostate cells (PC3(AR)2) but not in a yeast androgen screen[2][3][4][5]. Similarly, different muscle cell lines (e.g., C2C12, L6) may exhibit varying sensitivities and responses.

  • Dose-Dependent Biphasic Responses: Some studies have observed biphasic dose-responses, where lower concentrations of a compound may have antagonistic effects, while higher concentrations show agonistic effects[2][3][4][5]. This highlights the importance of conducting comprehensive dose-response studies.

  • Experimental Conditions: Variations in cell culture conditions, such as media composition, serum concentration, and incubation times, can significantly impact cellular responses to this compound. The stability of brassinosteroids in cell culture media can also be a factor, potentially leading to a decrease in the effective concentration over time.

Q2: What are the known mechanisms of action for this compound in vitro?

A2: Current in vitro research suggests that this compound and its derivatives may act through multiple signaling pathways:

  • Myostatin Inhibition: this compound has been shown to bind to myostatin (MSTN), a negative regulator of muscle growth. This interaction is proposed to inhibit MSTN signaling, leading to an increase in myogenic regulatory factors and promoting muscle differentiation[6].

  • Androgen Receptor Interaction: 5-alpha-hydroxy-laxogenin has demonstrated the ability to trans-activate the androgen receptor (AR) in human prostate cancer cells[2][3][4][5]. However, this effect was not observed in a yeast-based androgen screen, suggesting a potential difference in receptor-cofactor interactions between the two systems.

  • PI3K/Akt Pathway Activation: Studies on other brassinosteroids have shown that their anabolic effects in skeletal muscle cells are mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, a key regulator of protein synthesis and muscle hypertrophy[7][8][9][10].

Q3: Are there standardized protocols for testing this compound's bioactivity in vitro?

A3: While there are no universally standardized protocols specifically for this compound, researchers can adapt well-established assays used for other bioactive compounds. Key assays include:

  • Myoblast Differentiation Assay: Using cell lines like C2C12 or L6 to assess the compound's effect on myotube formation and the expression of muscle-specific proteins.

  • Androgen Receptor Transactivation Assay: Employing reporter gene assays in cell lines like PC3(AR)2 or LNCaP to measure the activation of the androgen receptor.

  • Myostatin Inhibition Assay: In vitro binding assays or cell-based reporter assays to determine the direct interaction with and inhibition of myostatin.

Detailed methodologies for these assays are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: No observed anabolic effect in C2C12 myoblast differentiation assay.
Potential Cause Troubleshooting Step
Compound Quality Verify the purity and identity of your this compound sample with a certificate of analysis. Consider obtaining the compound from a different, reputable supplier.
Inappropriate Dosage Perform a wide-range dose-response experiment (e.g., 0.1 nM to 100 µM) to identify the optimal concentration. Be aware of potential biphasic effects.
Cell Health and Passage Number Ensure C2C12 cells are healthy, not overgrown, and within a low passage number range, as high passage numbers can reduce differentiation potential.
Differentiation Protocol Optimize the differentiation protocol, including the concentration of horse serum in the differentiation medium and the duration of the experiment.
Compound Stability Prepare fresh stock solutions of this compound for each experiment and consider the stability of the compound in your cell culture medium over the course of the assay.
Issue 2: Conflicting results in androgen receptor (AR) activation assays.
Potential Cause Troubleshooting Step
Assay System Differences Be aware that different AR assay systems (e.g., mammalian vs. yeast) can yield different results due to variations in cellular machinery and co-factor availability[4][5].
Cell Line-Specific AR Expression and Function Use multiple prostate cancer cell lines (e.g., LNCaP, PC3(AR)2) to assess AR activation, as the response can be cell-type specific.
Biphasic Dose-Response A biphasic response has been observed with 5-alpha-hydroxy-laxogenin, with antagonistic effects at lower doses and agonistic effects at higher doses[2][3][4][5]. Ensure your dose range is sufficient to capture this.
Ligand Competition If co-treating with other compounds, consider the possibility of competitive binding to the AR.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on this compound and related compounds.

Table 1: Binding Energies of this compound and 5-alpha-hydroxy-laxogenin to Myostatin

CompoundBinding Free Energy (kcal/mol)
This compound-7.90[6][11]
5-alpha-hydroxy-laxogenin-8.50[6][11]

Table 2: Dose-Dependent Effects of Brassinosteroids on Muscle and Prostate Cancer Cells

CompoundCell LineAssayEffective ConcentrationObserved Effect
28-HomobrassinolideL6 Rat Skeletal MuscleProtein SynthesisEC50 ~4 µM[9][10]Increased protein synthesis
28-HomocastasteroneLNCaP (prostate cancer)Cell ViabilityDose-dependentInhibition of cell growth[12][13][14]
24-EpibrassinolideLNCaP (prostate cancer)Cell ViabilityDose-dependentInhibition of cell growth[12][13][14]
5-alpha-hydroxy-laxogeninPC3(AR)2 (prostate cancer)AR Transactivation0.01–1 µg/mLAntagonistic effect[4][5]
5-alpha-hydroxy-laxogeninPC3(AR)2 (prostate cancer)AR Transactivation>1 µg/mLAgonistic effect[4][5]

Experimental Protocols

C2C12 Myoblast Differentiation Assay
  • Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluency within 24 hours.

  • Differentiation Induction: Once confluent, replace the growth medium (DMEM with 10% FBS) with differentiation medium (DMEM with 2% horse serum).

  • Compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 3-5 days, replacing the medium with fresh differentiation medium and compound every 48 hours.

  • Analysis: Assess myotube formation by immunostaining for a muscle-specific protein like Myosin Heavy Chain (MHC). Quantify the fusion index (number of nuclei in myotubes divided by the total number of nuclei). Myogenin and MyoD expression can also be analyzed by qPCR or Western blot as markers of differentiation[15][16][17][18].

Androgen Receptor (AR) Transactivation Assay
  • Cell Seeding: Seed PC3(AR)2 or LNCaP cells in a multi-well plate.

  • Transfection (if necessary): Co-transfect the cells with an AR expression vector (if the cell line does not endogenously express AR) and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or its derivatives. Include a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Reporter Assay: Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

Visualizations

Myostatin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Myostatin Myostatin This compound->Myostatin Inhibition ActRIIB ActRIIB Myostatin->ActRIIB Binding ALK4_5 ALK4_5 ActRIIB->ALK4_5 Smad2_3 Smad2_3 ALK4_5->Smad2_3 Phosphorylation pSmad2_3 pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation MyoD_Myogenin MyoD / Myogenin Expression Muscle_Growth Muscle Growth and Differentiation MyoD_Myogenin->Muscle_Growth

Caption: Proposed Myostatin signaling pathway and the inhibitory effect of this compound.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Laxogenin_Derivative 5-alpha-hydroxy- This compound AR Androgen Receptor (AR) Laxogenin_Derivative->AR Binding AR_Complex AR-Ligand Complex HSP Heat Shock Proteins (HSP) HSP->AR AR_Complex->HSP Dissociation AR_Dimer AR Dimer AR_Complex->AR_Dimer Dimerization Nucleus Nucleus AR_Dimer->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: Androgen Receptor signaling pathway and the potential agonistic action of 5-alpha-hydroxy-laxogenin.

Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Compound Verify Compound Purity and Identity Start->Check_Compound Check_Cell_Line Assess Cell Line Health and Passage Number Start->Check_Cell_Line Optimize_Protocol Review and Optimize Experimental Protocol Start->Optimize_Protocol Dose_Response Perform Broad Dose-Response Study Check_Compound->Dose_Response Check_Cell_Line->Dose_Response Optimize_Protocol->Dose_Response Consistent_Results Consistent Results Achieved Dose_Response->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results in this compound in vitro studies.

References

Optimizing dosage for Laxogenin in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Laxogenin Dosage in Cell Culture Experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate their in vitro studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed mechanism of action in vitro?

This compound is a plant-based steroid belonging to a class of compounds known as brassinosteroids, which are involved in plant growth.[1] In cell culture experiments, its synthetic derivative, 5α-hydroxy-laxogenin, is often used. The proposed mechanisms of action are not fully elucidated but are thought to involve several pathways:

  • Anabolic Signaling: this compound may influence cellular signaling pathways that regulate muscle protein synthesis, potentially through the activation of the mTOR pathway.[2] It is suggested that it activates AKT1 (Protein Kinase B), a key protein in muscle building and prevention of muscle breakdown.[1]

  • Myostatin Inhibition: Studies have shown that this compound can inhibit the expression of myostatin (MSTN), a negative regulator of muscle mass.[3][4][5] This inhibition promotes myogenesis, leading to enhanced myotube formation and maturation.[3][4][5]

  • Androgen Receptor Interaction: In human prostate cells, 5α-hydroxy-laxogenin has been shown to bind to the androgen receptor (AR). It exhibits a biphasic dose-dependent response, acting as an antagonist at lower concentrations (0.01–1 µg/mL) and an agonist at higher concentrations.[6][7]

  • Antioxidant Effects: this compound and its derivative 5-alpha-hydroxy-laxogenin (5HLXG) have demonstrated antioxidative properties by downregulating reactive oxygen species (ROS) levels.[3][5]

Q2: What are the recommended starting concentrations for this compound in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell type and the biological question being investigated. Based on available studies, a broad range of concentrations has been used. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • For studies on myogenesis in muscle satellite cells (MSCs), a concentration of 10 nM was found to be highly effective at inhibiting myostatin and promoting myotube formation.[3][4][5][8]

  • For investigating androgenic properties in human prostate cells (PC3(AR)₂), a wider range from 0.01 µg/mL to 50 µg/mL has been explored.[6][7] Note that these higher concentrations may be necessary to observe agonistic effects on the androgen receptor.[6][7]

Q3: Which cell lines are suitable for studying the effects of this compound?

The choice of cell line depends on the research focus. The following have been used in published studies:

  • Muscle Satellite Cells (MSCs): Primary bovine, porcine, and chicken-derived MSCs are suitable for studying myogenesis, differentiation, and myotube formation.[3][5]

  • C2C12 Cells: A murine myoblast cell line commonly used as a model for skeletal muscle differentiation.[5]

  • PC3(AR)₂ Cells: A human prostate cancer cell line engineered to express the androgen receptor, useful for studying AR-dependent signaling and transactivation.[6][7]

Q4: How should I prepare a this compound stock solution for cell culture experiments?

As with most non-polar compounds, this compound should be dissolved in an organic solvent to create a high-concentration stock solution, which can then be diluted in culture media to the final working concentration.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound.[6][7]

  • Stock Concentration: Prepare a high-concentration stock, for example, 10 mM or 10 mg/mL, to minimize the volume of solvent added to the cell culture medium.

  • Procedure: Dissolve the this compound powder in pure DMSO. Gentle warming or vortexing may be required to ensure it dissolves completely.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Final Dilution: When treating cells, dilute the stock solution in pre-warmed culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.1%). Always include a solvent control (media with the same final concentration of DMSO) in your experiments.[6]

Troubleshooting Guides

Problem: No observable effect of this compound on my cells.
Possible Cause Suggested Solution
Suboptimal Concentration Perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM to 50 µM) to identify the optimal working concentration for your specific cell line and assay. Remember that this compound can have biphasic effects.[6][7]
Inappropriate Time Point Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect.
Cell Line Insensitivity The chosen cell line may not express the necessary receptors or signaling components (e.g., androgen receptor, components of the mTOR pathway). Consider using a different, more responsive cell line.[6]
Compound Instability Ensure the this compound stock solution has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.
Assay Sensitivity The assay used may not be sensitive enough to detect subtle changes. Verify the assay's performance with a known positive control for the pathway of interest.
Problem: High cytotoxicity observed after this compound treatment.
Possible Cause Suggested Solution
Concentration Too High High concentrations of this compound can be toxic. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and establish a non-toxic working concentration range for your cell line.
Solvent Toxicity The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. Ensure the final solvent concentration is kept to a minimum, typically below 0.1%, and always include a solvent-only control.[6]
Contamination Verify that the this compound powder and stock solution are not contaminated.
Prolonged Incubation Long exposure times, even at lower concentrations, can lead to cytotoxicity. Optimize the incubation period as suggested in the time-course experiment.
Problem: Inconsistent or contradictory results between experiments.
Possible Cause Suggested Solution
Biphasic Dose-Response 5α-hydroxy-laxogenin has shown antagonistic effects at low doses and agonistic effects at high doses on the androgen receptor.[6][7] This biphasic nature can lead to contradictory results if concentrations are not precisely controlled. Carefully select and consistently use concentrations on either side of the turning point.
Experimental Variability Standardize all experimental parameters, including cell passage number, seeding density, media composition, and incubation times.[6]
Reagent Inconsistency Use the same batch of this compound, media, and supplements (like FBS) for a set of comparative experiments to minimize variability.
Different Assay Systems Different assay systems (e.g., yeast-based vs. mammalian cells) can yield different results due to variations in cellular machinery, co-factors, and membrane permeability.[6][7] Be cautious when comparing data across fundamentally different platforms.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its derivatives reported in cell culture studies.

Table 1: Effective Concentrations in Myogenesis Studies

CompoundCell TypeEffective ConcentrationObserved EffectReference
This compound (LAX)Bovine MSCs10 nMIncreased creatine kinase activity by 11%[3]
5-alpha-hydroxy-laxogenin (5HLXG)Bovine MSCs>1 nMIncreased creatine kinase activity by >15%[3]
LAX & 5HLXGBovine, Porcine, Chicken MSCs & C2C1210 nMInhibition of MSTN mRNA and protein expression; promotion of myogenesis and myotube formation.[3][4][5][8]

Table 2: Effective Concentrations in Androgen Receptor (AR) Signaling Studies

CompoundCell TypeConcentration RangeObserved EffectReference
5α-hydroxy-laxogeninHuman PC3(AR)₂0.01–1 µg/mLAntagonistic effect on AR[6][7]
5α-hydroxy-laxogeninHuman PC3(AR)₂>1 µg/mL (e.g., 25-50 µg/mL)Agonistic effect on AR; induction of luciferase expression[6][7][9]

Experimental Protocols

Protocol 1: Androgen Receptor (AR) Transactivation Assay in PC3(AR)₂ Cells

(Adapted from Parr et al.)[6][7]

  • Cell Culture:

    • Maintain human PC3(AR)₂ cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin (P/S), and 0.25 mg/mL G418.

    • For experiments, switch to DMEM/F12 with 5% dextran-coated charcoal-treated FBS and 1% P/S to reduce background hormonal effects.

  • Transfection (for Reporter Assay):

    • Seed 70,000 cells per well in a 24-well plate.

    • Transiently transfect cells with a reporter plasmid containing androgen-responsive elements driving a luciferase gene (e.g., mmTV-luc), using a suitable transfection reagent like Attractene according to the manufacturer's protocol.

  • Treatment:

    • After transfection, treat the cells with varying concentrations of 5α-hydroxy-laxogenin (e.g., 0.01 µg/mL to 50 µg/mL).

    • Include a solvent control (0.1% DMSO) and a positive control (e.g., 5 x 10⁻⁹ M Dihydrotestosterone - DHT).

    • For antagonism experiments, co-incubate cells with an AR antagonist (e.g., 5 x 10⁻⁷ M bicalutamide) and 5α-hydroxy-laxogenin.

  • Luciferase Assay:

    • After the desired incubation period (e.g., 24 hours), lyse the cells.

    • Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Measure total protein concentration in the cell lysate using a BCA assay.

  • Data Analysis:

    • Normalize the luminescence signal to the total protein concentration to calculate Relative Luminescence Units (RLU).

    • Compare the RLU of treated cells to the solvent control.

Protocol 2: Myogenesis and Myotube Formation Assay in Muscle Satellite Cells (MSCs)

(Adapted from Shaikh et al.)[3]

  • Cell Proliferation:

    • Culture MSCs (e.g., bovine-derived) in a growth medium (e.g., Ham's F-10 with 20% FBS, 1% P/S, and bFGF).

  • Induction of Differentiation:

    • When cells reach ~90% confluency, switch to a differentiation medium (e.g., DMEM with 2% horse serum or 2% FBS, 1% P/S).

    • Add this compound or 5HLXG at desired concentrations (e.g., 0, 0.1, 10, 100, 1000 nM) to the differentiation medium.

  • Incubation:

    • Incubate the cells for 2, 4, or 6 days, replacing the medium every 2 days with fresh differentiation medium containing the respective treatments.

  • Assessment of Differentiation:

    • Creatine Kinase (CK) Activity: Measure CK activity in cell lysates as an indicator of muscle differentiation. Increased activity signifies enhanced differentiation.

    • Immunocytochemistry: Fix cells and stain for muscle-specific proteins like Myosin Heavy Chain (MyHC) to visualize myotube formation. Analyze myotube width and length using imaging software.

    • Gene Expression (RT-qPCR): Extract RNA and perform RT-qPCR to measure the mRNA levels of myogenic regulatory factors (e.g., MyoD, MyoG) and myostatin (MSTN).

    • Protein Expression (Western Blot): Prepare protein lysates and perform Western blotting to analyze the protein levels of MyHC and MSTN.

Visualizations

Laxogenin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Brassinosteroid Receptor (?) AKT1 AKT1 (Protein Kinase B) Receptor->AKT1 Activates This compound This compound This compound->Receptor Binds ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces mTOR mTOR AKT1->mTOR Activates MSTN Myostatin (MSTN) AKT1->MSTN Inhibits Protein_Synthesis ↑ Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis

Caption: Proposed signaling pathways of this compound in muscle cells.

Laxogenin_Experimental_Workflow cluster_prep 1. Preparation cluster_design 2. Experiment Design cluster_analysis 4. Endpoint Analysis Start Start: Hypothesis (e.g., this compound promotes myogenesis) Prep_Cells Prepare Cell Culture (e.g., C2C12, MSCs) Start->Prep_Cells Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Dose_Response Cytotoxicity & Dose-Response Assay (e.g., MTT) Prep_Cells->Dose_Response Prep_Stock->Dose_Response Controls Define Controls: - Untreated - Solvent (DMSO) - Positive Control Dose_Response->Controls Treatment 3. Cell Treatment Incubate cells with this compound and controls for a defined time Controls->Treatment Analysis_Gene Gene Expression (RT-qPCR) Treatment->Analysis_Gene Analysis_Protein Protein Expression (Western Blot) Treatment->Analysis_Protein Analysis_Functional Functional Assays (e.g., CK activity, Reporter Assay) Treatment->Analysis_Functional Analysis_Imaging Imaging (Immunofluorescence) Treatment->Analysis_Imaging Conclusion 5. Data Interpretation & Conclusion Analysis_Gene->Conclusion Analysis_Protein->Conclusion Analysis_Functional->Conclusion Analysis_Imaging->Conclusion

Caption: General workflow for a this compound cell culture experiment.

References

Technical Support Center: Extraction and Purification of Laxogenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of pure Laxogenin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting pure this compound?

A1: The extraction and purification of this compound, a steroidal sapogenin, present several key challenges:

  • Low Concentrations in Plant Material: this compound is typically found in very small amounts in plant sources like Smilax sieboldii[1]. This necessitates processing large amounts of biomass to obtain significant quantities of the pure compound.

  • Co-extraction of Impurities: The initial extraction process often yields a complex mixture containing pigments (like chlorophyll), lipids, and other saponins with similar polarities to this compound. These impurities can interfere with downstream purification steps.

  • Structural Similarity to Other Saponins: Smilax species contain a variety of steroidal saponins with closely related structures, making their separation from this compound challenging[2][3].

  • Potential for Degradation: Saponins can be sensitive to heat and pH, potentially leading to degradation or artifact formation if extraction conditions are not carefully controlled.

  • Complexity of Purification: Achieving high purity (e.g., >98%) often requires multiple, sequential chromatographic steps, which can be time-consuming and lead to product loss.

Q2: What are the main methodologies for this compound extraction?

A2: There are two primary routes for obtaining pure this compound from plant material, as detailed in patent literature[4][5]:

  • Direct Purification of the Aglycone: This method involves extracting the plant material with a solvent, followed by a series of chromatographic steps to isolate the this compound directly.

  • Hydrolysis of Saponins: This approach involves first extracting the total saponins (glycosides of this compound), hydrolyzing them to cleave off the sugar moieties, and then extracting and purifying the resulting this compound aglycone.

Q3: Which solvents are most effective for the initial extraction?

A3: The choice of solvent is critical for maximizing the yield of this compound. Common solvents used include:

  • Ethanol

  • Methanol

  • Acetone

  • Water, often in combination with alcohols (e.g., 70% ethanol).

The selection of the solvent system will depend on the specific protocol being followed (direct purification vs. hydrolysis).

Q4: What analytical techniques are used to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the most common method for determining the purity of this compound extracts and final product[1]. Mass spectrometry (MS) is also crucial for confirming the identity of the purified compound[1].

Experimental Protocols

Below are two detailed methodologies for the extraction and purification of this compound, adapted from patent literature[4][5].

Protocol 1: Direct Purification of this compound

This protocol focuses on the direct isolation of this compound from the plant extract without a hydrolysis step.

Workflow Diagram:

Protocol1 Start Dried and Powdered Smilax Plant Material Extraction Solvent Extraction (e.g., Acetone, Ethanol, or Methanol) Start->Extraction Concentration1 Concentration to Obtain Crude Extract Extraction->Concentration1 Dissolution Dissolution in Water Concentration1->Dissolution LiquidLiquid Liquid-Liquid Extraction (e.g., with Chloroform or Ethyl Acetate) Dissolution->LiquidLiquid Concentration2 Concentration of Organic Phase LiquidLiquid->Concentration2 MacroporousResin Macroporous Resin Chromatography (e.g., HP-20, D-101) Concentration2->MacroporousResin Elution1 Elution with Alcohol-Water Gradient MacroporousResin->Elution1 Concentration3 Concentration of Eluate Elution1->Concentration3 Sephadex Sephadex LH-20 Chromatography Concentration3->Sephadex Elution2 Elution with Chloroform-Methanol Sephadex->Elution2 Drying Drying to Yield Pure this compound Elution2->Drying End Pure this compound Drying->End

Caption: Workflow for the direct purification of this compound.

Methodology:

  • Plant Material Preparation: Dry the Smilax plant material (rhizomes or stems) at a temperature below 100°C and grind it into a coarse powder[5].

  • Solvent Extraction:

    • Perform a reflux extraction of the powdered plant material with a suitable solvent (e.g., acetone, methanol, or ethanol)[5].

    • The material to solvent ratio is typically between 1:5 and 1:20 (w/v)[5].

    • Extract at a temperature between 10-100°C for 0.5-5 hours, repeating the extraction 2-5 times[5].

    • Combine the extracts.

  • Concentration and Liquid-Liquid Extraction:

    • Concentrate the combined extract under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in water.

    • Perform a liquid-liquid extraction with a weak to medium polarity organic solvent such as chloroform or ethyl acetate[5].

    • Collect and concentrate the organic phase.

  • Macroporous Resin Chromatography:

    • Apply the concentrated organic phase to a non-polar or weakly polar macroporous resin column (e.g., HP-20, D-101)[5].

    • Wash the column with water to remove highly polar impurities.

    • Elute the column with an alcohol-water gradient (e.g., increasing concentrations of ethanol or methanol in water)[5].

    • Collect the fractions and concentrate the eluate containing this compound.

  • Sephadex LH-20 Chromatography:

    • Further purify the concentrated eluate using a Sephadex LH-20 column[5].

    • Elute with a chloroform-methanol solvent system[5].

    • Monitor the fractions (e.g., by TLC or HPLC) to identify those containing pure this compound.

  • Final Step: Combine the pure fractions and dry under vacuum to obtain pure this compound.

Protocol 2: Purification via Saponin Hydrolysis

This protocol involves the extraction of total saponins, followed by acid hydrolysis to yield this compound.

Workflow Diagram:

Protocol2 Start Dried and Powdered Smilax Plant Material Extraction Low-Carbon Alcohol Extraction (e.g., n-Butanol) Start->Extraction Concentration1 Concentration to Obtain Crude Extract Extraction->Concentration1 MacroporousResin Macroporous Resin Chromatography (e.g., D-101) Concentration1->MacroporousResin Elution Elution with Alcohol-Water Gradient MacroporousResin->Elution Concentration2 Concentration to Obtain Total Saponins Elution->Concentration2 Hydrolysis Acid Hydrolysis (e.g., HCl or H2SO4) Concentration2->Hydrolysis Extraction2 Extraction of this compound (e.g., with Chloroform) Hydrolysis->Extraction2 Drying Drying to Yield Pure this compound Extraction2->Drying End Pure this compound Drying->End

Caption: Workflow for this compound purification via saponin hydrolysis.

Methodology:

  • Plant Material Preparation: As described in Protocol 1.

  • Extraction of Total Saponins:

    • Extract the powdered plant material with a low-carbon alcohol, such as n-butanol[5].

    • Concentrate the extract.

    • Apply the concentrated extract to a weak polar or polar macroporous resin column (e.g., D-101)[5].

    • Wash the column with water.

    • Elute with an alcohol-water system to obtain the total saponin fraction after concentration[5].

  • Acid Hydrolysis:

    • Dissolve the total saponins in a solution of dilute acid (e.g., 1-2 M HCl or H₂SO₄ in a methanol-water mixture)[4].

    • Heat the mixture under reflux (e.g., at 80-90°C for 1-2 hours) to hydrolyze the saponins[4].

  • Extraction of this compound:

    • After cooling, concentrate the reaction mixture to remove the alcohol.

    • Extract the aqueous residue with a weak polar solvent, such as chloroform or cyclohexane, to isolate the this compound[4].

  • Final Step: Wash the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield pure this compound. A purity of 96-97% has been reported using this method[4].

Quantitative Data Summary

The following table summarizes quantitative data reported in the literature for this compound extraction. Note that detailed, comparative studies on extraction yields are limited.

ParameterMethodPlant SourceDetailsReported PurityReference
Purity Saponin HydrolysisSmilax nigra1 kg of dried rhizomes yielded 1.4 g of this compound after hydrolysis of total saponins with H₂SO₄.96.6%[4]
Purity Saponin HydrolysisSmilax nigraHydrolysis of total saponins with HCl.97%[4]
Purity Direct PurificationSmilax nigraChloroform extract purified by macroporous resin and Sephadex LH-20 chromatography.96%[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract - Inefficient extraction solvent or conditions.- Insufficient extraction time or repetitions.- Plant material not properly prepared (e.g., not finely powdered).- Experiment with different solvent systems (e.g., varying the percentage of alcohol in water).- Increase the extraction time and/or the number of extraction cycles.- Ensure the plant material is finely and uniformly powdered.
Crude Extract is Highly Impure (e.g., high in fats or pigments) - Co-extraction of non-polar compounds.- High lipid or chlorophyll content in the plant material.- Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane before the main extraction.- For chlorophyll removal, consider adsorption chromatography on a suitable resin.
Poor Separation During Column Chromatography - Inappropriate stationary or mobile phase.- Co-elution of structurally similar saponins.- Column overloading.- Optimize the mobile phase gradient for better resolution.- Try a different type of chromatography resin (e.g., a different polarity macroporous resin or a different type of gel filtration media).- Employ sequential chromatography steps using different separation principles.- Reduce the amount of sample loaded onto the column.
Suspected Degradation of this compound - High temperatures during extraction or concentration.- Harsh acidic or basic conditions.- Use lower temperatures for extraction and concentration (e.g., use a rotary evaporator at a lower temperature).- Carefully control the pH during the extraction and purification process. For hydrolysis, optimize the acid concentration and reaction time to minimize degradation.
Difficulty in Isolating this compound from Other Saponins - Very similar polarities and structures of co-occurring saponins.- Utilize advanced or sequential chromatographic techniques. A common sequence is macroporous resin chromatography followed by Sephadex LH-20.- Consider preparative HPLC for the final purification step if high purity is required.

Signaling Pathway

This compound is a brassinosteroid, a class of plant steroids. In mammalian skeletal muscle cells, brassinosteroids have been shown to exert anabolic effects by activating the PI3K/Akt signaling pathway, which is a central regulator of muscle growth and protein synthesis.

SignalingPathway cluster_cell Skeletal Muscle Cell This compound This compound Receptor Cell Surface Receptor (Putative) This compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FOXO FOXO Akt->FOXO Inhibits ProteinSynthesis ↑ Protein Synthesis mTORC1->ProteinSynthesis MuscleGrowth Muscle Growth (Hypertrophy) ProteinSynthesis->MuscleGrowth ProteinDegradation ↓ Protein Degradation FOXO->ProteinDegradation

Caption: Proposed PI3K/Akt/mTOR signaling pathway for this compound in skeletal muscle.

Pathway Description:

  • Receptor Binding: this compound, as a brassinosteroid, is thought to bind to a putative cell surface receptor on skeletal muscle cells.

  • PI3K Activation: This binding event is proposed to activate Phosphoinositide 3-kinase (PI3K).

  • Akt Phosphorylation: Activated PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).

  • Stimulation of Protein Synthesis: Activated Akt then stimulates the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis[6][[“]][8][9]. The activation of mTORC1 leads to an increase in the translation of proteins, contributing to muscle cell growth (hypertrophy)[8][9].

  • Inhibition of Protein Degradation: In addition to promoting protein synthesis, activated Akt can also inhibit protein degradation. It does this by phosphorylating and thereby inhibiting the Forkhead box O (FOXO) family of transcription factors[6]. When inhibited, FOXO proteins cannot promote the expression of genes involved in muscle atrophy, thus reducing the rate of protein breakdown.

Through this dual mechanism of increasing protein synthesis and decreasing protein degradation, this compound is believed to promote an anabolic environment within muscle tissue.

References

Technical Support Center: 5a-Hydroxy-Laxogenin Biphasic Dose-Response in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the biphasic dose-response of 5a-hydroxy-laxogenin observed in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic dose-response, and how does it relate to 5a-hydroxy-laxogenin?

A1: A biphasic dose-response, also known as hormesis, is a phenomenon where a substance elicits opposite effects at low and high concentrations. In the context of 5a-hydroxy-laxogenin, studies have observed that it can act as an antagonist at lower concentrations and as an agonist at higher concentrations in certain experimental setups, such as androgen receptor transactivation assays.[1][2] This means that low doses may inhibit a particular cellular response, while high doses stimulate it.

Q2: In which assays has the biphasic dose-response of 5a-hydroxy-laxogenin been observed?

A2: The most well-documented instance of a biphasic dose-response for 5a-hydroxy-laxogenin is in androgen receptor (AR) transactivation assays using human prostate cells (PC3(AR)2).[1][3] In these assays, lower concentrations of 5a-hydroxy-laxogenin have been shown to have antagonistic effects on the androgen receptor, while higher concentrations exhibit agonistic effects.[1][3]

Q3: What is the proposed mechanism behind the biphasic dose-response of 5a-hydroxy-laxogenin?

A3: The precise mechanism for the biphasic response is not fully elucidated. However, it is understood that 5a-hydroxy-laxogenin can bind to the human androgen receptor.[1][3] The switch from antagonistic to agonistic activity with increasing concentration may be due to conformational changes in the receptor upon binding, recruitment of different co-regulator proteins, or engagement of alternative signaling pathways at higher concentrations.

Q4: Does 5a-hydroxy-laxogenin affect other signaling pathways?

A4: Yes, beyond its interaction with the androgen receptor, 5a-hydroxy-laxogenin is suggested to influence other pathways. Some evidence points towards the activation of Protein Kinase B (Akt), a key component in cell growth and protein synthesis.[4] Additionally, research on muscle satellite cells suggests that 5a-hydroxy-laxogenin may promote myogenesis by inhibiting myostatin (MSTN) and its downstream signaling molecules, SMAD2 and SMAD3.[5][6][7]

Troubleshooting Guide

Issue 1: Inconsistent or no response observed in an androgen receptor (AR) transactivation assay.

  • Possible Cause 1: Cell Line and Receptor Expression. The choice of cell line is critical. The observed biphasic response has been specifically reported in human PC3(AR)2 cells, which are engineered to express the androgen receptor.[1] Ensure your cell line has stable and sufficient AR expression.

  • Troubleshooting Step 1: Validate AR expression in your cell line using Western blot or qPCR. If expression is low or absent, consider using a different cell line or a transient transfection approach to introduce the AR.

  • Possible Cause 2: Assay System Differences. A biphasic response was not observed in a yeast androgen screen.[1][3] This is likely due to differences in cellular machinery, such as co-factor availability and cell wall permeability, between yeast and mammalian cells.[1][3]

  • Troubleshooting Step 2: If using a non-mammalian system, consider that the results may not be comparable to those from human cell lines. It is recommended to use a mammalian cell-based reporter assay for studying AR activity of this compound.

  • Possible Cause 3: Incorrect Concentration Range. The biphasic nature of the response means that the effect is highly dependent on the concentration.

  • Troubleshooting Step 3: Test a wide range of 5a-hydroxy-laxogenin concentrations, spanning from nanomolar to micromolar, to capture both the antagonistic and agonistic phases. Refer to the data tables below for reported effective concentrations.

Issue 2: Unexpected results in muscle cell differentiation assays.

  • Possible Cause 1: Different Mechanism of Action. In muscle cells, the primary mechanism of 5a-hydroxy-laxogenin may not be through the androgen receptor but rather via inhibition of the myostatin (MSTN) pathway.[5][6][7]

  • Troubleshooting Step 1: Instead of or in addition to AR-related readouts, measure endpoints related to myogenesis, such as creatine kinase activity, myotube formation, and the expression of myogenic regulatory factors (e.g., MyoD, myogenin).[5]

  • Possible Cause 2: Optimal Concentration for Myogenesis. The concentration that is effective for promoting muscle differentiation may differ from the concentrations that show effects in AR assays.

  • Troubleshooting Step 2: Based on available data, a concentration of around 10 nM appears to be effective for promoting myogenesis in vitro.[5][6] It is advisable to perform a dose-response study centered around this concentration to find the optimal level for your specific cell type and assay.

Data Presentation

Table 1: Biphasic Dose-Response of 5a-Hydroxy-Laxogenin in Androgen Receptor Transactivation Assay

Concentration RangeObserved EffectCell LineAssay Type
0.01–1 µg/mLAntagonisticHuman PC3(AR)2Luciferase Reporter Assay
>1 µg/mL (up to 50 µg/mL tested)AgonisticHuman PC3(AR)2Luciferase Reporter Assay

Data sourced from Beer C, Keiler AM (2022).[1]

Table 2: Effects of 5a-Hydroxy-Laxogenin on In Vitro Myogenesis

ConcentrationEndpointObservationCell Type
10 nMCreatine Kinase Activity~11% increaseBovine Muscle Satellite Cells
10 nMMyogenic Marker Expression (MyoD, Myogenin, MYH)IncreasedBovine Muscle Satellite Cells
10 nMMyostatin (MSTN) ExpressionDecreasedBovine Muscle Satellite Cells

Data sourced from a 2025 study on the effects of laxogenin and 5-alpha-hydroxy-laxogenin on myotube formation.[5]

Experimental Protocols

1. Androgen Receptor (AR) Transactivation Assay (Luciferase Reporter)

  • Cell Line: Human PC3(AR)2 cells stably expressing the human androgen receptor.

  • Culture Conditions: Maintain cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., G418). For experiments, switch to a medium containing charcoal-stripped FBS to reduce background hormonal effects.

  • Transfection (if necessary for reporter): Transiently transfect cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).

  • Treatment:

    • Seed cells in multi-well plates.

    • After cell attachment and transfection, replace the medium with a treatment medium containing various concentrations of 5a-hydroxy-laxogenin (e.g., from 0.01 µg/mL to 50 µg/mL).

    • Include appropriate controls: vehicle (e.g., DMSO), a known AR agonist (e.g., DHT), and an antagonist (e.g., bicalutamide).

  • Luciferase Assay:

    • After a suitable incubation period (e.g., 24 hours), lyse the cells.

    • Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Normalize luciferase activity to total protein concentration in each well to account for differences in cell number.

2. In Vitro Myogenesis Assay

  • Cell Line: C2C12 myoblasts or primary muscle satellite cells.

  • Proliferation and Differentiation Media:

    • Growth Medium (GM): High-serum medium (e.g., DMEM with 10% FBS) to promote cell proliferation.

    • Differentiation Medium (DM): Low-serum medium (e.g., DMEM with 2% horse serum) to induce myogenic differentiation.

  • Treatment:

    • Culture cells in GM until they reach high confluency.

    • Induce differentiation by switching to DM.

    • Treat the cells with different concentrations of 5a-hydroxy-laxogenin (e.g., around 10 nM) in the DM.

  • Endpoints:

    • Creatine Kinase Activity: At various time points during differentiation, lyse the cells and measure the activity of creatine kinase, an enzyme marker for muscle differentiation, using a commercial assay kit.

    • Immunocytochemistry: Fix cells and stain for myogenic markers such as Myosin Heavy Chain (MyHC) to visualize myotube formation.

    • Gene Expression Analysis (qPCR): Extract RNA from treated cells and perform quantitative real-time PCR to measure the mRNA levels of myogenic regulatory factors (MyoD, Myogenin) and myostatin (MSTN).

Signaling Pathway Diagrams

AR_Signaling 5a_hydroxy_this compound 5a-Hydroxy-Laxogenin AR Androgen Receptor (AR) AR_complex AR-5a-OH-Laxogenin Complex AR->AR_complex Binding HSP HSP HSP->AR ARE Androgen Response Element (ARE) AR_complex->ARE Translocation & Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation/Repression

Caption: Androgen Receptor (AR) Signaling Pathway for 5a-Hydroxy-Laxogenin.

MSTN_Signaling 5a_hydroxy_this compound 5a-Hydroxy-Laxogenin MSTN Myostatin (MSTN) 5a_hydroxy_this compound->MSTN Inhibition ACVR2B ACVR2B Receptor MSTN->ACVR2B Binds SMAD2_3 SMAD2/3 ACVR2B->SMAD2_3 Activates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 Phosphorylation Myogenesis Myogenesis pSMAD2_3->Myogenesis Inhibition

Caption: Myostatin (MSTN) Inhibition Pathway by 5a-Hydroxy-Laxogenin.

References

Technical Support Center: Enhancing Laxogenin Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Laxogenin and its synthetic analog, 5-alpha-hydroxy-laxogenin. Given the limited published research on the pharmacokinetics of these compounds, this guide synthesizes general principles of bioavailability enhancement for poorly soluble drugs and applies them to potential challenges encountered during this compound research.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a plant-derived steroid, while 5-alpha-hydroxy-laxogenin is a synthetic analog often found in dietary supplements.[1][5] Both are advertised as anabolic agents, though scientific evidence supporting these claims is scarce.[1][5][6] The primary concern for in vivo research is their presumed poor aqueous solubility and low permeability, which are significant barriers to oral absorption and achieving therapeutic concentrations in systemic circulation.[2][3][4] Many new chemical entities exhibit poor water solubility, making formulation a critical challenge in drug development.[3][7]

Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: Key strategies focus on improving the solubility and dissolution rate of the active pharmaceutical ingredient (API). These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosizing can enhance dissolution.[8]

  • Lipid-Based Formulations: Incorporating the compound into oils, surfactants, and co-solvents can improve solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[2][7][9] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[2][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[3][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[8]

Q3: Are there any known excipients or delivery systems that have been used for this compound?

A3: Currently, there is a lack of publicly available scientific literature detailing specific formulations of this compound for in vivo studies. However, some commercially available supplements suggest encapsulation in lipids or transdermal application to improve absorption, though these claims are not substantiated by rigorous scientific data.[10] Researchers should therefore draw upon established pharmaceutical formulation techniques for poorly soluble steroids.

Q4: How can I quantify this compound concentrations in plasma or tissue samples?

A4: A sensitive and robust analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the standard approach for quantifying this compound in biological matrices.[11][12] This technique offers high specificity and sensitivity, which is crucial for pharmacokinetic studies.[11][13] A detailed protocol would need to be developed and validated, including sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection.[11][12][13]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Following Oral Administration
Potential Cause Troubleshooting Step Rationale
Poor and erratic dissolution 1. Reduce the particle size of the this compound powder (micronization). 2. Formulate as an amorphous solid dispersion (ASD) with a suitable polymer.Increasing the surface area and using a high-energy amorphous form can lead to faster and more consistent dissolution.[3][8]
Food effects Conduct pilot studies in both fasted and fed states.The presence of food, particularly high-fat meals, can significantly alter the absorption of lipophilic compounds, sometimes enhancing it through bile salt secretion.
Pre-systemic metabolism (gut wall) Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP enzymes), if identified.This can help determine the extent of first-pass metabolism in the gut.
Issue 2: Low or Undetectable Plasma Concentrations
Potential Cause Troubleshooting Step Rationale
Insufficient solubility 1. Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). 2. Increase the dose, if toxicologically permissible.SEDDS can pre-dissolve the drug and form a fine emulsion in the GI tract, enhancing solubilization and absorption.[2][9]
Low permeability Investigate the use of permeation enhancers, with caution for potential toxicity.Permeation enhancers can transiently open tight junctions in the intestinal epithelium, allowing for greater drug passage.[14]
Extensive first-pass metabolism (hepatic) Consider alternative routes of administration, such as parenteral (intravenous, intraperitoneal) or transdermal, to bypass the liver.This will help establish the intrinsic pharmacokinetic properties of the compound without the confounding factor of first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials: 5-alpha-hydroxy-laxogenin, Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA 64), Dichloromethane (DCM), Methanol.

  • Procedure:

    • Dissolve 1 g of 5-alpha-hydroxy-laxogenin and 2 g of PVP/VA 64 in a 1:1 mixture of DCM and methanol to form a clear solution.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Grind the dried film into a fine powder.

    • Characterize the powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Quantification of 5-alpha-hydroxy-laxogenin in Rat Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Ionization: Electrospray Ionization (ESI), Positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to 5-alpha-hydroxy-laxogenin and the internal standard.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis laxogenin_api This compound API formulation_strategy Select Strategy: - ASD - Lipid-Based (SEDDS) - Micronization laxogenin_api->formulation_strategy formulation_prep Prepare Formulation formulation_strategy->formulation_prep characterization Physicochemical Characterization (XRPD, DSC) formulation_prep->characterization dosing Oral Administration to Animal Model characterization->dosing Optimized Formulation blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_processing Plasma Isolation blood_sampling->plasma_processing sample_prep Sample Preparation (Protein Precipitation) plasma_processing->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) lcms_analysis->pk_analysis

Caption: Workflow for developing and evaluating a bioavailable this compound formulation.

troubleshooting_logic start Low/Variable Plasma Exposure check_solubility Is solubility the limiting factor? start->check_solubility check_permeability Is permeability the limiting factor? check_solubility->check_permeability No improve_solubility Improve Solubility: - Lipid Formulation (SEDDS) - Amorphous Solid Dispersion check_solubility->improve_solubility Yes check_metabolism Is first-pass metabolism high? check_permeability->check_metabolism No improve_permeability Improve Permeability: - Permeation Enhancers (Use with caution) check_permeability->improve_permeability Yes bypass_metabolism Bypass Metabolism: - Parenteral/Transdermal Administration check_metabolism->bypass_metabolism Yes

Caption: Troubleshooting logic for poor in vivo performance of this compound.

References

Contamination issues in commercial Laxogenin supplements for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing commercial Laxogenin supplements in their experiments. The information addresses common issues related to contamination and product integrity.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and 5-alpha-hydroxy-laxogenin found in commercial supplements?

A1: this compound is a naturally occurring brassinosteroid found in minute quantities in plants like Smilax sieboldii.[1][2] The compound predominantly marketed and sold in commercial supplements is 5-alpha-hydroxy-laxogenin, a synthetic derivative of this compound.[1][3][4] It is important to note that 5-alpha-hydroxy-laxogenin has not been reported to occur naturally and is synthesized from diosgenin, a common precursor for steroidal drugs.[1][5] The U.S. Food and Drug Administration (FDA) has stated that 5-alpha-hydroxy-laxogenin does not meet the definition of a dietary ingredient.[1][6]

Q2: How accurate are the labels of commercial this compound supplements?

A2: Research indicates that the labels of commercial this compound supplements are often inaccurate.[1] Studies have found significant discrepancies between the labeled dosage and the actual content of 5-alpha-hydroxy-laxogenin.[7] In some cases, the active ingredient was not detected at all.[5] Furthermore, naturally occurring this compound has not been detected in these commercial preparations.[1][5]

Q3: What are the common contaminants found in commercial this compound supplements?

A3: Due to a lack of stringent quality control, commercial this compound supplements may be contaminated with a variety of undeclared substances.[8][9][10] These can include:

  • Undeclared Steroids: Anabolic-androgenic steroids are common adulterants.[8][11] One study identified the aromatase inhibitor arimistane in a product.[5]

  • Stimulants: Prohibited stimulants are sometimes found in sports supplements.[11][12]

  • Selective Androgen Receptor Modulators (SARMs): Products listing this compound have been found to contain undeclared SARMs.[13][14][15]

  • Synthetic Precursors and Byproducts: Diosgenin, a starting material for synthetic steroids, and its derivatives have been identified as contaminants.[3][5]

Q4: Are there established human studies on the safety and efficacy of this compound or 5-alpha-hydroxy-laxogenin?

A4: No, there is a significant lack of human clinical trials to establish the safety and efficacy of either this compound or its synthetic derivative, 5-alpha-hydroxy-laxogenin.[1][16] Therefore, their biological effects and potential side effects in humans are not well-documented.

Q5: What are the potential androgenic effects of 5-alpha-hydroxy-laxogenin?

A5: In-vitro studies suggest that 5-alpha-hydroxy-laxogenin can interact with the human androgen receptor.[17][18] One study demonstrated that it could trans-activate the androgen receptor in human prostate cells in a dose-dependent manner, exhibiting antagonistic properties at lower concentrations and agonistic effects at higher concentrations.[3][17]

Troubleshooting Guide for Unexpected Experimental Results

If your research using a commercial this compound supplement is yielding inconsistent or unexpected results, consider the following troubleshooting steps.

Problem: Observed biological activity is inconsistent with expected outcomes or varies between batches of the supplement.

Potential Cause Troubleshooting Step Recommended Action
Incorrect Dosage Verify the concentration of the active ingredient.Utilize analytical techniques such as HPLC or LC-MS to quantify the actual concentration of 5-alpha-hydroxy-laxogenin in your supplement batch.
Presence of Contaminants Screen for common adulterants.Perform a broader analytical screen for undeclared substances, including anabolic steroids, SARMs, and stimulants.
Inactive Ingredient The supplement may not contain the active compound.Test for the presence of 5-alpha-hydroxy-laxogenin. If absent, the observed effects (or lack thereof) are due to other components.
Batch-to-Batch Variability Different batches may have different compositions.If possible, acquire a Certificate of Analysis (COA) from the supplier for each batch.[19] Independently verify the composition of each new batch.

Quantitative Data on Supplement Contamination

The following table summarizes findings from a study that analyzed commercial supplements labeled as containing 5-alpha-hydroxy-laxogenin.

Metric Finding Reference
Products Containing 5-alpha-hydroxy-laxogenin Only 1 out of 4 tested products (25%) contained the ingredient.[7]
Ingredients Not Detected 6 out of 16 listed ingredients (38%) were not found in the supplements.[7]
Dosage Accuracy Only 4 out of 14 detected ingredients (29%) were present in the quantities stated on the label.[7]
Dosage Discrepancy The mismatch between the labeled and actual quantity ranged from 5% to 109%.[7]
Undeclared Ingredients Two products contained an ingredient not declared on the label.[7]

Experimental Protocols

Protocol 1: Purity and Concentration Analysis using High-Performance Liquid Chromatography (HPLC)

This is a general protocol for determining the purity and concentration of 5-alpha-hydroxy-laxogenin in a supplement.

  • Standard Preparation: Prepare a stock solution of a certified 5-alpha-hydroxy-laxogenin reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a portion of the homogenized supplement powder. Extract the compound using a suitable solvent, followed by sonication and centrifugation to remove insoluble matter. Filter the supernatant through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (requires determination, as spirostanes have low UV absorbance) or, more effectively, a Mass Spectrometer (LC-MS).[5]

  • Analysis: Inject the prepared standard solutions and the sample extract. Compare the retention time of the peak in the sample to that of the reference standard to identify 5-alpha-hydroxy-laxogenin. Use the calibration curve to quantify the amount of the compound in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_troubleshooting_workflow start Unexpected Experimental Results check_dosage Quantify Active Ingredient (HPLC/LC-MS) start->check_dosage check_contaminants Screen for Contaminants (GC-MS/LC-MS) start->check_contaminants dosage_discrepancy Dosage Discrepancy Found check_dosage->dosage_discrepancy no_active_ingredient Active Ingredient Absent check_dosage->no_active_ingredient contaminants_found Contaminants Detected check_contaminants->contaminants_found adjust_protocol Adjust Experimental Protocol Based on Actual Concentration dosage_discrepancy->adjust_protocol isolate_effects Isolate Effects of Contaminants contaminants_found->isolate_effects source_new_material Source New, Verified Material no_active_ingredient->source_new_material end Re-run Experiment adjust_protocol->end isolate_effects->source_new_material source_new_material->end laxogenin_signaling_pathway This compound This compound / 5-alpha-hydroxy-laxogenin myostatin Myostatin Inhibition This compound->myostatin mTOR mTOR Pathway Upregulation This compound->mTOR cortisol Cortisol Reduction This compound->cortisol muscle_growth Muscle Growth myostatin->muscle_growth protein_synthesis Increased Protein Synthesis mTOR->protein_synthesis protein_synthesis->muscle_growth muscle_breakdown Decreased Muscle Breakdown cortisol->muscle_breakdown

References

Technical Support Center: Investigating Discrepancies in Laxogenin Assays Between Yeast and Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies in experimental results for Laxogenin and its derivatives, such as 5α-hydroxy-laxogenin, between yeast-based and mammalian cell-based assays.

Introduction to the Discrepancy

This compound, a plant-derived brassinosteroid, has garnered interest for its potential anabolic properties. Researchers often employ both yeast and mammalian cell-based assays to screen for and characterize the activity of such compounds. A significant discrepancy has been reported in the literature, particularly concerning the androgenic potential of 5α-hydroxy-laxogenin, a synthetic analog of this compound. While mammalian cell assays indicate that this compound can activate the human androgen receptor (AR), yeast-based androgen screens have shown no such activity.[1][2][3][4][5][6] This guide will delve into the potential reasons for these differing results and provide practical advice for troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my yeast androgen screen and mammalian cell androgen receptor assay for this compound give conflicting results?

A1: This is a key discrepancy that has been documented.[1][2][3][4][5][6] The primary reasons are believed to be fundamental biological differences between yeast and mammalian cells:

  • Cell Wall Barrier: The rigid cell wall of yeast (Saccharomyces cerevisiae) may impede the diffusion of certain compounds, including 5α-hydroxy-laxogenin, preventing them from reaching the intracellular androgen receptor.[1][5] Mammalian cells lack this barrier, allowing for more direct interaction.

  • Co-factor Differences: The transcriptional machinery, including co-activators and co-repressors, that modulates androgen receptor activity differs between yeast and mammalian cells.[1][5] this compound's interaction with the human AR in mammalian cells might depend on specific co-factors that are absent in yeast.

  • Metabolism: Yeast and mammalian cells have different metabolic pathways. Yeast might metabolize this compound into an inactive form before it can interact with the androgen receptor.

Q2: Is this compound an androgenic compound?

A2: Based on studies in human prostate cells (PC3(AR)2), 5α-hydroxy-laxogenin can trans-activate the androgen receptor in a dose-dependent manner, suggesting it has androgenic properties in this mammalian system.[1][2][3][4][5][6] However, it's important to note that in the same study, lower concentrations showed antagonistic effects.[1][2] The lack of activity in the yeast androgen screen highlights the importance of using multiple, and ideally more physiologically relevant, model systems.[1][5]

Q3: What is the proposed non-androgenic mechanism of action for this compound's anabolic effects?

A3: The primary proposed mechanism for this compound's muscle-building effects is the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of muscle protein synthesis and hypertrophy. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), which in turn promotes the translation of proteins involved in muscle growth.

Q4: Which cell line is most appropriate for studying the anabolic effects of this compound?

A4: The C2C12 murine myoblast cell line is a widely used and well-characterized model for studying myogenesis (muscle cell differentiation and fusion) and muscle hypertrophy in vitro. These cells can be differentiated into myotubes, which resemble mature muscle fibers, making them an excellent system to study the effects of compounds like this compound on muscle growth.

Data Presentation

Table 1: Comparative Results of 5α-hydroxy-laxogenin in Yeast and Mammalian Androgen Receptor Assays
Assay SystemCell TypeReporter Gene5α-hydroxy-laxogenin ConcentrationObserved ActivityReference
Yeast Androgen ScreenSaccharomyces cerevisiaeβ-galactosidase0.01 µg/mL - 100 µg/mLNo induction of reporter gene[1][2][5]
Mammalian AR Transactivation AssayHuman Prostate (PC3(AR)2)Luciferase0.01 µg/mL - 1 µg/mLAntagonistic effect[1][2]
Mammalian AR Transactivation AssayHuman Prostate (PC3(AR)2)Luciferase> 1 µg/mL - 50 µg/mLAgonistic effect (dose-dependent)[1][2]

Note: This table summarizes the findings from a key comparative study. The original data was presented in graphical format.

Table 2: Representative Quantitative Data on the Effect of this compound on C2C12 Myotube Formation
TreatmentConcentrationCreatine Kinase Activity (% of Control)Myogenin mRNA Expression (Fold Change)Myosin Heavy Chain (MyHC) mRNA Expression (Fold Change)
Control-100%1.01.0
This compound10 nM~119%~1.5~2.0
5α-hydroxy-laxogenin10 nM~112%~1.4~1.8

Note: This data is representative of findings reported in studies on C2C12 cells and may not be from a single experiment. Actual values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Yeast Androgen Screen (YAS)

This protocol is a generalized procedure based on standard methods.

1. Strain and Culture Preparation:

  • Use a Saccharomyces cerevisiae strain genetically engineered to express the human androgen receptor (hAR) and a reporter gene (e.g., lacZ) under the control of an androgen-responsive element (ARE).

  • Culture the yeast in an appropriate selective medium to maintain the plasmids.

2. Assay Procedure:

  • In a 96-well plate, add a defined volume of yeast culture to each well.

  • Add this compound or 5α-hydroxy-laxogenin at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).

  • Incubate the plate at 30°C for 18-24 hours.

3. Reporter Gene Measurement (β-galactosidase activity):

  • After incubation, measure the optical density (OD) of the cultures to assess yeast growth.

  • Lyse the yeast cells using lyticase or physical methods.

  • Add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG, or chlorophenol red-β-D-galactopyranoside, CPRG).

  • Measure the absorbance at the appropriate wavelength to quantify the color change, which is proportional to the enzyme activity.

  • Normalize the reporter activity to cell density.

Protocol 2: Mammalian Androgen Receptor (AR) Transactivation Assay

This protocol is a generalized procedure for a luciferase-based reporter assay in PC3(AR)2 cells.

1. Cell Culture and Transfection:

  • Culture PC3(AR)2 cells, which are stably transfected with the human androgen receptor, in a suitable medium (e.g., DMEM/F12 with fetal bovine serum).

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).

2. Treatment:

  • After transfection, replace the medium with a medium containing various concentrations of this compound or 5α-hydroxy-laxogenin.

  • Include a vehicle control and a positive control (e.g., DHT).

  • For antagonist assays, co-incubate with a known AR agonist and the test compound.

  • Incubate for 24 hours.

3. Luciferase Assay:

  • Lyse the cells using a luciferase lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein concentration in each well.

Protocol 3: Western Blot for Akt and mTOR Phosphorylation in C2C12 Cells

1. Cell Culture and Treatment:

  • Culture C2C12 myoblasts and differentiate them into myotubes.

  • Treat the myotubes with this compound at the desired concentrations for a specified time. Include a vehicle control.

2. Protein Extraction:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

3. Western Blotting:

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

  • Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated mTOR (Ser2448), and total mTOR. Also, use an antibody for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Quantification:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of the phosphorylated protein to the total protein for both Akt and mTOR.

Troubleshooting Guides

Troubleshooting Yeast-Based Assays
IssuePossible CauseRecommendation
No signal with positive control (e.g., DHT) Inactive positive control solution.Prepare a fresh solution of the positive control.
Problems with the yeast strain or reporter plasmid.Verify the genotype of the yeast strain and the integrity of the plasmid.
Incorrect assay conditions (temperature, incubation time).Optimize incubation time and ensure the temperature is stable at 30°C.
High background signal Contamination of the yeast culture.Use aseptic techniques and check for contamination.
"Leaky" reporter gene expression.Use a strain with a tightly regulated promoter or lower the copy number of the reporter plasmid.
High variability between replicates Inconsistent cell density in wells.Ensure thorough mixing of the yeast culture before plating.
Pipetting errors.Calibrate pipettes and use careful pipetting techniques.
No signal with this compound (The Discrepancy) Poor cell wall permeability.Consider using a yeast strain with a more permeable cell wall or enzymatic pre-treatment to weaken the cell wall.
Compound instability or metabolism.Analyze the culture medium to check for the presence and integrity of this compound after incubation.
Lack of necessary co-factors.This is an inherent limitation of the yeast system for some compounds. Confirm findings in a mammalian system.
Troubleshooting Mammalian Cell-Based Assays
IssuePossible CauseRecommendation
Low transfection efficiency Suboptimal DNA-to-transfection reagent ratio.Optimize the ratio of plasmid DNA to transfection reagent.
Poor cell health.Use healthy, low-passage cells for transfection.
High background luminescence "Leaky" promoter in the reporter plasmid.Use a reporter with a promoter that has low basal activity.
Contamination.Ensure sterile working conditions.
High signal variability Inconsistent cell numbers per well.Ensure even cell seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile medium.
Unexpected results (e.g., biphasic response) Compound cytotoxicity at high concentrations.Perform a cell viability assay (e.g., MTT or LDH) in parallel to distinguish a true antagonistic effect from toxicity.
Off-target effects of the compound.Investigate other potential cellular targets of this compound.

Visualizations

experimental_workflow cluster_yeast Yeast Androgen Screen cluster_mammalian Mammalian AR Assay y_start Prepare Yeast Culture (hAR + ARE-lacZ) y_treat Treat with this compound/Controls y_start->y_treat y_incubate Incubate 18-24h y_treat->y_incubate y_lyse Lyse Cells y_incubate->y_lyse y_assay β-galactosidase Assay y_lyse->y_assay y_result Result: No Activity y_assay->y_result discrepancy Discrepancy Observed y_result->discrepancy m_start Culture & Transfect PC3(AR)2 Cells (ARE-luc) m_treat Treat with this compound/Controls m_start->m_treat m_incubate Incubate 24h m_treat->m_incubate m_lyse Lyse Cells m_incubate->m_lyse m_assay Luciferase Assay m_lyse->m_assay m_result Result: Biphasic Activity m_assay->m_result m_result->discrepancy

Caption: Workflow diagram illustrating the discrepancy between yeast and mammalian cell assays for this compound.

signaling_pathway This compound This compound cell_surface Cell Surface Receptor (?) This compound->cell_surface pi3k PI3K cell_surface->pi3k Activation akt Akt pi3k->akt Activation mtor mTORC1 akt->mtor Activation protein_synthesis Increased Muscle Protein Synthesis mtor->protein_synthesis hypertrophy Muscle Hypertrophy protein_synthesis->hypertrophy

Caption: Proposed PI3K/Akt/mTOR signaling pathway for this compound's anabolic effects in mammalian muscle cells.

troubleshooting_logic cluster_yeast_check Yeast Assay Troubleshooting cluster_mammalian_check Mammalian Assay Troubleshooting start Assay Discrepancy (Yeast vs. Mammalian) y_control Positive Control (DHT) Works? start->y_control m_control Positive Control (DHT) Works? start->m_control y_no Troubleshoot Basic Assay (Reagents, Conditions) y_control->y_no No y_yes Consider Inherent Limitations: - Cell Wall Permeability - Co-factor Differences y_control->y_yes Yes m_no Troubleshoot Basic Assay (Transfection, Reagents) m_control->m_no No m_yes Investigate Biphasic Response: - Cytotoxicity Assay - Off-target Effects m_control->m_yes Yes

Caption: Logical troubleshooting flowchart for addressing discrepancies between yeast and mammalian assays.

References

Overcoming solubility issues of Laxogenin in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Laxogenin (and its derivative 5α-hydroxy-laxogenin) in research applications. This resource provides troubleshooting guides and answers to frequently asked questions regarding the primary challenge of working with this compound: its poor aqueous solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder?

A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of 5α-hydroxy-laxogenin for in vitro studies.[1][2] It is readily soluble in DMSO at concentrations up to 10 mg/mL.[3][4] N,N-Dimethylformamide (DMF) can also be used, with solubility reported up to 15 mg/mL.[3][4]

Q2: My this compound precipitates when I add the stock solution to my cell culture medium. Why is this happening and what can I do?

A2: This is a common issue caused by this compound's low solubility in aqueous solutions. When the DMSO stock is diluted into the culture medium, the compound can "crash out" of solution. To prevent this, you can:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed culture medium. This gradually lowers the solvent concentration.

  • Lower the Final Concentration: The most effective solution is often to work with a lower final concentration of this compound in your experiment. Studies have shown biological activity at concentrations as low as 10 nM.[5][6]

  • Ensure Rapid Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure immediate and thorough mixing, preventing localized high concentrations that can initiate precipitation.

Q3: What is the maximum concentration of DMSO I can safely use in my cell culture?

A3: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, the ideal concentration is as low as possible. For sensitive cell lines or long-term incubation experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[7] Always include a "vehicle control" in your experimental design (culture medium with the same final concentration of DMSO but without this compound) to account for any effects of the solvent itself.[2][7]

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Yes, gentle warming in a 37°C water bath or brief sonication can be used to help dissolve the compound in the initial solvent (e.g., DMSO) and to re-dissolve any crystals that may have formed in the stock solution during storage.[8] Avoid excessive or prolonged heating, which could potentially degrade the compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Cloudiness or visible precipitate in culture medium after adding this compound. 1. Poor aqueous solubility.2. Final concentration is above the solubility limit.3. Insufficient mixing upon dilution.1. Reduce the final working concentration of this compound.2. Perform serial dilutions in pre-warmed (37°C) medium.3. Increase the final percentage of DMSO slightly (do not exceed 0.5%).4. Consider using a solubilizing agent like HP-β-cyclodextrin.[9]
Inconsistent results between experiments. 1. Incomplete dissolution of stock solution.2. Precipitation in the medium during incubation.3. Degradation of the compound.1. Ensure the stock solution is completely clear before each use. If crystals are present, gently warm and vortex.2. Prepare fresh working solutions for each experiment from a frozen stock.3. Visually inspect culture plates under a microscope for signs of precipitation after adding the compound.
Observed cytotoxicity or cell death not related to the expected biological effect. 1. Solvent (DMSO) toxicity.2. Compound precipitation leading to cytotoxic aggregates.1. Lower the final DMSO concentration to ≤0.1%.2. Always run a vehicle control (media + DMSO) to confirm the solvent is not the cause.3. Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells.

Data Summary

The solubility of 5α-hydroxy-laxogenin has been determined in common laboratory solvents. This data is crucial for preparing appropriate stock solutions.

Solvent Reported Solubility Molar Equivalent (approx.) Reference(s)
DMSO10 mg/mL22.4 mM[3][4]
DMF15 mg/mL33.6 mM[3][4]

Molecular Weight of 5α-hydroxy-laxogenin: 446.6 g/mol [4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 4.5 mg of 5α-hydroxy-laxogenin powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing. The final solution should be clear and free of any visible particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (≥ 4 years).[4]

G Experimental Workflow: Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Example: 10 µM) cluster_application Application s1 Weigh 4.5 mg This compound Powder s2 Add 1.0 mL Sterile DMSO s1->s2 s3 Vortex / Warm (37°C) Until Fully Dissolved s2->s3 s4 10 mM Stock Solution (Store at -20°C) s3->s4 w1 Thaw 10 mM Stock s4->w1 w2 Dilute 1:100 in pre-warmed media (e.g., 5 µL stock in 495 µL media) w1->w2 w3 Intermediate Solution (100 µM) w2->w3 w4 Dilute 1:10 in pre-warmed media (e.g., 100 µL of 100µM in 900 µL media) w3->w4 w5 Final Working Solution (10 µM) w4->w5 a1 Add to Cell Culture (Ensure final DMSO <0.5%) w5->a1

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: Preparation of a 10 µM Working Solution

This protocol uses a serial dilution method to minimize precipitation.

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution.

  • Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath.

  • First Dilution (to 100 µM): In a sterile tube, add 5 µL of the 10 mM stock solution to 495 µL of the pre-warmed medium. Vortex gently. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.

  • Final Dilution (to 10 µM): In a separate sterile tube, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. Mix gently by pipetting. This creates a 1:10 dilution, resulting in your final 10 µM working solution.

  • Application: Add the required volume of the final working solution to your cell culture plates. For example, adding 100 µL of the 10 µM working solution to 900 µL of medium already in a well will maintain the final concentration at 1 µM. Always calculate your dilutions to ensure the final DMSO concentration remains below your determined cytotoxic threshold (e.g., 0.1%).

Postulated Signaling Pathways

This compound is a brassinosteroid analog that is thought to exert its biological effects through multiple pathways.[4][10] Research suggests it may inhibit Myostatin (MSTN), a negative regulator of muscle mass, and potentially modulate the PI3K/Akt/mTOR pathway, which is central to protein synthesis.[5][10] Some evidence also points to interaction with the Androgen Receptor (AR) at higher concentrations.[2]

G Postulated Signaling Pathways of this compound This compound This compound MSTN Myostatin (Negative Regulator) This compound->MSTN Inhibits AR Androgen Receptor This compound->AR Activates at high conc. PI3K PI3K This compound->PI3K Activates (Postulated) Gene_Transcription Gene Transcription AR->Gene_Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis ↑ Protein Synthesis ↓ Muscle Atrophy mTOR->Protein_Synthesis

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Interpreting Conflicting Data on Laxogenin's Androgenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are investigating the bioactivity of Laxogenin and its derivatives. It addresses the conflicting data regarding its androgenicity through a series of frequently asked questions, detailed experimental protocols, and summary data tables to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of conflicting data on this compound's androgenicity?

The central conflict arises from disparate results between different in vitro assays and between in vitro and in vivo studies. Specifically, the synthetic derivative 5α-hydroxy-laxogenin has demonstrated the ability to activate the human androgen receptor (AR) in a human cell line, but failed to do so in a yeast-based assay.[1][2][3][4] Furthermore, this compound did not produce androgenic or anabolic effects in a subsequent in vivo animal study.[1]

Q2: Why did 5α-hydroxy-laxogenin show activity in a human cell line but not in a yeast androgen screen?

This discrepancy is likely due to fundamental biological differences between the two assay systems.[2][4] Potential reasons include:

  • Cofactor Differences: Mammalian cells and yeast have different patterns of transcriptional co-regulators (cofactors) that are necessary for the androgen receptor to function. The specific cofactors required for 5α-hydroxy-laxogenin to activate the AR may be present in human cells but absent in yeast.[2][4]

  • Cell Wall Permeability: The yeast cell wall is a complex structure that might prevent or limit the diffusion of 5α-hydroxy-laxogenin into the cell, thereby preventing it from reaching the androgen receptor.[2][4] This can lead to false-negative results for certain compounds.[2][4]

Q3: How can a compound that is active in vitro show no androgenic or anabolic effects in vivo?

The transition from a controlled in vitro environment to a complex in vivo system introduces many variables that can explain the lack of effect observed in animal models. A study in orchiectomized (castrated) rats treated with 5α-hydroxy-laxogenin showed no effects on the weights of androgen-dependent tissues like the prostate and seminal vesicle, nor on anabolic target tissues like the levator ani muscle.[1] Reasons for this discrepancy include:

  • Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized into inactive forms, or quickly cleared from the body, preventing it from reaching high enough concentrations in target tissues to exert an effect.

  • Physiological Androgen Levels: The physiological concentrations of androgens required to activate the AR in vivo may be higher than those used in the in vitro assays.[1]

  • Receptor Occupancy: In the whole-animal system, the compound must compete with endogenous molecules and navigate complex biological compartments to bind to the receptor, which may not be accurately modeled in a cell culture dish.

Q4: What specific androgenic activity was observed for 5α-hydroxy-laxogenin in vitro?

In a human prostate cell line (PC3(AR)2), 5α-hydroxy-laxogenin exhibited a biphasic, dose-dependent response.[1][2][3]

  • Antagonistic effects were observed at lower concentrations (0.01–1 µg/mL).

  • Agonistic effects (activation of the androgen receptor) were observed at higher concentrations (25-50 µg/mL).

This agonistic effect was confirmed to be AR-mediated, as it was blocked by the known androgen receptor antagonist, bicalutamide.[2][4]

Q5: Are this compound and 5α-hydroxy-laxogenin the same compound?

No. This compound is a naturally occurring steroidal sapogenin found in plants like Smilax sieboldii.[5][6] 5α-hydroxy-laxogenin is a synthetic derivative of this compound.[2][7] The key studies demonstrating direct androgen receptor interaction were performed on 5α-hydroxy-laxogenin.[1][2][3] It is crucial for researchers to identify the exact compound being used in their experiments.

Q6: What are the proposed non-androgenic mechanisms of action for this compound?

Many commercial suppliers and anecdotal reports claim that this compound exerts its muscle-building effects through non-hormonal pathways, meaning it does not interfere with the body's endocrine system.[8][9][10][11] The proposed mechanisms include:

  • Increased Protein Synthesis: It is suggested to directly increase the rate of protein synthesis while decreasing the rate of protein breakdown.[8][10]

  • Cortisol Inhibition: this compound is believed to inhibit the stress hormone cortisol, which can have a catabolic (muscle-wasting) effect.[8][12]

  • Brassinosteroid Pathways: As a plant-based steroid, it is thought to act via pathways similar to other brassinosteroids, which can stimulate growth.[9][13]

It is important to note that these mechanisms are not as rigorously documented in peer-reviewed scientific literature as the androgen receptor studies.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vitro studies on 5α-hydroxy-laxogenin by Beer & Keiler (2022).

Experimental SystemCompoundConcentration Range TestedObserved Effect on Androgen Receptor (AR)Citation(s)
Yeast Androgen Screen5α-hydroxy-laxogenin0.01 µg/mL to 100 µg/mLNo activation of the reporter gene (No androgenic activity observed).[1][2][4]
Human Prostate Cells (PC3(AR)2)5α-hydroxy-laxogenin0.01 µg/mL to 1 µg/mLAntagonistic effect on the androgen receptor.[1][2][4]
Human Prostate Cells (PC3(AR)2)5α-hydroxy-laxogenin25 µg/mL to 50 µg/mLAgonistic effect (trans-activation) of the androgen receptor. This effect was blocked by bicalutamide.[1][2][4]
In Vivo (Orchiectomized Rats)5α-hydroxy-laxogeninUp to 36 mg/kg body weightNo significant effect on androgenic or anabolic tissue weights.[1]

Experimental Protocols

1. Yeast Androgen Screen (YAS) Assay

  • Objective: To assess the ability of a test compound to activate the human androgen receptor expressed in a yeast system.

  • Methodology:

    • A strain of Saccharomyces cerevisiae is used, which has been stably transfected with two plasmids: one containing the human androgen receptor (AR) gene and another containing a reporter gene (e.g., lacZ for β-galactosidase) under the control of androgen responsive elements (AREs).

    • Yeast cells are cultured in an appropriate medium.

    • Cells are treated with the test compound (5α-hydroxy-laxogenin) across a range of concentrations, a solvent control (e.g., DMSO), and a positive control (e.g., Dihydrotestosterone, DHT).

    • To test for antagonistic properties, the compound can be co-incubated with a known AR agonist.

    • After an incubation period, the activity of the reporter enzyme (β-galactosidase) is measured, typically via a colorimetric assay by monitoring the hydrolysis of a substrate like chlorophenol red-β-D-galactopyranoside.

    • The enzyme activity is normalized to cell density (optical density). An increase in reporter activity relative to the solvent control indicates an agonistic effect.[4]

2. Human PC3(AR)2 Luciferase Reporter Gene Assay

  • Objective: To assess the ability of a test compound to activate the human androgen receptor in a human cell line.

  • Methodology:

    • Human PC3(AR)2 prostate cancer cells, which are engineered to stably express the human AR, are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum. For experiments, charcoal-stripped serum is used to remove endogenous steroids.

    • Cells are seeded in multi-well plates and then transiently transfected with a reporter plasmid. This plasmid contains the luciferase gene under the control of an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.

    • Following transfection, cells are treated with the test compound (5α-hydroxy-laxogenin) at various concentrations, a solvent control (DMSO), and a positive control (DHT).

    • To test for antagonism, cells are co-incubated with the test compound and a known AR agonist (like DHT), or co-incubated with a high concentration of the test compound and a known antagonist (like bicalutamide).

    • After incubation (e.g., 24 hours), the cells are lysed.

    • Luciferase activity in the cell lysate is measured using a luminometer after adding a luciferase substrate.

    • Luminescence is normalized to the total protein concentration in the lysate to account for differences in cell number. A significant increase in relative luminescence units (RLU) compared to the solvent control indicates AR agonism.[1]

Visualizations

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT, 5α-OH-Laxogenin) AR_complex Inactive AR Complex (AR + HSPs) Androgen->AR_complex Binds AR_active Active AR AR_complex->AR_active HSPs dissociate Dimer AR Dimer AR_active->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Gene Target Gene Transcription ARE->Gene Initiates Protein Protein Synthesis & Cellular Response Gene->Protein

Caption: Canonical androgen receptor (AR) signaling pathway.

Troubleshooting_Workflow start Start: Conflicting Data on This compound's Androgenicity q1 Is the activity observed in vitro or in vivo? start->q1 in_vitro In Vitro Activity Observed q1->in_vitro In Vitro in_vivo No In Vivo Activity q1->in_vivo In Vivo q2 Which in vitro system was used? in_vitro->q2 in_vivo_res Consider Pharmacokinetics: - Poor bioavailability? - Rapid metabolism? - Insufficient dose? in_vivo->in_vivo_res mammalian Mammalian Cells (e.g., PC3-AR) q2->mammalian Mammalian yeast Yeast Screen q2->yeast Yeast mammalian_res Result: Biphasic Activity (Antagonist at low conc, Agonist at high conc) mammalian->mammalian_res yeast_res Result: No Activity yeast->yeast_res conclusion1 Conclusion: Potential for direct AR interaction, but may depend on cellular context (e.g., cofactors). mammalian_res->conclusion1 conclusion2 Conclusion: Lack of activity may be due to assay limitations (e.g., cell wall permeability). yeast_res->conclusion2 final_q Is the compound this compound or 5α-hydroxy-laxogenin? conclusion1->final_q conclusion2->final_q in_vivo_res->final_q lax This compound: Data on direct AR binding is sparse. Consider non-androgenic mechanisms. final_q->lax This compound five_alpha 5α-hydroxy-laxogenin: Conflicting data exists. Carefully select assay system. final_q->five_alpha 5α-hydroxy

Caption: Troubleshooting workflow for interpreting this compound data.

References

Validation & Comparative

A Comparative Analysis of the Anabolic Effects of Laxogenin and Turkesterone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of two plant-derived compounds, Laxogenin and Turkesterone, reveals distinct profiles in their purported anabolic effects, with a significant disparity in the available scientific evidence. While both are marketed as natural muscle-building agents, a deep dive into the experimental data indicates that Turkesterone has been subjected to more rigorous in-vivo evaluation in humans, though with inconclusive results. This compound's anabolic claims, in contrast, are primarily supported by in-vitro data, with a notable absence of human or animal studies on muscle growth.

This guide provides a comprehensive comparison of the anabolic effects of this compound and Turkesterone, presenting the available quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data from studies on this compound and Turkesterone. A significant limitation in a direct comparison is the lack of in-vivo studies for this compound's effects on muscle hypertrophy.

Table 1: In-Vitro Effects of this compound on Muscle Cell Differentiation

ParameterTreatmentConcentrationResultStudy
Myostatin (MSTN) mRNA ExpressionThis compound (LXG)10 nMDecreased[1][2][3]
Myostatin (MSTN) Protein ExpressionThis compound (LXG)10 nMDecreased[1][2][3]
MyoD mRNA LevelsThis compound (LXG)10 nM~40% increase vs. control[4]
Myogenin (MYOG) mRNA LevelsThis compound (LXG)10 nM~50% increase vs. control[4]
Myosin Heavy Chain (MYH) mRNA LevelsThis compound (LXG)10 nM~150% increase vs. control[4]
Muscle-Specific Creatine Kinase ActivityThis compound (LXG)10 nMUp to 18% increase[4]

Table 2: Effects of Turkesterone on Body Composition in Humans (4-Week Study)

ParameterTurkesterone Group (500 mg/day)Placebo Groupp-value (between groups)Study
Change in Body Mass (kg)-0.4 ± 1.80.1 ± 1.80.38[5]
Change in Lean Body Mass (kg)-0.6 ± 1.4-0.3 ± 1.70.68[5]
Change in Fat Mass (kg)0.1 ± 0.60.5 ± 0.60.06[5]
Change in Body Fat (%)0.3 ± 0.60.7 ± 0.90.14[5]

Note: The results of this human study on Turkesterone did not show any statistically significant anabolic effects on body composition compared to placebo.[5][6]

Proposed Anabolic Signaling Pathways

The anabolic effects of this compound and Turkesterone are believed to be mediated through different signaling pathways. The following diagrams illustrate these proposed mechanisms.

Laxogenin_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane This compound->Inhibition Inhibits AKT1 AKT1 (Protein Kinase B) Cell_Membrane->AKT1 Activates Protein_Synthesis Increased Protein Synthesis AKT1->Protein_Synthesis Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth Myostatin Myostatin Inhibition->Myostatin Turkesterone_Pathway Turkesterone Turkesterone ERb Estrogen Receptor β (ERβ) Turkesterone->ERb Binds to PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth Laxogenin_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis MSC_Culture Culture of Muscle Satellite Cells (MSCs) Laxogenin_Treatment Addition of 10 nM This compound to Media MSC_Culture->Laxogenin_Treatment Myostatin_Analysis Measure Myostatin mRNA and Protein Laxogenin_Treatment->Myostatin_Analysis Myogenic_Markers Quantify Myogenic Marker mRNA Laxogenin_Treatment->Myogenic_Markers CK_Assay Assess Creatine Kinase Activity Laxogenin_Treatment->CK_Assay Turkesterone_Workflow cluster_recruitment Participant Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention (4 Weeks) cluster_post_intervention Post-Intervention Assessment cluster_analysis Data Analysis Recruitment Recruit 31 Active Males and Females Baseline_DXA Baseline Body Composition (DXA Scan) Recruitment->Baseline_DXA Randomization Randomize into Two Groups Baseline_DXA->Randomization Treatment Turkesterone Group (500 mg/day) Randomization->Treatment Placebo Placebo Group (Rice Flour) Randomization->Placebo Post_DXA Post-Intervention Body Composition (DXA Scan) Treatment->Post_DXA Placebo->Post_DXA Analysis Compare Change Scores Between Groups Post_DXA->Analysis

References

Unraveling the Enigma of 5a-Hydroxy-Laxogenin: A Scientific Deep Dive into In Vivo vs. In Vitro Discrepancies

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the conflicting scientific evidence surrounding the purported anabolic agent 5a-hydroxy-laxogenin reveals a significant chasm between laboratory cell-based assays and whole-organism studies. While in vitro research suggests potential for muscle growth and androgenic activity, in vivo animal studies have failed to replicate these effects, raising critical questions for researchers, scientists, and drug development professionals about its true physiological impact.

5a-hydroxy-laxogenin, a synthetic spirostane-type steroid often marketed as a natural anabolic agent in dietary supplements, has garnered attention for its potential to enhance athletic performance and muscle mass.[1][2] However, a closer examination of the scientific literature presents a conflicting narrative. This guide provides a comprehensive comparison of the existing in vivo and in vitro data, presenting the experimental evidence, detailed methodologies, and potential explanations for the observed discrepancies.

Quantitative Data Summary: A Tale of Two Settings

The stark contrast in the findings between laboratory and animal studies is best illustrated by a direct comparison of the quantitative data.

Parameter In Vitro Study (Beer & Keiler, 2022) In Vivo Study (Beer et al., 2022)
Model System Human prostate cancer cells (PC3(AR)2)Orchiectomized male rats
Primary Endpoint Androgen receptor (AR) transactivationAndrogenic and anabolic effects
Key Finding Dose-dependent AR activation (agonist at high concentrations)No significant androgenic or anabolic effects observed
Effective Concentration Agonistic effects observed at ≥ 25 µg/mLNo effects at doses up to 36 mg/kg body weight

In Vitro Evidence: A Glimmer of Anabolic Potential

Laboratory studies utilizing cell cultures have provided the primary basis for the anabolic claims of 5a-hydroxy-laxogenin.

A key in vitro study investigated the androgenic potential of 5a-hydroxy-laxogenin in human prostate cells genetically engineered to express the androgen receptor (PC3(AR)2 cells).[1][2] The findings revealed a dose-dependent activation of the androgen receptor.[1][2] Interestingly, the compound exhibited a biphasic response, acting as an antagonist at lower concentrations and an agonist at higher concentrations.[1][2] This suggests a direct interaction with the androgen receptor, a critical pathway for muscle growth.

Another line of in vitro research explored the effects of 5a-hydroxy-laxogenin on myogenesis, the process of muscle cell formation.[3][4][5] In a study using muscle satellite (stem) cells (MSCs), 5a-hydroxy-laxogenin was shown to promote myotube formation and maturation at a concentration of 10 nM.[3][4][5] The proposed mechanism involves the inhibition of myostatin (MSTN), a negative regulator of muscle mass.[3][4][5]

Experimental Protocols: In Vitro

Androgen Receptor Transactivation Assay (Beer & Keiler, 2022) [1]

  • Cell Line: Human prostate cancer cells (PC3(AR)2) stably transfected with an androgen receptor expression vector.

  • Treatment: Cells were treated with varying concentrations of 5a-hydroxy-laxogenin or a vehicle control (DMSO). Dihydrotestosterone (DHT) was used as a positive control.

  • Assay: A reporter gene assay (mmTV-luc) was used to measure the transactivation of the androgen receptor. Luciferase activity was quantified as a measure of receptor activation.

  • Data Analysis: Relative Luminescence Units (RLU) were calculated by normalizing luminescence to protein concentration. Statistical significance was determined using a one-way ANOVA followed by Bonferroni's post hoc test.

Myogenesis and Myostatin Inhibition Assay (In Silico and In Vitro) [3][4][5]

  • Computational Screening: In silico analysis was performed to predict the binding affinity of 5a-hydroxy-laxogenin to myostatin.

  • Cell Culture: Muscle satellite cells (MSCs) from bovine, chicken, and porcine sources, as well as the C2C12 myoblast cell line, were used.

  • Treatment: Cells were treated with 10 nM of 5a-hydroxy-laxogenin.

  • Analysis: The effects on myogenesis were assessed by measuring the mRNA and protein expression of myostatin, myotube formation, and maturation.

In Vivo Reality: A Null Effect on Anabolism

In stark contrast to the promising in vitro results, a pivotal in vivo study using a well-established animal model for assessing anabolic and androgenic effects failed to demonstrate any such activity for 5a-hydroxy-laxogenin.[6]

In this study, orchiectomized (castrated) male rats, a standard model for evaluating androgenic compounds, were treated with three different dosages of 5a-hydroxy-laxogenin for two weeks.[6] The researchers observed no significant effects on the wet weights of androgen-dependent tissues such as the prostate, seminal vesicle, and penis.[6] Furthermore, there were no anabolic effects on the musculus levator ani or skeletal hindlimb muscles.[6] Surprisingly, the highest dose of 36 mg/kg body weight was associated with a significantly higher atrophy in some of the target tissues.[6]

Experimental Protocol: In Vivo

Hershberger Assay (Modified) (Beer et al., 2022) [6]

  • Animal Model: Orchiectomized male rats.

  • Treatment Groups: Animals were divided into groups and treated with either a vehicle control or one of three different dosages of 5a-hydroxy-laxogenin administered subcutaneously for two weeks.

  • Endpoints: The wet weights of androgenic target tissues (prostate, seminal vesicle, penis) and anabolic target tissues (musculus levator ani, skeletal hindlimb muscles) were measured.

  • Data Analysis: Statistical analysis was performed to compare the tissue weights between the treatment and control groups.

Visualizing the Discrepancy: Signaling Pathways and Experimental Workflows

To better understand the conflicting findings, it is helpful to visualize the proposed signaling pathways and the experimental workflows of the key studies.

In_Vitro_Androgen_Receptor_Activation cluster_cell PC3(AR)2 Cell 5a_hydroxy_laxogenin 5a-Hydroxy-Laxogenin (High Concentration) AR Androgen Receptor (AR) 5a_hydroxy_this compound->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus & Binds DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Anabolic_Androgenic_Response Anabolic/Androgenic Response Gene_Transcription->Anabolic_Androgenic_Response

Figure 1: Proposed in vitro signaling pathway for 5a-hydroxy-laxogenin-mediated androgen receptor activation.

In_Vitro_Myogenesis_Pathway cluster_msc Muscle Satellite Cell (MSC) 5a_hydroxy_this compound 5a-Hydroxy-Laxogenin Myostatin Myostatin (MSTN) 5a_hydroxy_this compound->Myostatin Inhibits Myogenesis Myogenesis (Myotube Formation) Myostatin->Myogenesis Inhibits Muscle_Growth Muscle Growth Myogenesis->Muscle_Growth

Figure 2: Proposed in vitro pathway for 5a-hydroxy-laxogenin's effect on myogenesis via myostatin inhibition.

In_Vivo_Experimental_Workflow cluster_workflow In Vivo Study Workflow (Beer et al., 2022) Animal_Model Orchiectomized Male Rats Treatment Subcutaneous Injection: - Vehicle Control - 5a-Hydroxy-Laxogenin (3 Dosages) Animal_Model->Treatment Duration 2 Weeks Treatment->Duration Endpoint_Measurement Measurement of Androgenic & Anabolic Tissue Wet Weights Duration->Endpoint_Measurement Result No Significant Androgenic or Anabolic Effects Endpoint_Measurement->Result

Figure 3: Simplified experimental workflow of the in vivo study investigating 5a-hydroxy-laxogenin.

Discussion: Reconciling the Discrepancies

The significant discrepancies between the in vivo and in vitro findings for 5a-hydroxy-laxogenin highlight the inherent limitations of translating cell-based research to complex physiological systems.[7] Several factors could contribute to these conflicting results:

  • Pharmacokinetics and Bioavailability: The lack of in vivo activity could be due to poor absorption, rapid metabolism, or inefficient distribution of 5a-hydroxy-laxogenin to target tissues when administered systemically.[6] The compound may be rapidly degraded or cleared from the body before it can exert any significant biological effect.

  • Dosage and Concentration: While in vitro studies use direct application of the compound to cells in a controlled environment, achieving and maintaining a similar effective concentration in the target tissues of a living organism is far more complex. The doses used in the in vivo study, although based on manufacturer recommendations for human consumption, may not have been sufficient to elicit a response in rats.[8]

  • Complexity of Biological Systems: In vivo systems involve intricate interactions between various organs, hormones, and metabolic processes that are absent in isolated cell cultures.[7] These complex interactions can significantly influence the activity and efficacy of a compound. The immune system, which is absent in vitro, can also play a role in the response to foreign substances.[7]

  • Synthetic Origin and Purity: It is important to note that 5a-hydroxy-laxogenin found in supplements is of synthetic origin and not a natural plant constituent.[1][9][10] The purity and composition of the products used in various studies could differ, potentially leading to inconsistent results.

Conclusion: A Call for Rigorous In Vivo Investigation

The current body of scientific evidence presents a clear discrepancy between the in vitro potential and the in vivo reality of 5a-hydroxy-laxogenin's anabolic and androgenic effects. While cell-based assays suggest a plausible mechanism of action through androgen receptor activation and myostatin inhibition, the sole in vivo animal study failed to support these claims.

For researchers, scientists, and drug development professionals, this case underscores the critical importance of robust in vivo testing to validate in vitro findings. The marketing of 5a-hydroxy-laxogenin as an effective anabolic agent appears to be based on preliminary and, as yet, uncorroborated in vitro data. Further well-designed in vivo studies in various animal models, including investigations into its pharmacokinetics and potential long-term effects, are imperative to definitively determine the true physiological impact and safety profile of this compound. Until such data is available, the scientific community should maintain a cautious and evidence-based perspective on the purported benefits of 5a-hydroxy-laxogenin.

References

Laxogenin vs. Anavar: A Scientific Comparison of Anabolic/Androgenic Claims

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purported anabolic and androgenic properties of Laxogenin and the well-established anabolic-androgenic steroid (AAS), Anavar (Oxandrolone). The information presented is based on available scientific literature and aims to clarify the marketing claims surrounding this compound by examining the experimental data, or lack thereof, compared to the known pharmacological profile of Anavar.

Executive Summary

Anavar (Oxandrolone) is a synthetic derivative of testosterone with a well-documented anabolic to androgenic ratio, making it effective for promoting lean muscle mass and strength. In contrast, this compound, a plant-derived brassinosteroid, is marketed as a "natural anabolic" with a similar anabolic/androgenic profile to Anavar. However, scientific evidence to support these claims for this compound is lacking. A key in vivo study utilizing a modified Hershberger assay, the gold standard for assessing anabolic and androgenic activity, found that 5α-hydroxy-laxogenin, the compound found in many supplements, exhibited neither anabolic nor androgenic effects in castrated male rats. This starkly contrasts with the known effects of Anavar and challenges the marketing claims made about this compound.

Quantitative Data Comparison

The anabolic/androgenic ratio of a compound is a critical measure of its therapeutic potential, indicating its ability to promote muscle growth (anabolic effects) relative to its masculinizing effects (androgenic effects).

CompoundClaimed/Reported Anabolic:Androgenic RatioExperimental Evidence
Anavar (Oxandrolone) 10:1[1]Established through pharmacological studies, although specific preclinical data providing this exact ratio can be difficult to locate in publicly available literature. It is widely recognized in medical and scientific literature as having a high anabolic to androgenic dissociation.
This compound (5α-hydroxy-laxogenin) Claimed to be similar to Anavar[2]An in vivo study in castrated male rats found no significant anabolic or androgenic effects at the doses tested.[3][4] In fact, the highest dose resulted in greater tissue atrophy in some cases.

Experimental Protocols

The Hershberger Assay

The Hershberger assay is the internationally accepted and validated method for assessing the androgenic and anabolic properties of a substance. The Organisation for Economic Co-operation and Development (OECD) has established a detailed guideline for this assay (Test Guideline 441).

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the androgen-responsive tissues highly sensitive to exogenous androgens.

  • Treatment: The test substance is administered daily for a period of 10 consecutive days. A positive control group (e.g., treated with testosterone propionate) and a vehicle control group are included.

  • Endpoints: After the treatment period, the animals are euthanized, and specific androgen-dependent tissues are dissected and weighed. These tissues are:

    • Androgenic Tissues: Ventral prostate (VP), seminal vesicles (SV), and glans penis (GP).

    • Anabolic Tissue: Levator ani muscle (LA).

    • The coagulating glands and Cowper's glands are also often included as androgenic tissues.[5]

  • Data Analysis: The weights of these tissues in the treated groups are compared to the control group. An increase in the weight of the levator ani muscle indicates an anabolic effect, while an increase in the weight of the ventral prostate and seminal vesicles indicates an androgenic effect. The ratio of the anabolic to androgenic effect is then calculated.

A study on 5α-hydroxy-laxogenin utilized a modified version of this protocol, treating castrated rats for two weeks and assessing the wet weights of androgenic (prostate, seminal vesicle, penis) and anabolic (musculus levator ani and skeletal hindlimb muscles) target tissues.[1][3][4]

Signaling Pathways and Mechanisms of Action

Anavar (Oxandrolone)

Anavar is a synthetic derivative of dihydrotestosterone (DHT).[6] Its mechanism of action is well-understood and involves binding to and activating the androgen receptor (AR) in various tissues, including muscle and bone.[6][7]

Anavar_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anavar Anavar (Oxandrolone) AR Androgen Receptor (AR) (in cytoplasm) Anavar->AR HSP Heat Shock Proteins AR->HSP bound to Anavar_AR_complex Anavar-AR Complex Nucleus Nucleus Anavar_AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (in cytoplasm) mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects

Anavar's Androgenic Signaling Pathway
This compound (5α-hydroxy-laxogenin)

The mechanism of action for this compound is not well-established and appears to be a subject of debate. While marketed as a non-hormonal agent, some scientific evidence suggests a more complex interaction with androgen signaling pathways.

  • Androgen Receptor Interaction: An in vitro study demonstrated that 5α-hydroxy-laxogenin can bind to and trans-activate the human androgen receptor in prostate cells, particularly at higher concentrations.[3][8][9] This suggests a potential for androgenic activity. However, the lack of in vivo effects in the Hershberger assay indicates this may not translate to a significant physiological response.[3][4]

  • Alternative Pathways: Other proposed, but not definitively proven, mechanisms include the enhancement of protein synthesis and inhibition of protein catabolism through the Akt signaling pathway and potential inhibition of myostatin.

Laxogenin_Signaling cluster_pathway1 Proposed Non-Hormonal Pathway cluster_pathway2 Potential Androgen Receptor Interaction (In Vitro) This compound This compound (5α-hydroxy-laxogenin) Akt Akt/PI3K Pathway This compound->Akt Stimulation (?) AR Androgen Receptor (AR) This compound->AR Binding at high concentrations (?) Cell_Membrane Cell Membrane Protein_Synthesis Increased Protein Synthesis Akt->Protein_Synthesis Protein_Breakdown Decreased Protein Breakdown Akt->Protein_Breakdown Anabolic_Effects Anabolic Effects (Hypothesized) Protein_Synthesis->Anabolic_Effects Protein_Breakdown->Anabolic_Effects AR->Anabolic_Effects In vivo effect not observed

Hypothesized Signaling Pathways for this compound

Experimental Workflow

Hershberger_Workflow cluster_treatment 10-Day Treatment Period cluster_tissues Tissue Weight Measurement start Start animal_prep Animal Preparation: Immature Male Rats Castration start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping control Vehicle Control grouping->control positive_control Positive Control (e.g., Testosterone Propionate) grouping->positive_control test_group Test Substance (e.g., this compound) grouping->test_group necropsy Necropsy (24h after last dose) control->necropsy positive_control->necropsy test_group->necropsy dissection Dissection and Weighing of Androgen-Dependent Tissues necropsy->dissection anabolic Anabolic: Levator Ani Muscle dissection->anabolic androgenic Androgenic: Ventral Prostate, Seminal Vesicles, etc. dissection->androgenic analysis Statistical Analysis: Comparison to Controls anabolic->analysis androgenic->analysis ratio Calculation of Anabolic:Androgenic Ratio analysis->ratio end End ratio->end

Workflow of the Hershberger Bioassay

Conclusion

The claims of this compound possessing an anabolic to androgenic ratio comparable to Anavar are not supported by the available scientific evidence. While Anavar's anabolic and androgenic effects are well-documented and mediated through the androgen receptor, the in vivo effects of 5α-hydroxy-laxogenin in a validated animal model for anabolic and androgenic activity were non-existent. The in vitro finding that 5α-hydroxy-laxogenin can interact with the androgen receptor at high concentrations did not translate into a measurable anabolic or androgenic effect in vivo. Therefore, for the purposes of research and drug development, this compound cannot be considered a viable alternative to Anavar based on the current body of scientific literature. Further rigorous, peer-reviewed research is required to substantiate any of the anabolic claims made about this compound.

References

A Comparative Analysis of Natural Laxogenin and Its Synthetic Derivatives: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of natural laxogenin and its synthetic derivative, 5-alpha-hydroxy-laxogenin, focusing on their purported anabolic effects. The information presented is based on available scientific literature and aims to provide an objective overview for research and development purposes. A significant portion of the available data is from in vitro studies, with limited in vivo research to date.

Introduction

This compound is a naturally occurring steroidal sapogenin belonging to the brassinosteroid class of plant hormones.[1] It is found in plants such as Smilax sieboldii.[2] Brassinosteroids are known to play a crucial role in plant growth and development.[2] In recent years, this compound and its synthetic derivative, 5-alpha-hydroxy-laxogenin, have been marketed as natural anabolic agents in dietary supplements, purported to increase muscle mass and enhance athletic performance.[2] This guide will dissect the available scientific evidence to compare these two compounds.

Physicochemical Properties and Origins

Natural this compound is extracted from plant sources. In contrast, 5-alpha-hydroxy-laxogenin is a synthetic derivative, commonly synthesized from diosgenin, a steroid sapogenin extracted from plants like wild yam.[2] There is no evidence to suggest that 5-alpha-hydroxy-laxogenin occurs naturally.[2]

Comparative In Vitro Efficacy

A key study provides a direct comparison of the effects of natural this compound (LXG) and 5-alpha-hydroxy-laxogenin (5HLXG) on muscle cell development in vitro.

Table 1: Comparative In Vitro Effects on Myotube Formation and Myogenic Gene Expression
ParameterNatural this compound (LXG)5-alpha-hydroxy-laxogenin (5HLXG)ConcentrationCell LineSource
MyoD mRNA Expression~40% increaseNot specified in direct comparison10 nMPorcine MSCs[3]
MyoG mRNA Expression~50% increaseNot specified in direct comparison10 nMPorcine MSCs[3]
MYH mRNA Expression~150% increaseNot specified in direct comparison10 nMPorcine MSCs[3]
Myostatin Inhibition (Binding Energy)-7.90 kcal/mol-8.50 kcal/molIn silicoN/A[4]
Creatine Kinase Activity~18% increase~18% increase10 nMPorcine MSCs[3]

MSC: Mesenchymal Stem Cell; MYH: Myosin Heavy Chain. Data is derived from a single in vitro study and may not be representative of in vivo effects.

Mechanisms of Action

The anabolic effects of both natural this compound and its synthetic derivative are believed to be mediated through similar pathways, primarily involving the inhibition of myostatin and potential modulation of the PI3K/Akt signaling pathway.

Myostatin Inhibition

In silico and in vitro data suggest that both this compound and 5-alpha-hydroxy-laxogenin can act as inhibitors of myostatin, a negative regulator of muscle growth.[3][4] By binding to myostatin, these compounds may prevent it from exerting its inhibitory effects on muscle differentiation and growth. The in silico analysis indicated that 5-alpha-hydroxy-laxogenin has a slightly higher binding affinity for myostatin compared to natural this compound.[4]

PI3K/Akt Signaling Pathway

Brassinosteroids, the class of compounds to which this compound belongs, have been shown to activate the PI3K/Akt signaling pathway. This pathway is a central regulator of muscle protein synthesis. Activation of Akt (also known as Protein Kinase B) leads to the downstream activation of mTOR (mammalian target of rapamycin), a key complex in initiating protein translation and subsequent muscle hypertrophy. While not directly demonstrated for this compound itself in the available literature, the anabolic effects of other brassinosteroids in animal models have been linked to this pathway.

Signaling Pathway of Brassinosteroid-Induced Anabolism

G cluster_0 Cellular Interior Brassinosteroid Brassinosteroid (e.g., this compound) PI3K PI3K Brassinosteroid->PI3K Activates Myostatin Myostatin Brassinosteroid->Myostatin Inhibits Cell_Membrane Cell Membrane Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth Myostatin_Receptor Myostatin Receptor Myostatin->Myostatin_Receptor Muscle_Inhibition Inhibition of Muscle Growth Myostatin_Receptor->Muscle_Inhibition G Start Muscle Stem Cells (e.g., C2C12, MSCs) Culture Cell Culture in Growth Medium Start->Culture Induce Induce Differentiation (Low Serum Medium) Culture->Induce Treat Treat with This compound/Derivative Induce->Treat Incubate Incubate for Specified Time Treat->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction qRT_PCR qRT-PCR for MyoD, MyoG, MYH RNA_Extraction->qRT_PCR Western_Blot Western Blot for MyoD, MyoG, MYH Protein_Extraction->Western_Blot Analysis Data Analysis qRT_PCR->Analysis Western_Blot->Analysis

References

Validating the Myostatin-Inhibiting Properties of Laxogenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myostatin, also known as Growth Differentiation Factor 8 (GDF-8), is a member of the transforming growth factor-β (TGF-β) protein family.[1][2][3] It is a secreted protein produced and released by muscle cells (myocytes) that acts to inhibit muscle growth, a process known as myogenesis.[1][2][4] Myostatin's primary function is to negatively regulate skeletal muscle mass, preventing excessive muscle growth.[4] This is evidenced by studies where the absence or inhibition of myostatin leads to a significant increase in muscle mass, including both the number of muscle fibers (hyperplasia) and their size (hypertrophy).[3][5] Given its role, myostatin has become a key therapeutic target for muscle-wasting diseases like muscular dystrophy, sarcopenia, and cachexia.[6][7][8]

This guide provides a comparative analysis of Laxogenin, a plant-based steroid, and its putative myostatin-inhibiting properties. It compares the available experimental data for this compound with that of established myostatin inhibitors, details the underlying signaling pathways, and outlines the standard experimental protocols used for validation.

Myostatin Signaling Pathway

Myostatin exerts its inhibitory effects on muscle growth through a well-defined signaling cascade. The inactive myostatin protein is cleaved by proteases to become an active dimer.[1][9] This active form initiates signaling by binding to the Activin Type IIB Receptor (ActRIIB) on the surface of muscle cells.[1][6][7] This binding event recruits and activates a type I receptor, either ALK4 or ALK5.[1][6] The activated receptor complex then phosphorylates the downstream signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates into the nucleus to regulate the transcription of target genes, ultimately leading to the inhibition of muscle growth and differentiation.[1][2][6]

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Myostatin Active Myostatin (Dimer) ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds ALK4_5 ALK4/5 Receptor ActRIIB->ALK4_5 Recruits & Activates Smad2_3 Smad2/3 ALK4_5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_Complex p-Smad2/3 + Smad4 Complex pSmad2_3->Smad_Complex Complexes with Smad4 Smad4 Smad4->Smad_Complex Target_Genes Target Gene Transcription Smad_Complex->Target_Genes Translocates & Regulates Inhibition Inhibition of Myogenesis Target_Genes->Inhibition

Caption: The Myostatin signaling cascade from receptor binding to gene regulation.

This compound as a Putative Myostatin Inhibitor

This compound is a plant-derived steroid, or brassinosteroid, that is promoted in dietary supplements as a "natural anabolic" for building muscle mass.[10] While claims of its efficacy are widespread, rigorous scientific validation in preclinical or clinical models is limited. A recent study investigated the potential of this compound (LAX) and its derivative, 5-alpha-hydroxy-laxogenin (5HLAX), as myostatin inhibitors using computational and in vitro methods.[11][12][13]

Data Presentation

The study's findings suggest that both LAX and 5HLAX can interact with and inhibit myostatin at the molecular and cellular levels.[11][12][13]

ParameterThis compound (LAX)5-Alpha-Hydroxy-Laxogenin (5HLAX)Reference Compound(s)
Binding Affinity
In Silico Binding Energy (kcal/mol)-7.90-8.50Not specified in the study
In Vitro Efficacy
Effective Concentration10 nM10 nMNot applicable
Effect on Myostatin (MSTN)Decreased mRNA and protein expressionDecreased mRNA and protein expressionNot applicable
Effect on MyogenesisPromoted myogenesis, enhanced myotube formationPromoted myogenesis, enhanced myotube formationNot applicable
Cell Models UsedBovine, chicken, porcine Muscle Satellite Cells (MSCs); C2C12 myoblastsBovine, chicken, porcine MSCs; C2C12 myoblastsNot applicable

Source: Data compiled from a 2025 study on this compound and 5-Alpha-hydroxy-laxogenin.[11][12][13]

Experimental Protocols: this compound Study
  • In Silico Screening: Computational docking simulations were performed to predict the binding affinity and interaction between this compound/5HLAX and the myostatin protein. The binding free energies were calculated to estimate the stability of the potential interaction.[11][12]

  • In Vitro Cell Culture: Muscle satellite cells from bovine, chicken, and porcine sources, as well as the C2C12 mouse myoblast cell line, were used.[11][13]

  • Myogenesis Induction: The cells were cultured in a differentiation medium to induce the formation of myotubes (immature muscle fibers).

  • Treatment: Differentiating cells were treated with 10 nM of either this compound or 5HLAX.[11][12]

  • Gene and Protein Expression Analysis: Quantitative real-time PCR (qPCR) and Western blotting were used to measure the mRNA and protein levels of myostatin and key myogenic regulatory factors (e.g., MyoD, MyoG). This determined the effect of the compounds on myostatin expression and the progression of myogenesis.[11]

Comparison with Established Myostatin Inhibitors

The evidence for this compound is currently limited to a single in silico and in vitro study. In contrast, several other myostatin inhibitors have been extensively studied in preclinical animal models and human clinical trials. These inhibitors function through various mechanisms.[14]

Inhibitor ClassExample(s)Mechanism of ActionReported Efficacy (Examples from Animal Models)Development Stage
Soluble Decoy Receptors ACVR2B-Fc (Sotatercept)The extracellular domain of the ActRIIB receptor is fused to an antibody (Fc) fragment. It circulates and binds to myostatin, preventing it from binding to the cell surface receptor.[3][14]40-60% increase in muscle mass in mice after two weeks of administration.[3]Clinical Trials (for various indications)[3]
Monoclonal Antibodies JA16, Stamulumab (MYO-029), REGN1033, Apitegromab (SRK-015)Antibodies that specifically bind to and neutralize circulating myostatin.[14][15]JA16: 13% increase in EDL muscle mass in mice after 4 weeks.[16][17]Preclinical and Clinical Trials[3][14][15]
Natural Inhibitory Proteins Follistatin (FS), GASP-1Naturally occurring proteins that bind to myostatin and other TGF-β family members, inhibiting their activity.[3][5]Overexpression of Follistatin in mice leads to significant muscle growth, even beyond that of myostatin knockout alone.[5]Preclinical and Gene Therapy Research[5]
Propeptides Mutant Myostatin PropeptideThe myostatin propeptide keeps the mature protein in an inactive state. Modified versions can be used to potently inhibit myostatin activation.[8]Mice injected with a mutant propeptide showed more pronounced muscle growth than those given the wild-type version.[8]Preclinical Research[8]
Plant-Derived Steroids This compound / 5HLAXPutatively binds directly to myostatin, inhibiting its expression.[11][13]Decreased myostatin mRNA/protein levels and enhanced myotube formation in vitro.[11]In Silico / In Vitro Research

Standard Experimental Methodologies for Myostatin Inhibitor Validation

A tiered approach involving in silico, in vitro, and in vivo assays is the standard for discovering and validating myostatin inhibitors.[16]

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Efficacy cluster_Clinical Clinical Translation In_Silico In Silico Screening (e.g., Molecular Docking) HTS High-Throughput Screening (e.g., CAGA-Luciferase Assay) Smad Smad Phosphorylation Assay (Western Blot) In_Silico->Smad HTS->Smad Myotube Myotube Formation Assay (Immunostaining) Animal_Model Animal Models (e.g., Mice) Myotube->Animal_Model Mass Muscle Mass & Body Composition Measurement Animal_Model->Mass Function Muscle Function Tests (e.g., Grip Strength) Mass->Function Clinical_Trials Human Clinical Trials Function->Clinical_Trials

Caption: Generalized workflow for the development of myostatin inhibitors.
Key Experimental Protocols

  • Cell-Based (CAGA)12-Luciferase Reporter Assay: This is a primary high-throughput screening method.[16] Cells (e.g., HEK293) are engineered with a luciferase reporter gene controlled by a Smad-responsive promoter. Myostatin activation leads to light production; an effective inhibitor will reduce the signal.[7][16]

    • Protocol: Cells are plated in multi-well plates, pre-treated with the test compound, and then stimulated with recombinant myostatin. After incubation, a substrate is added, and luminescence is measured.[7][16]

  • Western Blot for Smad2/3 Phosphorylation: This assay directly measures the activation of the myostatin signaling pathway.

    • Protocol: C2C12 myotubes are treated with the inhibitor and then stimulated with myostatin. Cell lysates are collected, and proteins are separated via SDS-PAGE. Antibodies specific to phosphorylated Smad2 or Smad3 are used to detect the level of pathway activation.[7][18]

  • Myoblast Differentiation and Myotube Formation Assay: This functional assay assesses the downstream effect of myostatin inhibition on muscle cell differentiation.

    • Protocol: C2C12 myoblasts are induced to differentiate in the presence of myostatin with or without the test inhibitor. After several days, the cells are fixed and stained for muscle-specific proteins (like myosin heavy chain) to visualize and quantify myotube formation.[7]

  • In Vivo Assessment in Animal Models: Mice are the standard model for evaluating the systemic efficacy of inhibitors.

    • Protocol: The inhibitor is administered to mice for a set period. Key endpoints include changes in total body weight, lean muscle mass (measured by DEXA or MRI), individual muscle weights, and functional improvements measured by tests like grip strength and rotarod performance.[16]

Conclusion

The current evidence for this compound's myostatin-inhibiting properties is in its infancy, based on a single study with computational and in vitro data.[11] The findings suggest that this compound and its derivative 5HLAX can bind to myostatin and reduce its expression in isolated cells, thereby promoting myogenesis.[11][12][13]

However, a direct comparison with established myostatin inhibitors reveals a significant gap in validation. Alternatives like monoclonal antibodies and soluble decoy receptors have a substantial body of evidence from extensive preclinical animal studies and, in many cases, human clinical trials.[3][8][14] The quantitative effects of these established inhibitors on muscle mass and function in vivo are well-documented, whereas no such data currently exists for this compound.

For this compound to be considered a validated myostatin inhibitor, further research is essential. The next logical steps would involve validating the initial in vitro findings using standard assays, such as the CAGA-luciferase reporter and Smad phosphorylation assays, followed by comprehensive in vivo studies in animal models to demonstrate a tangible effect on muscle mass and strength. Without this progression, its role as a myostatin inhibitor remains putative and unconfirmed by the broader scientific community.

References

Cross-study comparison of Laxogenin's effect on muscle growth

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Laxogenin's purported effects on muscle hypertrophy in the context of established ergogenic aids. This guide synthesizes available preclinical data on this compound and its class of compounds, brassinosteroids, and contrasts it with human clinical trial data on Creatine Monohydrate.

Introduction

This compound, a plant-derived brassinosteroid, has garnered significant attention within the fitness and bodybuilding communities for its alleged anabolic properties, purportedly promoting muscle growth without the androgenic side effects associated with traditional anabolic steroids. This guide provides a comprehensive cross-study comparison of the scientific evidence for this compound's effect on muscle growth, juxtaposed with the well-documented effects of Creatine Monohydrate, a widely researched and accepted ergogenic aid for muscle hypertrophy. This comparison aims to provide researchers, scientists, and drug development professionals with an objective, data-driven perspective.

Quantitative Data Summary

A critical review of the scientific literature reveals a significant disparity in the level of evidence supporting the effects of this compound compared to Creatine Monohydrate on muscle growth in humans. To date, there are no published human clinical trials that have quantitatively assessed the impact of this compound on muscle mass or strength. The available data is limited to in vitro and animal studies on this compound and related brassinosteroids.

In contrast, Creatine Monohydrate has been the subject of numerous human clinical trials. For the purpose of this comparison, we will refer to a representative study by Volek et al. (1999), which provides robust quantitative data on the effects of Creatine Monohydrate supplementation combined with resistance training.

Table 1: Cross-Study Comparison of Effects on Muscle Mass and Performance

ParameterThis compound / BrassinosteroidsCreatine Monohydrate
Study Population Orchiectomized Rats, In Vitro Muscle CellsHealthy, Resistance-Trained Men
Dosage N/A (Animal/In Vitro)Loading: 25 g/day for 7 days; Maintenance: 5 g/day for 11 weeks
Duration N/A (Animal/In Vitro)12 weeks
Change in Body Mass No significant anabolic effect observed in one rat study.+6.3%
Change in Fat-Free Mass Not assessed in available studies.+6.3%
Change in Muscle Fiber Cross-Sectional Area In vitro evidence suggests promotion of myogenesis.Type I: +35%, Type IIA: +36%, Type IIAB: +35%
Change in Strength Not assessed in available studies.Bench Press 1RM: +24%, Squat 1RM: +32%
Primary Outcome No significant anabolic or androgenic effects in orchiectomized rats. Inhibition of myostatin and promotion of myogenesis in vitro.Significant increases in fat-free mass, muscle fiber size, and strength.
Citation [1][2][3]

Note: The data for this compound/Brassinosteroids is derived from preclinical studies and is not directly comparable to the human clinical trial data for Creatine Monohydrate.

Experimental Protocols

This compound and Brassinosteroids (Preclinical Studies)

Due to the absence of human trials, a standardized experimental protocol for this compound's effect on muscle growth in humans cannot be provided. The existing research includes:

  • In Vivo (Animal) Study: A study on orchiectomized rats investigated the androgenic and anabolic potential of 5α-hydroxy-laxogenin. The study did not find any significant anabolic effects.[1]

  • In Vitro Study: An in vitro study explored the effects of this compound and 5α-hydroxy-laxogenin on myotube formation. The findings suggest that these compounds may inhibit myostatin and promote myogenesis.[2]

Creatine Monohydrate (Volek et al., 1999)

The following is a summary of the experimental protocol from the representative human clinical trial:

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 19 healthy, resistance-trained men.

  • Supplementation Protocol:

    • Loading Phase: 25 grams of Creatine Monohydrate or placebo per day for the first 7 days.

    • Maintenance Phase: 5 grams of Creatine Monohydrate or placebo per day for the remaining 11 weeks.

  • Resistance Training Program: A periodized heavy resistance training program was performed for 12 weeks.

  • Measurements: Body mass, fat-free mass (via hydrostatic weighing), and muscle fiber cross-sectional area (via muscle biopsy) were assessed at baseline and after 12 weeks. Strength was assessed via 1-repetition maximum (1RM) on the bench press and squat.

Signaling Pathways

Proposed Signaling Pathway for Brassinosteroids/Laxogenin

Based on preclinical studies, the proposed mechanism of action for brassinosteroids, including this compound, in muscle cells involves the modulation of anabolic and anti-catabolic pathways. It is hypothesized that these compounds may stimulate the PI3K/Akt pathway, a central regulator of muscle protein synthesis, and inhibit myostatin, a negative regulator of muscle growth.

This compound This compound PI3K PI3K This compound->PI3K Activates Myostatin Myostatin This compound->Myostatin Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ProteinSynthesis ↑ Muscle Protein Synthesis mTOR->ProteinSynthesis MuscleGrowth ↑ Muscle Growth ProteinSynthesis->MuscleGrowth Myostatin->MuscleGrowth Inhibits

Caption: Proposed signaling pathway for this compound in muscle cells.

Established Signaling Pathway for Creatine Monohydrate

Creatine Monohydrate is understood to exert its effects on muscle growth through multiple mechanisms. A primary pathway involves the activation of the PI3K/Akt/mTOR signaling cascade, which is a critical regulator of muscle protein synthesis.

Creatine Creatine IGF1 IGF-1 Creatine->IGF1 ↑ Expression PI3K PI3K IGF1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K ProteinSynthesis ↑ Muscle Protein Synthesis p70S6K->ProteinSynthesis MuscleGrowth ↑ Muscle Growth ProteinSynthesis->MuscleGrowth

Caption: Established signaling pathway for Creatine Monohydrate.

Experimental Workflow

Creatine Monohydrate Human Clinical Trial (Volek et al., 1999)

The following diagram illustrates the experimental workflow of the representative human clinical trial on Creatine Monohydrate.

cluster_0 Baseline Assessment cluster_1 Randomization cluster_2 Supplementation & Training (12 Weeks) cluster_3 Post-Intervention Assessment Baseline_Measurements Body Composition (Hydrostatic Weighing) Muscle Biopsy 1RM Strength Testing Randomization Random Assignment to Groups Baseline_Measurements->Randomization Creatine_Group Creatine Group (25g/day loading, 5g/day maintenance) Randomization->Creatine_Group Placebo_Group Placebo Group Randomization->Placebo_Group Training Supervised Resistance Training Creatine_Group->Training Placebo_Group->Training Post_Measurements Body Composition (Hydrostatic Weighing) Muscle Biopsy 1RM Strength Testing Training->Post_Measurements

Caption: Experimental workflow for a human clinical trial.

Conclusion

The analysis of the currently available scientific literature indicates a stark contrast in the evidence supporting the effects of this compound and Creatine Monohydrate on muscle growth. While this compound and other brassinosteroids show some potential in preclinical models, there is a complete absence of human clinical data to substantiate the claims of their anabolic effects. One rat study failed to demonstrate any significant anabolic or androgenic effects of 5α-hydroxy-laxogenin.[1] In vitro research does suggest a potential mechanism through myostatin inhibition and promotion of myogenesis.[2]

Conversely, Creatine Monohydrate is supported by a vast body of evidence from human clinical trials demonstrating its efficacy in increasing lean body mass, muscle fiber size, and strength when combined with resistance training.[3] The mechanisms of action for creatine are also well-characterized, primarily involving the enhancement of cellular energy production and the activation of key anabolic signaling pathways.

For researchers, scientists, and drug development professionals, the current evidence base for this compound is insufficient to support its use as an effective muscle-building agent in humans. Further rigorous, well-controlled human clinical trials are necessary to determine if the promising preclinical signals translate to tangible benefits. Until such data is available, established and proven supplements like Creatine Monohydrate remain the scientifically-backed choice for enhancing muscle growth.

References

Efficacy of Laxogenin Compared to Other Plant-Based Anabolics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The demand for natural, non-steroidal anabolic agents has led to increased interest in plant-derived compounds. This guide provides a comparative analysis of the efficacy of laxogenin and its synthetic analog 5-alpha-hydroxy-laxogenin against other prominent plant-based anabolics, namely turkesterone and ecdysterone. The comparison is based on currently available experimental data from in-vitro, animal, and human studies. While all three compounds are marketed for their muscle-building properties, the level of scientific evidence supporting these claims varies significantly. Ecdysterone is supported by limited human clinical data, whereas the evidence for turkesterone is confined to preclinical studies. This compound currently lacks in-vivo experimental data in a physiological context, with research limited to in-vitro models. This guide objectively presents the mechanisms of action, experimental protocols, and quantitative data to aid researchers, scientists, and drug development professionals in evaluating these compounds.

This compound and 5α-Hydroxy-Laxogenin

This compound is a naturally occurring brassinosteroid found in plants like Smilax sieboldii.[1] Most supplements, however, contain its synthetic analog, 5α-hydroxy-laxogenin.[1] Brassinosteroids are plant hormones that regulate plant growth.[2] Despite being marketed as a "natural anabolic," there is a significant lack of scientific evidence, particularly from human or animal studies, to validate its efficacy for muscle growth.[1][3]

Mechanism of Action

The precise mechanism of this compound's anabolic effect in mammals is not well-elucidated.[2] The prevailing proposed mechanisms are based on in-vitro studies and theoretical models:

  • Increased Protein Synthesis: It is suggested that this compound may increase protein synthesis and nitrogen retention while decreasing protein breakdown.[4]

  • Myostatin Inhibition: A recent in-vitro study using C2C12 mouse muscle cells showed that both this compound and 5α-hydroxy-laxogenin could inhibit myostatin, a key negative regulator of muscle mass.[5][6]

  • Androgen Receptor Interaction: One study investigated the androgenic potential of 5α-hydroxy-laxogenin in a human prostate cell line. It found that the compound could bind to and transactivate the androgen receptor, but only at high doses, while showing antagonistic properties at lower doses.[7] This suggests a complex, dose-dependent interaction with androgenic pathways.

Signaling Pathway

The most recently suggested pathway for this compound involves the inhibition of the myostatin signaling cascade. By binding to and inhibiting myostatin, it may prevent the subsequent activation of Smad2/3-mediated transcription, which would otherwise limit muscle growth.

cluster_this compound This compound Signaling Pathway (Proposed) This compound This compound / 5α-Hydroxy-Laxogenin Myostatin Myostatin This compound->Myostatin Inhibits ACVR2B ACVR2B Receptor Myostatin->ACVR2B Binds SMAD Smad2/3 Activation ACVR2B->SMAD Transcription Transcription of Atrophy-Related Genes SMAD->Transcription Growth ↓ Muscle Growth Transcription->Growth

Proposed pathway for this compound via Myostatin inhibition.
Experimental Data & Protocols

To date, no human or animal studies on the efficacy of this compound for muscle growth have been published in peer-reviewed journals.[1] The available data is from a single in-vitro study focused on cultured meat production.

Table 1: Summary of In-Vitro Data for this compound & 5α-Hydroxy-Laxogenin

Compound Model Concentration Key Findings Reference
This compound (LXG) C2C12 Myoblasts 10 nM Effectively inhibited mRNA and protein expression of myostatin; promoted myogenesis and enhanced myotube formation and maturation. [5][6]

| 5α-Hydroxy-Laxogenin (5HLXG) | C2C12 Myoblasts | 10 nM | Effectively inhibited mRNA and protein expression of myostatin; promoted myogenesis and enhanced myotube formation and maturation. |[5][6] |

Experimental Protocol: In-Vitro Myostatin Inhibition (Shaikh et al., 2025) [8]

  • Cell Line: C2C12 mouse myoblast cells.

  • Methodology: Cells were cultured and induced to differentiate into myotubes. The cells were treated with either this compound (LXG) or 5-alpha-hydroxy-laxogenin (5HLXG) at a concentration of 10 nM for 2, 4, or 6 days.

  • Analysis: The expression of myostatin (MSTN) at both the mRNA and protein levels was assessed using techniques such as western blotting and real-time RT-PCR. Myotube formation and maturation were also evaluated.

Turkesterone

Turkesterone is an ecdysteroid, a type of steroid hormone found in insects and certain plants, most notably Ajuga turkestanica.[9] Ecdysteroids are structurally similar to androgens but do not bind to androgen receptors, thus they are considered non-hormonal anabolics.[10] While there is more research on turkesterone than this compound, human clinical evidence remains very limited and inconclusive.[11]

Mechanism of Action

Turkesterone's anabolic effects are believed to be mediated primarily through non-androgenic pathways:

  • Estrogen Receptor Beta (ERβ) Activation: Ecdysteroids, including turkesterone, are thought to exert their effects by binding to estrogen receptor beta (ERβ).[10] Activation of ERβ is known to have anabolic properties and can stimulate muscle protein synthesis.[12]

  • PI3K/Akt/mTOR Pathway: The binding to ERβ is hypothesized to trigger downstream signaling through the PI3K/Akt/mTOR pathway, a central regulator of muscle cell growth and hypertrophy.[10]

  • IGF-1 Signaling: In-vitro studies suggest turkesterone may increase the expression of Insulin-like Growth Factor 1 (IGF-1), which further activates the PI3K/Akt pathway.[10]

Signaling Pathway

The primary proposed signaling cascade for turkesterone and other ecdysteroids involves activation of ERβ, leading to the stimulation of the PI3K/Akt/mTOR pathway, which is a critical driver of muscle protein synthesis (MPS).

cluster_Ecdysteroid Ecdysteroid Signaling Pathway (Turkesterone/Ecdysterone) Turkesterone Turkesterone / Ecdysterone ERb Estrogen Receptor β (ERβ) Turkesterone->ERb Activates PI3K PI3K ERb->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MPS ↑ Muscle Protein Synthesis (MPS) mTOR->MPS Hypertrophy ↑ Muscle Hypertrophy MPS->Hypertrophy cluster_Workflow Typical Experimental Workflow for Anabolic Compounds InSilico In-Silico Screening (e.g., Molecular Docking) InVitro In-Vitro Studies (e.g., C2C12 Muscle Cells) InSilico->InVitro Animal Animal Models (e.g., Rodent Hypertrophy Studies) InVitro->Animal Mechanism Mechanism of Action Studies InVitro->Mechanism Human Human Clinical Trials (Randomized, Controlled) Animal->Human Efficacy Efficacy Testing (Muscle Mass, Strength) Animal->Efficacy Safety Safety & Toxicity Profiling Animal->Safety Human->Efficacy Human->Safety

References

A Comparative Analysis of Laxogenin and Epicatechin on Skeletal Muscle Recovery: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Laxogenin and (-)-epicatechin, two compounds of interest for their potential roles in skeletal muscle recovery and growth. The analysis is tailored for researchers, scientists, and drug development professionals, focusing on a critical evaluation of available experimental data, mechanisms of action, and the current state of scientific validation for each compound. While both substances are marketed for performance enhancement, they differ significantly in their chemical nature, proposed mechanisms, and, most critically, the body of scientific evidence supporting their efficacy.

Introduction to the Compounds

This compound is a plant-derived brassinosteroid, a type of plant hormone that stimulates growth in plants.[1] Found in plants like Smilax sieboldii, it is advertised as a "natural anabolic agent" that can increase protein synthesis and reduce muscle breakdown without affecting the user's hormonal balance.[2][3] However, much of the support for these claims is anecdotal, and rigorous scientific investigation in human subjects is notably absent.[4]

(-)-Epicatechin is a naturally occurring flavanol, a class of phytochemicals, abundant in foods such as cocoa, dark chocolate, and green tea.[5][6] It has garnered significant scientific attention for its potential to modulate pathways central to muscle growth and regeneration.[7] Unlike this compound, epicatechin's effects have been investigated in multiple animal and human clinical trials, providing a more robust foundation for its proposed benefits.[8][9][10]

Mechanisms of Action: A Tale of Two Pathways

The proposed molecular mechanisms underlying the effects of this compound and epicatechin on muscle tissue are distinct, as is the level of scientific evidence supporting them.

This compound: A Hypothesized Pathway

The primary mechanism attributed to this compound is the enhancement of muscle protein synthesis and the reduction of protein breakdown.[3] It is suggested to act through non-hormonal pathways, potentially by activating the Akt/mTOR signaling cascade, which is a central regulator of cell growth and protein synthesis.[2][11] Additionally, it is believed to inhibit the stress hormone cortisol, which can have catabolic (muscle-degrading) effects.[3]

Recent in vitro research using bovine, porcine, and chicken muscle stem cells has suggested that this compound may also act as an inhibitor of myostatin (MSTN), a key negative regulator of muscle mass.[12][13] However, it is crucial to note that these findings are preliminary and have not been replicated in animal or human studies.[4]

G cluster_0 Hypothesized this compound Pathway This compound This compound Akt Akt This compound->Akt Activates? Cortisol Cortisol This compound->Cortisol Inhibits? MSTN Myostatin (in vitro) This compound->MSTN Inhibits? (in vitro) mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Promotes Muscle_Growth Muscle_Growth Protein_Synthesis->Muscle_Growth Protein_Breakdown Protein_Breakdown Cortisol->Protein_Breakdown Promotes

Fig. 1: Hypothesized signaling pathway for this compound.
(-)-Epicatechin: An Evidence-Based Pathway

Epicatechin's mechanism is more clearly defined through extensive research. Its primary role in muscle regulation involves the inhibition of myostatin and the simultaneous increase in its antagonist, follistatin.[8][14] This action shifts the critical follistatin-to-myostatin ratio, creating a more favorable environment for muscle growth.[8][15]

Furthermore, epicatechin has been shown to stimulate myogenic regulatory factors like MyoD and myogenin, which are essential for muscle repair and differentiation.[9][16] It also enhances mitochondrial biogenesis—the creation of new mitochondria—which improves cellular energy capacity and reduces oxidative stress.[17][18][19] By suppressing atrogenes (e.g., MuRF1, MAFbx), it actively reduces muscle protein degradation.[16]

G cluster_1 Evidence-Based Epicatechin Pathway Epicatechin Epicatechin Myostatin Myostatin Epicatechin->Myostatin Inhibits Follistatin Follistatin Epicatechin->Follistatin Upregulates Mitochondria Mitochondrial Biogenesis Epicatechin->Mitochondria Promotes Myogenic_Factors MyoD, Myogenin Epicatechin->Myogenic_Factors Upregulates Atrogenes MuRF1, MAFbx Epicatechin->Atrogenes Downregulates Muscle_Growth Muscle_Growth Myostatin->Muscle_Growth Inhibits Follistatin->Myostatin Inhibits Muscle_Repair Muscle_Repair Myogenic_Factors->Muscle_Repair Protein_Degradation Protein_Degradation Atrogenes->Protein_Degradation

Fig. 2: Evidence-based signaling pathway for (-)-epicatechin.

Quantitative Data: A Comparative Summary

The disparity in scientific validation is most apparent when comparing the quantitative data from experimental studies. Epicatechin is supported by multiple human trials, whereas data for this compound is restricted to in vitro cell culture experiments.

Table 1: Summary of Key Human Clinical Trials on (-)-Epicatechin

Study PopulationDuration & DosageKey Quantitative FindingsCitation(s)
Middle-Aged & Elderly Humans7 days (~50 mg/day)- Hand grip strength increased by ~7%. - Plasma follistatin/myostatin ratio increased by 49.2%.[8][9][15]
Sarcopenic Older Men (RCT)8 weeks (1 mg/kg/day + RT)- Significantly increased plasma follistatin. - Significantly decreased myostatin levels compared to placebo. - Enhanced muscle strength gains when combined with resistance training (RT).[14][20]
Heart Failure & T2D Patients3 months (~100 mg/day)- Improved mitochondrial cristae structure in skeletal muscle. - Increased molecular markers for new mitochondria production.[17][19]
Becker Muscular Dystrophy Patients8 weeks (100 mg/day)- Increased follistatin and decreased myostatin levels. - Increased biomarkers of mitochondrial biogenesis and muscle regeneration.[18]

Table 2: Summary of Key Experimental Data on this compound

Study PopulationDuration & DosageKey Quantitative FindingsCitation(s)
Bovine, Porcine, Chicken Muscle Stem Cells (in vitro)N/A (10 nM concentration)- Effectively inhibited the mRNA and protein expression of myostatin. - Promoted myotube formation and maturation.[12][13]
Humans & AnimalsN/ANo published studies have been conducted to evaluate the effects of this compound on muscle recovery or growth.[4]

Experimental Protocols

Understanding the methodologies behind the data is critical for evaluation. Below are representative protocols for the types of studies conducted on each compound.

Protocol 1: Human Randomized Controlled Trial for (-)-Epicatechin

A representative design for a human trial on epicatechin would be a randomized, double-blind, placebo-controlled study.[20]

  • Participant Recruitment: Subjects are screened based on specific criteria (e.g., age, health status like sarcopenia).

  • Baseline Measurements: Pre-trial data is collected, including muscle strength (e.g., one-repetition max), body composition, and blood samples for biomarker analysis. Skeletal muscle biopsies may also be performed.

  • Randomization: Participants are randomly assigned to either a treatment group (receiving a standardized dose of epicatechin) or a placebo group.

  • Intervention: The intervention period typically lasts several weeks (e.g., 8 weeks). Participants may also engage in a supervised resistance training program.

  • Post-Intervention Measurements: All baseline measurements are repeated to assess changes in strength, muscle mass, and plasma levels of myostatin and follistatin.

  • Data Analysis: Statistical analysis is performed to compare the changes between the treatment and placebo groups.

G cluster_0 Typical Workflow for Human Supplementation Trial A Participant Screening B Baseline Testing (Strength, Blood Draw, Biopsy) A->B C Randomization B->C D Group 1: Epicatechin + Exercise C->D E Group 2: Placebo + Exercise C->E F Intervention Period (e.g., 8 Weeks) D->F E->F G Post-Testing (Repeat Baseline) F->G H Data Analysis & Comparison G->H

Fig. 3: General experimental workflow for a human trial.
Protocol 2: In Vitro Myogenesis Assay for this compound

The existing data for this compound comes from in vitro cell culture experiments.[12][13]

  • Cell Culture: Muscle stem cells (e.g., bovine myoblasts) are cultured in a growth medium.

  • Induction of Differentiation: The growth medium is replaced with a differentiation medium to induce the cells to fuse and form myotubes (immature muscle fibers).

  • Treatment: Different concentrations of this compound (e.g., 10 nM) are added to the differentiation medium. A control group receives no treatment.

  • Incubation: Cells are incubated for a set period to allow for myotube formation and maturation.

  • Analysis:

    • Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA expression levels of myostatin and myogenic regulatory factors.

    • Protein Levels: Western blotting is used to quantify the protein levels of myostatin and markers of muscle differentiation.

    • Microscopy: Cells are stained and visualized under a microscope to assess myotube morphology and fusion index.

Conclusion and Future Directions

The comparative analysis of this compound and (-)-epicatechin reveals a significant disparity in scientific validation.

(-)-Epicatechin is supported by a growing body of evidence from human clinical trials, demonstrating its ability to favorably modulate the myostatin/follistatin ratio, enhance mitochondrial biogenesis, and contribute to measurable improvements in muscle strength and recovery.[8][14][17] Its mechanisms are well-characterized, and its safety profile is supported by its long history of dietary consumption.[5] For drug development professionals, epicatechin stands as a promising natural compound for addressing conditions of muscle wasting like sarcopenia.[7]

This compound , in stark contrast, lacks clinical evidence. Its purported benefits for muscle recovery are based on its classification as a brassinosteroid and preliminary in vitro data.[11][12] There are no published animal or human studies to confirm its efficacy or safety.[4] Furthermore, the quality and contents of commercially available this compound supplements are often unregulated, posing potential safety risks.[4][21]

For the scientific community, this compound remains a compound of theoretical interest that requires fundamental research, starting with animal models, to validate its proposed anabolic effects and establish a safety profile. Until such data is available, any claims regarding its efficacy in muscle recovery should be viewed with considerable skepticism. Epicatechin, however, represents a more scientifically substantiated option for further research and development in the context of muscle health and performance.

References

A Comparative Analysis of Laxogenin and its Alternatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro promises and in vivo realities of Laxogenin, Ostarine, Ligandrol, and RAD-140 for researchers and drug development professionals.

The quest for novel anabolic agents with favorable safety profiles is a cornerstone of research in muscle wasting diseases, age-related sarcopenia, and performance enhancement. Among the myriad of compounds investigated, this compound, a plant-derived brassinosteroid, has gained considerable attention. However, the translation of its in vitro findings to animal models has been a subject of scientific scrutiny. This guide provides a comparative analysis of this compound and its popular alternatives—the Selective Androgen Receptor Modulators (SARMs) Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD-140—by examining the available preclinical data from both cell-based assays and animal studies.

Executive Summary

Initial in vitro studies on 5α-hydroxy-laxogenin, a common derivative of this compound, suggested potential anabolic effects through the activation of the androgen receptor and inhibition of myostatin. However, a key in vivo study in an orchiectomized rat model did not replicate these anabolic or androgenic effects. In contrast, the SARMs Ostarine, Ligandrol, and RAD-140 have demonstrated more consistent anabolic effects on muscle and bone in various animal models, often with a degree of tissue selectivity. This guide will dissect the experimental evidence for each compound, providing a clear comparison of their preclinical profiles.

Comparative Data on In Vitro and In Vivo Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies for this compound and the selected SARMs.

Table 1: In Vitro Study Summaries

CompoundAssay TypeCell LineKey FindingsReference
5α-hydroxy-laxogenin Androgen Receptor TransactivationHuman Prostate Cells (PC3(AR)2)Biphasic response: antagonistic at lower concentrations (0.01–1 µg/mL) and agonistic at higher concentrations.[1][1]
5α-hydroxy-laxogenin Myostatin Inhibition (in silico and in vitro)C2C12, Bovine, Porcine, and Chicken MSCsIn silico analysis showed binding to myostatin. At 10 nM, it effectively inhibited myostatin mRNA and protein expression.[2][3][2][3]
Ostarine (MK-2866) Cell Proliferation and ViabilityC2C12 and L6 myoblastsIncreased proliferation and viability in a dose-dependent manner (significant effects at 10-1000 nM).[4][4]
Ligandrol (LGD-4033) Androgen Receptor Binding AffinityRecombinant human ARHigh binding affinity with a Ki of ~1 nM.[5][5]
RAD-140 Neuroprotection AssayCultured Rat Hippocampal NeuronsAs effective as testosterone in reducing cell death induced by apoptotic insults.[6][7][8][6][7][8]

Table 2: Animal Study Summaries

CompoundAnimal ModelDosageDurationKey FindingsReference
5α-hydroxy-laxogenin Orchiectomized Male Rats1, 12, and 36 mg/kg/day (s.c.)2 weeksNo significant anabolic or androgenic effects on muscle or androgen-dependent tissues. Higher atrophy in some tissues at the highest dose.[9][9]
Ostarine (MK-2866) Ovariectomized Female Rats0.04, 0.4, and 4 mg/kg/day (oral)5 weeksIncreased capillary density in gastrocnemius and longissimus muscles.[10][11][10][11]
Ostarine (MK-2866) Male Wistar Rats0.4 mg/kg/day (s.c.)30 daysIncreased myogenin, MyoD, and MyH expression, and muscle mass.[12][12]
Ligandrol (LGD-4033) Orchidectomized Male RatsVarious oral doses14 daysPotent anabolic activity on levator ani muscle with weaker partial agonist activity on the prostate.[13][13]
Ligandrol (LGD-4033) Ovariectomized Female Rats0.03, 0.3, and 3 mg/kg/day (oral)5 weeksThe 3 mg/kg dose improved bone structural properties.[14][14]
RAD-140 Kainate-Lesioned Gonadectomized Male Rats1 mg/kg/day (oral gavage)2 weeksNeuroprotective effects in the hippocampus and tissue-specific androgen action, largely sparing the prostate.[6][7][6][7]

Detailed Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting the results. Below are detailed methodologies for key experiments cited in this guide.

This compound and 5α-hydroxy-laxogenin

In Vitro Androgen Receptor Transactivation Assay [1][15]

  • Cell Line: Human prostate carcinoma cells (PC3(AR)2) stably transfected with a human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

  • Treatment: Cells were treated with 5α-hydroxy-laxogenin at concentrations ranging from 0.01 µg/mL to 50 µg/mL. Dihydrotestosterone (DHT) was used as a positive control.

  • Analysis: Luciferase activity was measured to determine the level of androgen receptor activation.

In Vivo Study in Orchiectomized Rat Model [9]

  • Animals: Male 4-week-old LEW/OrlRj rats.

  • Procedure: Animals were orchiectomized and allowed a 3-week recovery period. They were then divided into five groups: vehicle control, testosterone (1 mg/kg body weight), and three 5α-hydroxy-laxogenin dosage groups (1, 12, and 36 mg/kg body weight).

  • Administration: Daily subcutaneous injections for 2 weeks.

  • Endpoints: Wet weights of androgen-dependent tissues (prostate, seminal vesicle, penis) and anabolic target tissues (musculus levator ani, skeletal hindlimb muscles) were measured at necropsy.

Ostarine (MK-2866)

In Vitro Cell Proliferation and Viability Assay [4][16]

  • Cell Lines: C2C12 and L6 myoblast cell lines.

  • Treatment: Cells were incubated with Ostarine at concentrations ranging from 1 to 10,000 nM for 48 hours.

  • Analysis: Cell proliferation was assessed using methods such as the MTT assay to determine the percentage of viable cells compared to a control group.

In Vivo Study in Ovariectomized Rat Model [10][11][17]

  • Animals: Three-month-old female Sprague-Dawley rats.

  • Procedure: Rats were ovariectomized (OVX) and left untreated for eight weeks. They were then divided into groups: intact (Non-OVX), untreated OVX, and OVX rats treated with Ostarine.

  • Administration: Oral administration of Ostarine at doses of 0.04, 0.4, or 4 mg/kg body weight/day for 5 weeks.

  • Endpoints: Uterus, gastrocnemius, and soleus muscles were weighed. Capillary density and enzyme activities in the muscles were analyzed.

Ligandrol (LGD-4033)

In Vitro Androgen Receptor Binding Assay [5][18]

  • Methodology: A competitive binding assay was performed using recombinant human androgen receptor and a radiolabeled androgen (e.g., [3H]DHT).

  • Procedure: Increasing concentrations of LGD-4033 were incubated with the androgen receptor and the radiolabeled ligand.

  • Analysis: The amount of bound radiolabeled ligand was measured to determine the concentration of LGD-4033 required to inhibit 50% of the radiolabeled ligand binding (IC50). The inhibition constant (Ki) was then calculated.

In Vivo Study in Orchidectomized Male Rat Model [13]

  • Animals: Mature male Sprague-Dawley rats.

  • Procedure: Rats were castrated (orchidectomized, ORDX) and left untreated for 14 days to induce muscle and prostate atrophy.

  • Administration: Rats received once-daily oral gavage of vehicle or LGD-4033 for 14 consecutive days.

  • Endpoints: The levator ani muscle and the ventral prostate were weighed at necropsy to assess tissue-selective activity.

RAD-140

In Vitro Neuroprotection Assay [6][7][19]

  • Cell Culture: Primary rat hippocampal neurons.

  • Treatment: Cultures were pre-treated with RAD-140 at various concentrations (e.g., 0-300 nM) for 1 hour, followed by exposure to an apoptotic insult (e.g., Aβ1-42) for 24 hours.

  • Analysis: Cell viability was measured to determine the neuroprotective effects of RAD-140.

In Vivo Neuroprotection Study in Kainate-Lesioned Rat Model [6][7][20][21]

  • Animals: Gonadectomized (GDX) adult male rats.

  • Procedure: Rats were administered RAD-140 (1 mg/kg) by daily oral gavage for 2 weeks. On day 13, rats were injected with kainate (10 mg/kg, i.p.) to induce excitotoxic neuronal injury.

  • Endpoints: Neuroprotection was assessed by quantifying surviving neurons in the hippocampus. Tissue-specific androgenic effects were evaluated by measuring the weights of the prostate and levator ani muscle.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

Laxogenin_In_Vitro_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound 5α-hydroxy-laxogenin Myostatin Myostatin This compound->Myostatin Inhibition AR Androgen Receptor (AR) This compound->AR Agonist (High Conc.) Myostatin_R Myostatin Receptor (ActRIIB) Myostatin->Myostatin_R AR_complex This compound-AR Complex AR->AR_complex Smad23 Smad2/3 Myostatin_R->Smad23 ARE Androgen Response Element AR_complex->ARE pSmad23 p-Smad2/3 Smad23->pSmad23 Myogenic_Factors Myogenic Regulatory Factor Inhibition pSmad23->Myogenic_Factors Gene_Transcription Gene Transcription (Anabolic Genes) ARE->Gene_Transcription

Caption: Putative in vitro signaling pathways of 5α-hydroxy-laxogenin.

Orchiectomized_Rat_Model_Workflow start Start orchiectomy Orchiectomy of Male Rats start->orchiectomy recovery Recovery Period (e.g., 3 weeks) orchiectomy->recovery groups Treatment Groups: - Vehicle Control - Positive Control (e.g., Testosterone) - Test Compound (e.g., this compound) recovery->groups treatment Daily Treatment (e.g., 2 weeks) necropsy Necropsy treatment->necropsy groups->treatment analysis Tissue Weight Analysis: - Anabolic (Levator Ani) - Androgenic (Prostate, Seminal Vesicles) necropsy->analysis end End analysis->end

Caption: Experimental workflow for the orchiectomized rat model.

Discussion and Conclusion

The preclinical data on this compound presents a conflicting narrative. While in vitro studies suggest that 5α-hydroxy-laxogenin can interact with the androgen receptor and inhibit the myostatin pathway, the sole in vivo study in an orchiectomized rat model failed to demonstrate any anabolic or androgenic effects. This discrepancy highlights the critical importance of validating in vitro findings in whole-animal models. The lack of in vivo efficacy could be attributed to various factors, including poor bioavailability, rapid metabolism, or a mechanism of action that does not translate to a physiological anabolic response in mammals.

In contrast, the SARMs Ostarine, Ligandrol, and RAD-140 have a more robust body of preclinical evidence demonstrating their anabolic effects in animal models. These compounds have been shown to increase muscle mass and, in some cases, bone density, often with a favorable tissue-selectivity profile compared to traditional anabolic androgenic steroids.

For researchers and drug development professionals, this comparative analysis underscores the following key takeaways:

  • In vitro to in vivo translation is not guaranteed: The case of this compound serves as a cautionary example. Positive results in cell-based assays are a crucial first step but require rigorous validation in animal models.

  • SARMs show more consistent preclinical anabolic activity: The available data for Ostarine, Ligandrol, and RAD-140 provide a stronger foundation for their potential as anabolic agents, although further research into their long-term safety and efficacy is warranted.

  • Detailed experimental design is paramount: The nuances of experimental protocols, including the choice of animal model, dosage, and duration of treatment, are critical for the accurate interpretation of results.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Laxogenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Laxogenin, a plant-based steroid, to minimize environmental impact and maintain a secure working environment.

Hazard Profile and Safety Considerations

This compound and its analogue, 5α-hydroxy this compound, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] While comprehensive toxicological properties are not fully investigated, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2][3]

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]
Skin Irritation (Category 2) Causes skin irritation.[1][2]
Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[1][2]

General Disposal Principles

The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[4] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination, negatively affecting aquatic ecosystems.[5][6]

Key Prohibitions:

  • Do not dispose of this compound with household garbage.[1]

  • Do not allow this compound to reach the sewage system.[1]

Disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[1]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard procedure for handling and disposing of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Identify Waste Streams: Differentiate between pure this compound, contaminated labware (e.g., gloves, pipette tips), and solutions containing this compound.

  • Solid Waste: Collect solid this compound waste and contaminated disposable materials in a designated, properly labeled hazardous waste container.[4] This container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect liquid waste containing this compound in a sealable, leak-proof container, also clearly labeled as hazardous waste.[7] Avoid mixing incompatible chemicals.[4]

  • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container.

2. Container Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

  • Keep containers tightly closed except when adding waste.[3][8]

  • Ensure secondary containment, such as a tray, for liquid waste containers to contain any potential spills.[7]

4. Waste Pickup and Disposal:

  • Contact your institution's EHS office to arrange for the pickup of the hazardous waste.[10]

  • EHS will transport the waste to a central storage facility before it is sent to a licensed hazardous waste disposal company for final treatment, likely incineration.[8][10]

5. Decontamination of Reusable Labware:

  • Triple Rinsing: Reusable glassware and equipment should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

  • After triple rinsing, the labware can typically be washed through standard laboratory procedures.

6. Spill Management:

  • In case of a spill, contain the material to prevent it from spreading.[3]

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it in a hazardous waste container.[2]

  • For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.

  • Ensure adequate ventilation during cleanup.[3]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound waste.

Laxogenin_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste Container is_liquid->solid_waste No liquid_waste Liquid Waste Container is_liquid->liquid_waste Yes label_container Label Container (Hazardous Waste, Chemical Name) solid_waste->label_container liquid_waste->label_container sharps_container->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs ehs_disposal Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->ehs_disposal end Disposal Complete ehs_disposal->end

Caption: Workflow for this compound Waste Disposal.

Spill_Response_Plan spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small, manageable spill assess->small_spill Small large_spill Large spill or unknown hazard assess->large_spill Large contain Contain Spill with Inert Absorbent small_spill->contain evacuate Evacuate Immediate Area large_spill->evacuate contact_ehs Contact EHS/Emergency Personnel evacuate->contact_ehs collect Collect Contaminated Material contain->collect dispose Place in Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Logical Flow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laxogenin
Reactant of Route 2
Laxogenin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.